molecular formula C30H48N8O8 B033934 Proctolin CAS No. 100930-02-7

Proctolin

Cat. No.: B033934
CAS No.: 100930-02-7
M. Wt: 648.8 g/mol
InChI Key: KKUPPLMEDQDAJX-UEHMALFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proctolin is a biologically active pentapeptide (RYLPT) first isolated from the cockroach Periplaneta americana. It is recognized as one of the first identified insect neuropeptides and serves as a crucial neuromodulator and neurotransmitter in invertebrate physiology. Its primary research applications are in the study of neuromuscular junctions, where it potentiates excitatory junction potentials and modulates muscle contraction. This compound's mechanism of action involves binding to specific G-protein coupled receptors (GPCRs), primarily the this compound receptor, leading to the activation of phospholipase C and the subsequent increase in inositol trisphosphate (IP3) and intracellular calcium levels. This makes it an invaluable tool for investigating peptidergic signaling pathways and the neuroendocrine control of visceral and skeletal muscle activity in model organisms. Beyond entomology, research with this compound provides fundamental insights into the evolutionary conservation of neuropeptide systems and their roles in regulating rhythmic processes, such as those in the cardiovascular and digestive systems. This product is supplied as a lyophilized powder and is intended for use in cell-based assays, physiological studies, and pharmacological research to explore neuromodulation and receptor function.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPPLMEDQDAJX-UEHMALFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956793
Record name N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57966-42-4, 35373-63-8
Record name Proctolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Proctolin: A Comprehensive Technical Guide to its Discovery, History, and Function

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the neuropeptide proctolin, from its initial discovery to its current understanding as a significant neuromodulator in arthropods. This compound, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be fully sequenced, marking a pivotal moment in invertebrate neurobiology.[1][2] This document details the historical context of its discovery, the methodologies employed in its isolation and characterization, its physiological roles, and the intricacies of its signaling pathways. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important signaling molecule.

Discovery and History

The journey to understanding this compound began in the mid-20th century with observations of the physiological effects of unknown substances on insect muscle. The official discovery and characterization of this compound were a landmark achievement in the field of insect neurochemistry.

Initial Observations and Isolation

In 1975, Alvin N. Starratt and Brian E. Brown first isolated this compound from the American cockroach, Periplaneta americana.[1][3] Their work was foundational, involving the extraction and purification of the myotropic substance from a staggering 125,000 individual cockroaches.[1] The bioassay-guided fractionation process utilized the proctodeal (hindgut) muscle of the cockroach, which exhibited a contractile response to the active substance.

Structure Elucidation and Synthesis

Following its isolation, the amino acid sequence of this compound was determined using the Edman degradation method to be Arg-Tyr-Leu-Pro-Thr.[1] This was a significant accomplishment as it represented the first successful sequencing of an insect neuropeptide.[1] The structure was subsequently confirmed by chemical synthesis, and the synthetic peptide was shown to possess the same biological activity as the native substance.

Experimental Protocols

The study of this compound has relied on a variety of experimental techniques, from classical biochemical methods to modern molecular and physiological assays. This section details the core methodologies that have been instrumental in this compound research.

Neuropeptide Isolation and Identification (Modern Approach)

While the original isolation of this compound was a monumental effort, contemporary methods for neuropeptide discovery are significantly more streamlined and sensitive.

Experimental Workflow for Neuropeptide Identification

Neuropeptide Identification Workflow cluster_extraction Tissue Preparation & Extraction cluster_analysis Mass Spectrometry Analysis cluster_bioinformatics Data Analysis & Identification tissue_prep Dissection of Neural Tissue (e.g., CNS) homogenization Homogenization in Acidic Methanol tissue_prep->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant_collection Supernatant Collection (Peptide Extract) centrifugation->supernatant_collection hplc nano-HPLC Separation supernatant_collection->hplc Inject Extract ms Mass Spectrometry (e.g., LTQ Orbitrap XL) hplc->ms msms Tandem MS (MS/MS) for Sequencing ms->msms database_search Database Searching (e.g., MASCOT) msms->database_search de_novo De Novo Sequencing (e.g., PEAKS) msms->de_novo identification Peptide Identification & Characterization database_search->identification de_novo->identification

A generalized workflow for the identification of neuropeptides from insect tissues.

Methodology:

  • Tissue Dissection and Extraction: Neural tissues, such as the central nervous system (CNS) or specific ganglia, are dissected from the insect. The tissues are then homogenized in an extraction solvent, typically an acidic solution of methanol or acetonitrile, to precipitate larger proteins while keeping smaller peptides in solution.

  • Purification: The homogenate is centrifuged, and the supernatant containing the peptides is collected. This extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Mass Spectrometry: The purified peptide extract is analyzed by mass spectrometry (MS), often coupled with high-performance liquid chromatography (HPLC) for separation. Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and determine their amino acid sequences.

  • Data Analysis: The resulting MS/MS spectra are searched against protein sequence databases or analyzed using de novo sequencing algorithms to identify the peptides.

Muscle Contraction Bioassay

The myotropic activity of this compound is a hallmark of its function and is routinely measured using in vitro muscle contraction assays.

Experimental Workflow for Muscle Contraction Bioassay

Muscle Contraction Bioassay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis dissection Dissect Target Muscle (e.g., Hindgut, Oviduct) mounting Mount Tissue in Organ Bath with Saline dissection->mounting transducer Attach one end to a Force Transducer mounting->transducer equilibration Equilibrate Tissue proctolin_app Apply this compound at Varying Concentrations equilibration->proctolin_app recording Record Muscle Contractions proctolin_app->recording washout Washout with Saline recording->washout measurement Measure Contraction Amplitude and Frequency dose_response Generate Dose-Response Curve measurement->dose_response

A schematic of the experimental setup for measuring this compound-induced muscle contractions.

Methodology:

  • Tissue Preparation: A target muscle, such as the hindgut, oviduct, or specific skeletal muscles, is dissected from the insect and placed in an organ bath containing an appropriate physiological saline solution.

  • Mounting: One end of the muscle preparation is fixed, while the other is attached to a sensitive force transducer.

  • Data Acquisition: The muscle is allowed to equilibrate, and then this compound is added to the bath at various concentrations. The resulting contractions are recorded by the force transducer and a data acquisition system.

  • Analysis: The amplitude and frequency of the contractions are measured to generate dose-response curves and determine the EC50 (half-maximal effective concentration) of this compound.

Receptor Binding Assay

Receptor binding assays are crucial for characterizing the interaction of this compound with its receptor and for screening potential agonists and antagonists.

Methodology:

  • Membrane Preparation: Tissues expressing the this compound receptor or cells heterologously expressing the receptor are homogenized and centrifuged to isolate the cell membrane fraction.

  • Radioligand Binding: The membranes are incubated with a radiolabeled form of this compound (e.g., ¹²⁵I-proctolin).

  • Competition Assay: To determine the binding affinity of unlabeled compounds, competition experiments are performed where the membranes are incubated with the radioligand and increasing concentrations of the unlabeled competitor (e.g., this compound or its analogs).

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 (half-maximal inhibitory concentration), which represents the concentration of the competitor that displaces 50% of the specific binding of the radioligand.

Quantitative Data

The physiological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies.

Table 1: this compound Receptor Binding and Activation

SpeciesReceptorAssay TypeLigandParameterValueReference
Drosophila melanogasterCG6986Second Messenger ActivationThis compoundEC₅₀0.3 nM[4][5]
Drosophila melanogasterCG6986Competition BindingThis compoundIC₅₀4 nM[4][5]

Table 2: Physiological Effects of this compound

SpeciesTissueEffectThreshold ConcentrationMax Effect ConcentrationReference
Rhodnius prolixusHindgutIncreased Basal Tonus~1 nM1 µM[6]
Rhodnius prolixusHeartIncreased Beat Frequency0.1 - 1 nM100 nM[6]
Limulus polyphemusHeartIncreased Contraction Force0.3 nM-[7]

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[4][5] In Drosophila melanogaster, this receptor has been identified as the product of the CG6986 gene.[4] The binding of this compound to its receptor initiates an intracellular signaling cascade involving second messengers.

This compound Signaling Pathway Diagram

This compound Signaling Pathway This compound This compound receptor This compound Receptor (GPCR - CG6986) This compound->receptor Binds to g_protein G-Protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_channel IP3 Receptor ip3->ca2_channel Binds to pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ca2 ca2_channel->ca2 Opens ca2->pkc Activates cellular_response Cellular Response (e.g., Muscle Contraction) ca2->cellular_response Directly Modulates Contractile Proteins pkc->cellular_response Phosphorylates Target Proteins

A simplified representation of the this compound signaling cascade via a Gq-coupled GPCR.

Activation of the this compound receptor, a Gq-protein coupled receptor, stimulates phospholipase C (PLC).[2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[2] The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to the final physiological response, such as muscle contraction.[2] this compound signaling has also been linked to the modulation of cyclic AMP (cAMP) levels in some systems.

Physiological Functions and Roles

This compound functions primarily as a neuromodulator and neurohormone in arthropods.[6][8] It is involved in a wide range of physiological processes, with its most well-characterized role being the stimulation of muscle contraction.

  • Visceral Muscle Contraction: this compound is a potent stimulator of visceral muscles, including the hindgut, foregut, and oviducts in various insect species.[3][9]

  • Skeletal Muscle Modulation: It enhances neuromuscular transmission and contraction of skeletal muscles.[6][8]

  • Cardioacceleration: this compound can increase the heart rate in some insects.[3][9]

  • Reproductive Processes: It plays a role in modulating reproductive tissues and behaviors, such as oviduct contractions.[9][10]

Synthesis and Degradation

This compound is synthesized as a preproprotein encoded by the this compound gene (CG7105 in Drosophila melanogaster).[1][3] The preproprotein contains a signal peptide that is cleaved, followed by further enzymatic processing to release the mature pentapeptide.[1][3]

The action of this compound is terminated by its degradation by peptidases.[1][3] The primary cleavage site is the Arg-Tyr bond, followed by the Tyr-Leu bond.[3][7] Soluble aminopeptidases have been identified as key enzymes in this degradation process.[3]

Conclusion and Future Directions

Since its discovery, this compound has served as a model for understanding neuropeptide function in invertebrates. Its well-defined structure and potent biological activities have made it a subject of intense research. For drug development professionals, the this compound signaling pathway presents a potential target for the development of novel and specific insecticides. Future research will likely focus on further elucidating the diversity of this compound receptor subtypes, the specific downstream targets of its signaling cascade, and its role in complex behaviors. The continued application of advanced techniques such as CRISPR-Cas9 for gene editing and sophisticated imaging will undoubtedly provide deeper insights into the multifaceted world of this pioneering neuropeptide.

References

Proctolin Gene System in Drosophila melanogaster: A Technical Guide to Cloning, Expression, and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pentapeptide proctolin (Arg-Tyr-Leu-Pro-Thr) was the first insect neuropeptide to be sequenced and is a pivotal neuromodulator in arthropods. In Drosophila melanogaster, this compound functions as both a neurohormone and a cotransmitter, influencing a range of physiological processes including muscle contractility and cardiovascular function. This technical guide provides an in-depth overview of the this compound system in Drosophila, detailing the molecular cloning of the this compound gene (Proct), its expression patterns, the associated signaling pathway, and quantitative functional data. The document includes detailed experimental protocols for key analysis techniques and visual diagrams to illustrate complex workflows and pathways, serving as a comprehensive resource for researchers investigating neuropeptide signaling and its potential as a target for drug development.

This compound Gene and Receptor Identification

The genetic basis for this compound production and signaling in Drosophila melanogaster has been traced to two key genes:

  • The this compound Precursor Gene (Proct): Identified as the gene CG7105 (FlyBase ID: FBgn0035676), it encodes a 140-amino acid preproprotein.[1][2] This precursor contains a single copy of the this compound (RYLPT) sequence, which is flanked by cleavage sites recognized by processing endoproteases to release the mature pentapeptide.[1][2]

  • The this compound Receptor Gene (ProcR): The receptor for this compound is a G-protein coupled receptor (GPCR) encoded by the gene CG6986 (FlyBase ID: FBgn0034423).[1][3] This receptor was identified by expressing orphan GPCRs from the Drosophila genome in mammalian cell lines and screening them against a library of neuropeptides, where CG6986 showed high specificity and affinity for this compound.[3][4]

Gene Cloning and Expression Analysis

The identification and characterization of the Proct gene and its product have relied on a combination of genomic analysis, molecular cloning, and expression studies.

Molecular Cloning Workflow

The cloning of the Proct gene (CG7105) followed the identification of its sequence within the annotated Drosophila genome. A typical workflow to isolate and express the cDNA involves reverse transcription PCR (RT-PCR) from total RNA followed by cloning into an expression vector.

G A 1. RNA Extraction (e.g., from larval CNS) B 2. Reverse Transcription (Synthesize cDNA) A->B C 3. PCR Amplification (Using CG7105-specific primers) B->C D 4. Gel Electrophoresis (Verify amplicon size) C->D E 5. Vector Ligation (Insert cDNA into expression vector, e.g., pUAST) D->E F 6. Transformation (Introduce plasmid into E. coli) E->F G 7. Sequence Verification (Confirm CG7105 insert) F->G

Caption: Workflow for cloning the Proct (CG7105) cDNA.

Spatial Expression Profile

The expression of this compound mRNA and the localization of the mature peptide and its receptor have been mapped using in situ hybridization and immunohistochemistry.

  • Proct mRNA Expression: Using in situ hybridization, transcripts of the Proct gene are detected in a specific and stereotyped population of neurons within the larval central nervous system (CNS).[2][5]

  • This compound Peptide Localization: Antibodies against this compound reveal its presence in a small number of neurons in the larval CNS.[6][7] These neurons project to various peripheral targets, with immunoreactive neuromuscular endings found on visceral muscles of the hindgut and a specific subset of somatic body-wall muscles (fibers 4, 12, and 13).[7][8][9] this compound is also present in the ring gland, suggesting a neurohormonal role.[2][8]

  • This compound Receptor Localization: The this compound receptor (ProcR) is expressed in tissues known to be targets of this compound.[3] Immunosignals for the receptor are strong in the hindgut, the heart (aorta), Malpighian tubules, and distinct neuronal populations within the CNS.[3][4][10]

Quantitative Data Summary

Functional studies have quantified the physiological effects of this compound and its binding affinity to its receptor, ProcR.

Table 1: this compound Receptor (ProcR) Binding and Activation Affinity
ParameterValueMethodCell SystemReference
EC50 0.3 nMSecond Messenger ActivationMammalian HEK & CHO Cells[3][4][11]
IC50 4 nMCompetitive Radioligand BindingMammalian HEK Cells[3][4][11]
Table 2: Physiological Effects of this compound Modulation
SystemEffectConcentration / ConditionMagnitude of ChangeReference
Pupal Heart Increased Heart RateOverexpression of Proct gene14% increase[2][5]
Larval Muscle Enhanced Contractions10-8 M this compoundSignificant amplitude increase[8]
Larval Hindgut Increased Basal Tonus~10-9 M (Threshold)Dose-dependent increase[12]
Larval Heart Increased Beat Frequency10-10 M to 10-9 M (Threshold)Dose-dependent increase[12]

This compound Signaling Pathway

This compound exerts its effects by binding to the ProcR, a GPCR that couples to intracellular second messenger systems.[13] Upon binding, the receptor activates a heterotrimeric G-protein, leading to the stimulation of downstream effectors. Evidence points to the involvement of both the phospholipase C (PLC) and adenylyl cyclase (AC) pathways, resulting in elevated levels of inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[13][14] This cascade ultimately leads to an increase in intracellular calcium concentrations, which drives physiological responses like muscle contraction.[13]

G cluster_membrane Cell Membrane Proct This compound ProcR This compound Receptor (ProcR / CG6986) Proct->ProcR binds Gq Gαq ProcR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates channels on Response Physiological Response (e.g., Muscle Contraction) DAG->Response contributes to Ca Ca²⁺ (intracellular) ER->Ca releases Ca->Response triggers

Caption: this compound Gq-coupled signaling pathway.

Appendices: Experimental Protocols

Protocol: Detection of Proct mRNA via Whole-Mount In Situ Hybridization

This protocol is adapted from standard procedures for Drosophila embryos and larval tissues.[15][16][17] It uses a digoxigenin (DIG)-labeled antisense RNA probe to detect Proct transcripts.

G A 1. Tissue Dissection & Fixation (Larval CNS in 4% Formaldehyde) B 2. Proteinase K Treatment (Improves probe penetration) A->B C 3. Prehybridization (Blocks non-specific binding) B->C D 4. Hybridization (Overnight) (Incubate with DIG-labeled Proct probe) C->D E 5. Stringency Washes (Remove unbound probe) D->E F 6. Antibody Incubation (Anti-DIG-AP conjugate) E->F G 7. Colorimetric Detection (Add NBT/BCIP substrate) F->G H 8. Imaging (Microscopy) G->H

Caption: Workflow for whole-mount RNA in situ hybridization.

Materials:

  • Drosophila larvae

  • Phosphate-buffered saline with 0.1% Tween 20 (PBT)

  • 4% formaldehyde in PBT

  • Proteinase K (20 µg/mL)

  • Hybridization Buffer (50% formamide, 5x SSC, 100 µg/mL tRNA, 50 µg/mL heparin, 0.1% Tween 20)

  • DIG-labeled antisense RNA probe for Proct (CG7105)

  • Anti-DIG-AP (alkaline phosphatase conjugated) antibody

  • NBT/BCIP substrate solution

Procedure:

  • Tissue Preparation: Dissect larval CNS in cold PBT. Fix immediately in 4% formaldehyde for 20-30 minutes at room temperature.

  • Permeabilization: Wash tissues 3x in PBT. Incubate in Proteinase K solution for 3-5 minutes. The exact time must be optimized to avoid tissue damage.[18] Stop the reaction by washing with PBT.

  • Post-Fixation: Fix again in 4% formaldehyde for 20 minutes to preserve morphology.

  • Prehybridization: Wash 5x in PBT. Incubate tissues in Hybridization Buffer for at least 2 hours at 56-65°C.[17]

  • Hybridization: Replace the buffer with fresh Hybridization Buffer containing the DIG-labeled Proct probe (~100 ng/sample). Incubate overnight at 56-65°C.[17]

  • Washing: Perform a series of high-stringency washes at the hybridization temperature to remove non-specifically bound probe. This typically involves washes with decreasing concentrations of PBT in Hybridization Buffer, followed by several washes in PBT alone.[17]

  • Antibody Incubation: Block non-specific antibody binding with a blocking solution (e.g., PBT with 5% normal goat serum). Incubate with anti-DIG-AP antibody (e.g., 1:2000 dilution) overnight at 4°C.[15]

  • Detection: Wash extensively in PBT to remove unbound antibody. Equilibrate in an alkaline phosphatase buffer. Add the NBT/BCIP substrate and incubate in the dark. Monitor the color development (a purple precipitate) under a dissecting microscope.

  • Final Steps: Stop the reaction by washing thoroughly with PBT. Tissues can be cleared and mounted in glycerol for imaging.

Protocol: Detection of this compound Peptide via Immunohistochemistry

This protocol provides a general framework for localizing the this compound peptide in Drosophila tissues using immunofluorescence.[4][19]

Materials:

  • Drosophila larvae or adults

  • PBT (as above)

  • 4% formaldehyde in PBT

  • Blocking Solution (e.g., PBT with 10% Normal Goat Serum and 0.3% Triton X-100)

  • Primary Antibody: Rabbit anti-proctolin

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

  • Dissection and Fixation: Dissect target tissues (e.g., CNS, gut) in cold PBT and fix in 4% formaldehyde for 20-30 minutes at room temperature.

  • Washing and Permeabilization: Wash tissues 3-5 times in PBT containing 0.3% Triton X-100 (PBTx) to permeabilize membranes.

  • Blocking: Incubate tissues in Blocking Solution for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the tissues with the primary anti-proctolin antibody, diluted in Blocking Solution, overnight at 4°C with gentle agitation.[4]

  • Washing: Wash tissues extensively (e.g., 6 times for 20 minutes each) in PBTx to remove all unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Solution, for 2 hours at room temperature or overnight at 4°C. Protect from light from this step onwards.

  • Final Washes: Wash tissues again extensively in PBTx to remove unbound secondary antibody. A final wash in PBT can be performed.

  • Mounting and Imaging: Mount the tissues in an appropriate mounting medium. Image using a confocal or fluorescence microscope.

References

The Physiological Role of Proctolin in Insect Visceral Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be chemically characterized. It functions as a potent neuromodulator and neurohormone, exerting significant excitatory effects on visceral, cardiac, and skeletal muscles across a wide range of insect species. In visceral muscle systems, which are crucial for physiological processes such as digestion, reproduction, and circulation, this compound plays a key role in stimulating and potentiating muscle contractions. This technical guide provides an in-depth overview of the physiological role of this compound in insect visceral muscle, with a focus on its quantitative effects, the underlying signal transduction pathways, and detailed experimental methodologies for its study. This information is critical for researchers in insect physiology and provides a foundation for the development of novel insecticides targeting the proctolinergic system.

Introduction

Insect visceral muscles, though striated, exhibit functional similarities to vertebrate smooth muscles, controlling involuntary processes essential for survival and reproduction. The regulation of these muscles is complex, involving neural inputs and a diverse array of neurohormones and neuropeptides. Among these, this compound stands out for its potent myotropic (muscle-stimulating) activity.[1] First isolated from the cockroach Periplaneta americana, this compound has since been identified in numerous insect orders, including Orthoptera, Hemiptera, Diptera, and Coleoptera.[1]

This compound's physiological actions are diverse, ranging from the stimulation of gut peristalsis to the modulation of reproductive tissue contractions and heart rate.[1][2][3] It can act as a co-transmitter, often with glutamate, to enhance neuromuscular transmission and muscle contraction.[2] The this compound receptor, a G-protein coupled receptor (GPCR), has been identified in Drosophila melanogaster, providing a molecular basis for its diverse physiological effects.[4][5]

This guide will systematically explore the physiological role of this compound in insect visceral muscle, presenting quantitative data on its effects, detailing the experimental protocols used to elucidate its function, and visualizing the key signaling pathways involved.

Quantitative Effects of this compound on Visceral Muscle Contraction

This compound's effects on insect visceral muscle are dose-dependent, characterized by a threshold concentration for initiating a response, an EC50 value representing the concentration for half-maximal response, and a maximal contraction amplitude. These parameters vary depending on the insect species, the specific visceral muscle tissue, and the experimental conditions.

Insect SpeciesVisceral MuscleThis compound ConcentrationEffectReference
Rhodnius prolixus (5th instar)Anterior MidgutThreshold: ~10⁻⁹ MIncreases frequency and amplitude of spontaneous contractions; increases basal tonus.[2]
Rhodnius prolixus (5th instar)HindgutThreshold: ~10⁻⁹ M; Maximum effect: 10⁻⁶ MIncreases basal tonus.[2]
Drosophila melanogaster (larvae)Body-wall musclesThreshold: 10⁻⁹ - 10⁻⁸ M; EC50: 8.5 x 10⁻⁷ M; Saturation: ≥ 10⁻⁵ MInduces sustained muscle contractions (increase in muscle tonus).[6]
Drosophila melanogasterExpressed Receptor (CG6986) in mammalian cellsEC50: 0.3 nMSecond messenger activation.[4]
Drosophila melanogasterExpressed Receptor (CG6986) in mammalian cellsIC50: 4 nMHigh-affinity binding in competition assays.[4]
Idotea baltica (marine isopod)Abdominal extensor muscle fibers10⁻⁹ - 10⁻⁶ MIncreases fiber's input resistance by up to 25%.[7]

Signal Transduction Pathway of this compound

This compound exerts its effects on visceral muscle by binding to a specific G-protein coupled receptor (GPCR) on the muscle cell membrane. This binding initiates a cascade of intracellular events, ultimately leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and muscle contraction.

The primary signaling pathway involves the activation of a Gαq-type G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

  • IP₃-mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.

  • DAG-mediated Effects: DAG, along with the increased cytosolic Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate various target proteins, contributing to the modulation of muscle contraction.[8]

  • Calcium Influx: In addition to release from intracellular stores, this compound also stimulates the influx of extracellular Ca²⁺ through sarcolemmal ion channels. Evidence suggests the involvement of both voltage-dependent and non-voltage-dependent Ca²⁺ channels.[7]

While the IP₃/DAG pathway is considered the primary mechanism, some studies have also implicated the involvement of cyclic AMP (cAMP) in this compound signaling, suggesting potential crosstalk between these second messenger systems.[4][7] However, in some crustacean muscles, this compound's effects are mimicked by a cAMP analog, and a protein kinase A (PKA) blocker can reduce the this compound-induced increase in membrane resistance, indicating a role for the cAMP/PKA pathway in those systems.[7]

Proctolin_Signaling_Pathway cluster_SR This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binds to G_Protein Gαq/Gβγ Proctolin_Receptor->G_Protein Activates Ca_Channel Ca²⁺ Channel Proctolin_Receptor->Ca_Channel Opens PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC SR Sarcoplasmic Reticulum (SR) Ca_cyto Cytosolic Ca²⁺ (Increased) SR->Ca_cyto Release Ca_SR Ca²⁺ Ca_cyto->PKC Activates Contraction Muscle Contraction Ca_cyto->Contraction Triggers PKC->Contraction Modulates Extracellular_Ca Extracellular Ca²⁺ Ca_Channel->Ca_cyto Influx

Caption: this compound signaling pathway in insect visceral muscle.

Experimental Protocols

Insect Visceral Muscle Contraction Assay

This protocol describes a general method for recording the contractions of isolated insect visceral muscle, such as the hindgut or oviduct, in response to this compound application.

Materials:

  • Dissecting microscope and tools (forceps, scissors)

  • Sylgard-lined petri dish

  • Insect physiological saline (see Table below for examples)

  • Force transducer

  • Micromanipulator

  • Data acquisition system and amplifier

  • This compound stock solution

Example Insect Physiological Salines:

ComponentCockroach Saline (mM)Locust Saline (mM)
NaCl154150
KCl310
CaCl₂35
NaHCO₃14
MgCl₂-4
Trehalose-5
HEPES55
pH7.27.2

Procedure:

  • Dissect the desired visceral muscle (e.g., hindgut, oviduct) from a cold-anesthetized insect under a dissecting microscope in a petri dish filled with insect physiological saline.

  • Carefully remove any adhering fat body and connective tissue.

  • Transfer the isolated muscle to a small organ bath continuously perfused with fresh, aerated physiological saline.

  • Attach one end of the muscle preparation to a fixed hook and the other end to an isotonic force transducer using a fine thread or hook.

  • Allow the preparation to equilibrate for at least 30 minutes, during which a stable baseline of spontaneous contractions (if any) should be established.

  • Prepare serial dilutions of this compound in physiological saline.

  • Apply known concentrations of this compound to the organ bath, starting with the lowest concentration.

  • Record the changes in muscle tension (amplitude and frequency of contractions, and basal tonus) for each concentration.

  • After each application, thoroughly wash the preparation with fresh saline until the muscle activity returns to baseline before applying the next concentration.

  • Record the data using a suitable data acquisition system for later analysis.

Muscle_Contraction_Workflow Dissection Dissect Visceral Muscle in Saline Mounting Mount Muscle in Organ Bath Dissection->Mounting Equilibration Equilibrate for 30 min Mounting->Equilibration Application Apply this compound (low to high conc.) Equilibration->Application Proctolin_Prep Prepare this compound Dilutions Proctolin_Prep->Application Recording Record Muscle Tension (Amplitude, Frequency, Tonus) Application->Recording Washing Wash with Saline Recording->Washing Data_Analysis Data Analysis Recording->Data_Analysis Washing->Application Next Concentration

Caption: Experimental workflow for insect visceral muscle contraction assay.

Radioligand Binding Assay for this compound Receptor

This protocol outlines a method for characterizing the binding of a radiolabeled this compound analog to its receptor in membrane preparations from insect cells (e.g., Sf9 cells) expressing the recombinant this compound receptor.[4][9]

Materials:

  • Insect cells expressing the this compound receptor

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) with protease inhibitors

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Radiolabeled this compound (e.g., ¹²⁵I-proctolin)

  • Unlabeled this compound

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Harvest insect cells expressing the this compound receptor.

    • Homogenize the cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a microcentrifuge tube, combine the membrane preparation, radiolabeled this compound (at a concentration near its Kd), and either binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding). For competition assays, add varying concentrations of the unlabeled competitor.

    • Incubate the mixture for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the Kd and Bmax.

    • For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.

HPLC Purification of this compound

This protocol provides a general method for the purification of this compound from insect tissues, such as the CNS or hindgut, using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Materials:

  • Insect tissue

  • Extraction solution (e.g., acidified methanol)

  • Centrifuge

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase A: e.g., 0.1% trifluoroacetic acid (TFA) in water

  • Mobile phase B: e.g., 0.1% TFA in acetonitrile

  • This compound standard

Procedure:

  • Extraction:

    • Homogenize the dissected insect tissue in the extraction solution.

    • Centrifuge the homogenate to pellet the cellular debris.

    • Collect the supernatant containing the peptides.

    • Lyophilize or evaporate the supernatant to concentrate the sample.

  • HPLC Separation:

    • Reconstitute the dried extract in a small volume of mobile phase A.

    • Inject the sample onto the C18 column.

    • Elute the peptides using a linear gradient of mobile phase B (e.g., 0-60% acetonitrile over 60 minutes).

    • Monitor the elution profile at a suitable wavelength for peptide bonds (e.g., 214 nm).

  • Fraction Collection and Bioassay:

    • Collect fractions at regular intervals.

    • Evaporate the solvent from each fraction.

    • Reconstitute the fractions in physiological saline and test their biological activity using a visceral muscle bioassay (as described in section 4.1).

  • Identification:

    • Compare the retention time of the bioactive fraction with that of a synthetic this compound standard run under the same HPLC conditions.

    • Further confirmation can be achieved by mass spectrometry of the purified fraction.

Conclusion and Future Directions

This compound is a pivotal neuropeptide in the regulation of insect visceral muscle physiology. Its potent myotropic effects are mediated through a well-defined GPCR signaling pathway that ultimately leads to an increase in intracellular calcium. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers studying the proctolinergic system.

For drug development professionals, the this compound receptor represents a promising target for the design of novel and specific insecticides. A thorough understanding of the structure-activity relationships of this compound and its analogs, coupled with high-throughput screening assays based on the protocols outlined here, can facilitate the discovery of potent and selective agonists or antagonists.

Future research should focus on further elucidating the diversity of this compound receptor subtypes across different insect species and tissues, which may open avenues for more targeted pest control strategies. Additionally, a deeper understanding of the potential crosstalk between the this compound signaling pathway and other neuromodulatory systems will provide a more complete picture of the intricate regulation of insect visceral muscle function. The continued application and refinement of the techniques described in this guide will be instrumental in advancing these research frontiers.

References

Proctolin Signaling: A Technical Guide to the Core Pathway and Second Messengers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a highly conserved neuropeptide in arthropods that functions as a neuromodulator and neurohormone. It plays a crucial role in regulating a variety of physiological processes, including muscle contraction, heart rate, and gut motility.[1][2] Understanding the intricacies of the this compound signaling pathway is paramount for the development of novel insecticides and for advancing our fundamental knowledge of invertebrate neurobiology. This technical guide provides an in-depth exploration of the core this compound signaling cascade, its associated second messengers, and detailed methodologies for its investigation.

The this compound Signaling Pathway: A Gq-Coupled Cascade

This compound initiates its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells.[3][4][5] In Drosophila melanogaster, this receptor has been identified as the orphan GPCR CG6986.[2][6] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G protein of the Gq alpha subunit family.[7][8][9]

The activated Gq alpha subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[10][11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][12]

IP3, a small, water-soluble molecule, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as an intracellular calcium store.[11] This binding triggers the opening of calcium channels and the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[13][14]

Simultaneously, DAG, which remains in the plasma membrane, acts as a docking site and activator for protein kinase C (PKC).[15] The increase in intracellular Ca2+ further potentiates the activation of PKC. Activated PKC then phosphorylates a variety of downstream target proteins, leading to the ultimate physiological response, such as muscle contraction.

The role of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), in this compound signaling is less definitive. Some studies suggest that this compound does not significantly alter cAMP or cGMP levels, or may even cause a decrease in their concentration, indicating that the primary signaling cascade operates independently of the adenylyl cyclase and guanylyl cyclase pathways.[13][16][17]

Signaling Pathway Diagram

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound Proctolin_R This compound Receptor (GPCR - CG6986) This compound->Proctolin_R Binds Gq Gq Protein Proctolin_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates DAG Diacylglycerol (DAG) PIP2->DAG Generates IP3_R IP3 Receptor IP3->IP3_R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_ER->PKC Co-activates Response Physiological Response (e.g., Muscle Contraction) Ca_ER->Response Directly Modulates PKC->Response Phosphorylates Targets ER_Ca Ca²⁺ Store IP3_R->ER_Ca Opens Channel ER_Ca->Ca_ER Release

Caption: The this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound receptor binding and the physiological effects of this compound.

Table 1: this compound Receptor Binding Affinity in Drosophila melanogaster

ParameterValueCell TypeReference
EC50 (Second Messenger Activation)0.3 nMMammalian cells expressing CG6986[3][6]
IC50 (Competition Binding)4 nMMammalian cells expressing CG6986[3][6]

Table 2: Dose-Dependent Effects of this compound on Muscle Contraction

SpeciesMuscle TypeEffectThreshold ConcentrationEC50Reference
Drosophila melanogasterLarval body wallSustained contraction~10⁻¹⁰ M - 10⁻⁹ M8.5 x 10⁻⁷ M[18][19]
Rhodnius prolixusAnterior midgutIncreased frequency and amplitude~10⁻⁹ MNot Reported[1]
Rhodnius prolixusHindgutIncreased basal tonus~10⁻⁹ MNot Reported[1]
Panulirus interruptusPyloric neuronsIncreased burst frequency10⁻⁸ MNot Reported[20]
Limulus polyphemusDeganglionated heartRhythmic contractions> 1 µMNot Reported[21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Radioligand Binding Assay for this compound Receptor

This protocol is adapted from standard GPCR radioligand binding assays and is suitable for determining the binding affinity of this compound and its analogs to its receptor.[4][20][22][23]

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound analog and the inhibitory constant (Ki) for unlabeled this compound.

Materials:

  • Cell membranes prepared from cells expressing the this compound receptor (e.g., HEK293 cells transfected with the CG6986 gene).

  • Radiolabeled this compound analog (e.g., [³H]-proctolin or [¹²⁵I]-proctolin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

  • Vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the this compound receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Saturation Binding Assay:

    • In a 96-well plate, add increasing concentrations of the radiolabeled this compound analog to a fixed amount of membrane preparation (e.g., 20-50 µg of protein).

    • For each concentration, prepare parallel wells containing a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled this compound analog (typically at or near its Kd) and increasing concentrations of unlabeled this compound to a fixed amount of membrane preparation.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled this compound).

    • Incubate as in the saturation binding assay.

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with this compound Receptors start->prep saturation Saturation Assay: Incubate membranes with increasing [³H]-Proctolin prep->saturation competition Competition Assay: Incubate membranes with fixed [³H]-Proctolin and increasing [unlabeled this compound] prep->competition incubate Incubate to Equilibrium saturation->incubate competition->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze_sat Analyze Saturation Data (Kd, Bmax) count->analyze_sat analyze_comp Analyze Competition Data (IC50, Ki) count->analyze_comp end End analyze_sat->end analyze_comp->end

Caption: Workflow for Radioligand Binding Assays.

Intracellular Calcium Measurement using Fluo-3 AM

This protocol describes the use of the fluorescent Ca2+ indicator Fluo-3 acetoxymethyl (AM) ester to measure changes in intracellular calcium concentration in response to this compound stimulation.[3][13][24][25][26]

Objective: To visualize and quantify changes in intracellular Ca2+ levels in real-time upon application of this compound.

Materials:

  • Cultured cells (e.g., insect cell lines or primary muscle cells) or dissected insect muscle tissue.

  • Fluo-3 AM stock solution (in DMSO).

  • Pluronic F-127 (to aid dye loading).

  • Physiological saline solution appropriate for the insect species (e.g., modified hemolymph-like saline for Drosophila).

  • This compound solution.

  • Fluorescence microscope or a plate reader with fluorescence capabilities.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence imaging. For dissected tissue, secure the preparation in a perfusion chamber.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-3 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in the physiological saline.

    • Remove the culture medium or saline from the cells/tissue and replace it with the Fluo-3 AM loading solution.

    • Incubate in the dark at room temperature or 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.

  • Washing: Wash the cells/tissue several times with fresh physiological saline to remove extracellular dye.

  • Baseline Measurement: Acquire baseline fluorescence images or readings before the addition of this compound.

  • Stimulation: Add this compound at the desired concentration to the cells/tissue while continuously recording the fluorescence signal.

  • Data Acquisition: Record fluorescence intensity over time using an appropriate excitation (e.g., 488 nm) and emission (e.g., 525 nm) wavelength.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time.

    • Express the response as a change in fluorescence (ΔF) relative to the baseline fluorescence (F0), i.e., ΔF/F0.

    • Dose-response curves can be generated by stimulating with different concentrations of this compound.

Inositol Phosphate Accumulation Assay

This protocol is used to measure the production of inositol phosphates, a direct downstream consequence of PLC activation.[12][15][16][27][28]

Objective: To quantify the accumulation of inositol phosphates (primarily IP1, a stable metabolite of IP3) in response to this compound stimulation.

Materials:

  • Cells expressing the this compound receptor.

  • [³H]-myo-inositol.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl). Lithium chloride (LiCl) is used to inhibit inositol monophosphatase, leading to the accumulation of IP1.

  • This compound solution.

  • Cell lysis buffer (e.g., perchloric acid or trichloroacetic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Elution buffers of increasing ionic strength to separate different inositol phosphates.

  • Scintillation cocktail and counter.

  • Alternatively, commercially available non-radioactive IP-One HTRF assay kits can be used.

Procedure (Radioactive Method):

  • Cell Labeling: Incubate cells overnight with [³H]-myo-inositol in an inositol-free medium to allow for its incorporation into membrane phosphoinositides.

  • Washing: Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes). Then, stimulate the cells with this compound for a defined time (e.g., 30-60 minutes).

  • Lysis: Terminate the stimulation by adding ice-cold lysis buffer to extract the soluble inositol phosphates.

  • Separation: Neutralize the cell extracts and apply them to anion exchange columns.

  • Elution: Elute the different inositol phosphates sequentially using buffers with increasing salt concentrations. Collect the fractions corresponding to IP1, IP2, and IP3.

  • Quantification: Add scintillation cocktail to the collected fractions and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as the amount of radioactivity (e.g., in counts per minute, CPM) in each inositol phosphate fraction, normalized to the total radioactivity incorporated into the cells.

Experimental Workflow: Inositol Phosphate Accumulation Assay

IP_Accumulation_Workflow start Start label_cells Label cells overnight with [³H]-myo-inositol start->label_cells wash_cells Wash cells to remove unincorporated label label_cells->wash_cells pre_incubate Pre-incubate with LiCl wash_cells->pre_incubate stimulate Stimulate with this compound pre_incubate->stimulate lyse Lyse cells to extract inositol phosphates stimulate->lyse separate Separate IPs by Anion Exchange Chromatography lyse->separate quantify Quantify radioactivity of eluted fractions separate->quantify analyze Analyze Data quantify->analyze end End analyze->end

Caption: Workflow for Inositol Phosphate Accumulation Assay.

Conclusion

The this compound signaling pathway represents a classic example of a Gq-coupled GPCR cascade, primarily utilizing the phospholipase C-IP3/DAG-Ca2+ axis to elicit its physiological effects. The methodologies outlined in this guide provide a robust framework for the detailed investigation of this pathway, from receptor-ligand interactions to the quantification of second messenger production. A thorough understanding of this signaling system is not only crucial for fundamental neurobiology but also holds significant potential for the development of targeted and effective insect pest management strategies. Future research may focus on identifying the specific downstream targets of PKC and the precise mechanisms by which elevated intracellular calcium leads to the diverse physiological responses mediated by this compound.

References

Proctolin's Modulation of Muscle Contraction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be isolated and sequenced.[1] It is a potent neuromodulator that plays a crucial role in regulating muscle contractions across a wide range of arthropods.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on muscle contraction, with a focus on its receptor interactions, second messenger signaling cascades, and downstream physiological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of insect physiology, pharmacology, and pest management.

Core Mechanism of Action: A Multi-faceted Signaling Cascade

This compound exerts its myotropic effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of muscle cells.[1][3] The activation of this receptor initiates a complex intracellular signaling cascade that ultimately leads to an increase in muscle tension and potentiation of contractions. The primary signaling pathways implicated in this compound's action involve the second messengers cyclic adenosine monophosphate (cAMP), inositol trisphosphate (IP3), and a significant increase in intracellular calcium concentration.[1][2]

This compound Receptor: A High-Affinity G Protein-Coupled Receptor

The receptor for this compound is a Class A GPCR.[1][3] Studies on the orphan receptor CG6986 in Drosophila melanogaster have definitively identified it as a high-affinity this compound receptor.[1][3]

Quantitative Data on this compound Receptor Binding and Activation:

ParameterValueSpecies/TissueReference
EC50 0.3 nMDrosophila melanogaster (expressed in mammalian cells)[1][3]
IC50 4 nMDrosophila melanogaster (expressed in mammalian cells)[1][3]
Second Messenger Signaling Pathways

The binding of this compound to its receptor triggers the activation of associated G proteins, leading to the production of intracellular second messengers. Evidence suggests the involvement of both the adenylyl cyclase and phospholipase C pathways, indicating potential Gs and Gq protein coupling.

Signaling Pathway of this compound-Induced Muscle Contraction

Proctolin_Signaling This compound Signaling Pathway in Muscle Contraction cluster_membrane Sarcolemma This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binds to G_Protein G Protein (Gs/Gq) Proctolin_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates K_Channel K⁺ Channels PKA->K_Channel Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Channel Sarcolemmal Ca²⁺ Channels PKC->Ca_Channel Ca_Extracellular Extracellular Ca²⁺ Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Ca_Intracellular Increased Intracellular [Ca²⁺] Ca_Influx->Ca_Intracellular SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens RyR->Ca_Release Opens (CICR) Ca_Release->Ca_Intracellular Contraction Muscle Contraction Ca_Intracellular->Contraction Initiates K_Efflux ↓ K⁺ Efflux K_Channel->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Depolarization->Ca_Channel Activates (Voltage-gated)

Caption: this compound signaling cascade leading to muscle contraction.

A central feature of this compound's action is the elevation of intracellular calcium levels. This is achieved through two primary mechanisms:

  • Influx of Extracellular Calcium: this compound modulates sarcolemmal ion channels, leading to an influx of extracellular Ca²⁺. This influx is critical for initiating the contractile response.

  • Release from Intracellular Stores: The activation of the PLC-IP3 pathway leads to the binding of IP3 to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺. Furthermore, the initial influx of extracellular Ca²⁺ can induce further calcium release from the SR through a process known as calcium-induced calcium release (CICR), mediated by ryanodine receptors.

This compound has been shown to modulate the activity of several types of ion channels in muscle fibers:

  • Potassium (K⁺) Channels: this compound can reduce the activity of non-voltage-dependent K⁺ channels. This inhibition of K⁺ efflux leads to membrane depolarization, which in turn can activate voltage-gated Ca²⁺ channels, further contributing to the increase in intracellular calcium.

  • Calcium (Ca²⁺) Channels: this compound can directly or indirectly modulate the activity of sarcolemmal Ca²⁺ channels, enhancing calcium influx.

Quantitative Data on this compound's Effect on Muscle Contraction:

EffectValueSpecies/TissueReference
Potentiation of Peak Force 1.5 to 18-fold increaseIdotea baltica (crustacean) abdominal extensor muscle
EC50 for Sustained Contractions 8.5 x 10⁻⁷ MDrosophila melanogaster larval body wall muscles[4]
Threshold for Sustained Contractions 10⁻⁹ to 10⁻⁸ MDrosophila melanogaster larval body wall muscles[4]

Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol outlines a general method for measuring the contractile response of isolated insect muscle to this compound.

Workflow for In Vitro Muscle Contraction Assay

Muscle_Contraction_Assay In Vitro Muscle Contraction Assay Workflow Dissection 1. Muscle Dissection (e.g., insect hindgut, oviduct) Mounting 2. Mount Muscle in Organ Bath (containing physiological saline) Dissection->Mounting Transducer 3. Attach to Force Transducer Mounting->Transducer Equilibration 4. Equilibration Period Transducer->Equilibration Baseline 5. Record Baseline Contractions Equilibration->Baseline Proctolin_Addition 6. Add this compound (cumulative concentrations) Baseline->Proctolin_Addition Recording 7. Record Contractile Response Proctolin_Addition->Recording Analysis 8. Data Analysis (e.g., dose-response curve, EC50) Recording->Analysis

Caption: Workflow for an in vitro muscle contraction assay.

Detailed Methodology:

  • Muscle Preparation: Isolate the desired muscle tissue (e.g., hindgut, oviduct, or specific skeletal muscles) from the insect of interest in a dissecting dish containing appropriate physiological saline.

  • Mounting: Securely mount the muscle preparation in a temperature-controlled organ bath filled with oxygenated physiological saline. One end of the muscle should be fixed, and the other attached to a sensitive force transducer.

  • Equilibration: Allow the muscle to equilibrate in the organ bath for a set period (e.g., 30-60 minutes) to achieve a stable baseline tension.

  • Baseline Recording: Record the spontaneous contractile activity of the muscle for a defined period before the addition of any compounds.

  • This compound Application: Add this compound to the organ bath in a cumulative manner, allowing the muscle to reach a stable response at each concentration before adding the next.

  • Data Acquisition: Continuously record the muscle tension throughout the experiment using a data acquisition system.

  • Data Analysis: Analyze the recorded data to determine parameters such as the amplitude and frequency of contractions. Construct a dose-response curve to calculate the EC50 value for this compound.

Calcium Imaging

This protocol describes a method for visualizing and quantifying changes in intracellular calcium concentration in muscle cells in response to this compound using a fluorescent calcium indicator.

Detailed Methodology:

  • Cell/Tissue Preparation: Prepare isolated muscle cells or whole muscle tissue suitable for microscopy.

  • Loading with Calcium Indicator: Incubate the preparation with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM, in physiological saline for a specific duration to allow the dye to enter the cells.

  • Washing: Gently wash the preparation with fresh saline to remove any excess extracellular dye.

  • Imaging Setup: Mount the preparation on the stage of a fluorescence microscope equipped with a suitable excitation light source and emission filter for the chosen calcium indicator.

  • Baseline Imaging: Acquire a series of baseline fluorescence images before the application of this compound.

  • This compound Application: Perfuse the preparation with a solution containing this compound.

  • Time-Lapse Imaging: Continuously acquire fluorescence images at regular intervals to monitor the change in intracellular calcium concentration over time.

  • Data Analysis: Analyze the fluorescence intensity of individual cells or regions of interest over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Conclusion

The mechanism of action of this compound on muscle contraction is a complex and finely regulated process involving a high-affinity GPCR and a cascade of intracellular signaling events. The elevation of intracellular calcium, driven by both influx from the extracellular space and release from internal stores, is the central event leading to the potentiation of muscle contraction. A thorough understanding of this mechanism is not only fundamental to insect physiology but also presents opportunities for the development of novel and specific insect control agents. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development in this area.

References

Unveiling the Proctolin Receptor: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and findings related to the identification and characterization of the Proctolin receptor. The neuropeptide this compound (Arg-Tyr-Leu-Pro-Thr) is a crucial signaling molecule in arthropods, modulating a variety of physiological processes including muscle contraction, cardioacceleration, and neurotransmission.[1][2] The identification of its cognate receptor was a significant step in understanding its mechanism of action and has opened avenues for the development of novel insecticides and research tools. This guide will delve into the experimental workflows, from initial identification to detailed characterization of its signaling pathways, providing researchers with the foundational knowledge to investigate this important receptor system.

Identification of the this compound Receptor

The this compound receptor was first identified in Drosophila melanogaster as the orphan G protein-coupled receptor (GPCR), CG6986.[1][3][4] This discovery was a culmination of efforts that involved molecular cloning and expression of the orphan receptor in heterologous cell systems, followed by screening against a library of neuropeptides.

Molecular Cloning and Heterologous Expression

The initial step in identifying the this compound receptor involved the cloning of the full-length cDNA of the candidate orphan receptor, CG6986, from Drosophila melanogaster. This cDNA was then subcloned into a mammalian expression vector suitable for high-level expression in cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells.[3][4]

Experimental Workflow for this compound Receptor Identification

G cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_screening Functional Screening Identify Orphan GPCR Identify Orphan GPCR Isolate mRNA Isolate mRNA Identify Orphan GPCR->Isolate mRNA Reverse Transcription Reverse Transcription Isolate mRNA->Reverse Transcription PCR Amplification PCR Amplification Reverse Transcription->PCR Amplification Ligate into Vector Ligate into Vector PCR Amplification->Ligate into Vector Transfect Cells Transfect Cells Ligate into Vector->Transfect Cells Select Stable Clones Select Stable Clones Transfect Cells->Select Stable Clones Apply Peptide Library Apply Peptide Library Select Stable Clones->Apply Peptide Library Functional Assay Functional Assay Apply Peptide Library->Functional Assay Identify this compound Identify this compound Functional Assay->Identify this compound G This compound This compound Proctolin_Receptor This compound Receptor (CG6986) This compound->Proctolin_Receptor Gq Gαq Proctolin_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response triggers

References

Proctolin: A Neurohormone Modulating Crustacean Physiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide proctolin (Arg-Tyr-Leu-Pro-Thr) is a pivotal neurohormone in crustacean species, exerting significant modulatory effects on a wide array of physiological processes. Initially identified for its potent myotropic actions, this compound's role extends to the regulation of central pattern generators, modulation of sensory inputs, and control of cardiac function. This technical guide provides a comprehensive overview of the current understanding of this compound as a neurohormone in crustaceans, with a focus on its physiological effects, signaling mechanisms, and the experimental methodologies employed in its study. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its function and the approaches to its investigation. This document is intended to serve as a valuable resource for researchers in crustacean neurobiology and pharmacology, as well as for professionals involved in the development of novel pesticides and veterinary drugs targeting invertebrate neuroendocrine systems.

Introduction

This compound is a highly conserved neuropeptide found throughout the Arthropoda phylum. In crustaceans, it functions as a neurohormone and a neuromodulator, playing a crucial role in shaping the output of neural circuits and regulating muscle performance. Its widespread distribution within the crustacean nervous system, including neurosecretory structures like the pericardial organs, underscores its importance in systemic physiological control.[1][2] This guide will delve into the multifaceted actions of this compound, its molecular mechanisms of action, and the analytical techniques used to characterize its function.

Physiological Roles of this compound in Crustaceans

This compound's physiological effects are diverse and have been documented across various crustacean species. Its primary roles include the potentiation of muscle contractions and the modulation of neuronal activity.

Myotropic and Myomodulatory Effects

This compound is a potent stimulator of both skeletal and visceral muscle contractions in crustaceans. It can initiate rhythmic contractions in quiescent muscles and enhance the force and frequency of existing contractions.

  • Skeletal Muscle: In the marine isopod Idotea baltica, this compound in nanomolar concentrations significantly enhances the contraction of abdominal extensor muscle fibers.[3] At a concentration of 5 x 10⁻⁹ M, it can potentiate the peak force of muscle contractions by 1.5- to 18-fold.[3] This effect is, in part, due to an increase in the muscle fiber's input resistance.[3]

  • Cardiac Muscle: this compound has been shown to strengthen the heartbeat in crabs and lobsters.[1]

  • Visceral Muscle: It enhances contractions of the stomatogastric muscles in various crustacean species.[1]

Neuromodulatory Effects

This compound acts as a significant neuromodulator within the crustacean central nervous system (CNS), particularly on central pattern generators (CPGs) that control rhythmic behaviors.

  • Stomatogastric Nervous System (STNS): this compound plays a critical role in modulating the motor patterns of the STNS, which controls the rhythmic movements of the foregut. Bath application of this compound can induce robust and characteristic motor patterns in the stomatogastric ganglion (STG) of crabs and lobsters, with a threshold concentration of approximately 10⁻⁹ M. The effects are dose-dependent.

  • Swimmeret System: In crayfish, this compound can excite the swimmeret system, which controls the rhythmic beating of the swimmerets for locomotion and ventilation. Perfusion of this compound through the isolated ventral nerve cord can initiate the swimmeret motor pattern in previously silent preparations.[4][5] The response is dose-dependent, with a threshold concentration of approximately 10⁻⁸ M and an EC₅₀ of 1.6 x 10⁻⁶ M.[4][5]

  • Sensory Neurons: this compound can also modulate the activity of sensory neurons. In a stretch receptor of the crayfish, this compound facilitates the afferent sensory responses at concentrations ranging from 10⁻⁹ to 10⁻⁶ M.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the physiological effects of this compound in various crustacean species.

Table 1: Myomodulatory Effects of this compound on Crustacean Muscle

SpeciesMuscle PreparationThis compound ConcentrationObserved EffectReference
Idotea baltica (Isopod)Abdominal extensor muscle fibers10⁻⁹ - 10⁻⁶ MIncreased input resistance by up to 25%[3]
Idotea baltica (Isopod)Abdominal extensor muscle fibers5 x 10⁻⁹ M1.5- to 18-fold potentiation of peak contraction force[3]
Idotea emarginata (Isopod)Dorsal extensor muscle fibers1 µMPotentiated amplitude of caffeine-induced contractures[1]

Table 2: Neuromodulatory Effects of this compound in Crustaceans

SpeciesNeuronal PreparationThis compound ConcentrationObserved EffectReference
Panulirus interruptus (Lobster)Stomatogastric Ganglion (STG)10⁻⁹ - 10⁻⁶ MIncreased pyloric cycle frequency
Panulirus interruptus (Lobster)Isolated pacemaker AB neurons in STG10⁻⁶ MIncreased burst frequency from 0.36 to 2.2 Hz; Increased membrane potential oscillation from 10 to 24 mV
CrayfishIsolated ventral nerve cord (swimmeret system)Threshold: ~10⁻⁸ M; EC₅₀: 1.6 x 10⁻⁶ MInitiation of swimmeret motor pattern[4][5]
CrayfishLeg mechanoreceptor10⁻⁹ - 10⁻⁶ MFacilitation of afferent sensory responses

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. While a specific this compound receptor has been cloned and characterized in the insect Drosophila melanogaster, providing a valuable model, the precise identity of the crustacean receptor is still under investigation. The downstream signaling cascade involves the activation of second messengers, leading to the modulation of ion channels and other cellular proteins.

The proposed signaling pathway for this compound in crustaceans involves:

  • Receptor Binding: this compound binds to a high-affinity GPCR on the neuronal or muscle cell membrane.

  • G-Protein Activation: This binding activates a heterotrimeric G-protein.

  • Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]

  • Protein Kinase A Activation: cAMP activates protein kinase A (PKA).[3]

  • Phosphorylation of Target Proteins: PKA then phosphorylates various target proteins, including ion channels and contractile proteins.[3] In crustacean muscle, this compound induces the phosphorylation of a 30 kDa protein associated with the thin filament, which is recognized by an antiserum against troponin I.[1] This phosphorylation event is believed to be a key mechanism in the potentiation of muscle contraction.

  • Modulation of Ion Channels: In some crustacean muscle fibers, this compound's action involves the PKA-dependent phosphorylation and subsequent closure of non-voltage-dependent K⁺ channels, leading to an increased input resistance.[3] In neurons of the stomatogastric ganglion, this compound activates a voltage-dependent inward current.

Proctolin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR binds G_Protein G-Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ion_Channel K+ Channel PKA->Ion_Channel phosphorylates (inhibition) Troponin Troponin I-associated 30 kDa protein PKA->Troponin phosphorylates Neuronal_Excitability Increased Neuronal Excitability Ion_Channel->Neuronal_Excitability Phosphorylation Phosphorylation Muscle_Contraction Increased Muscle Contraction Troponin->Muscle_Contraction

Caption: this compound Signaling Pathway in Crustacean Cells.

Experimental Protocols

The study of this compound in crustaceans involves a range of sophisticated techniques, from peptide extraction and quantification to physiological and molecular assays. This section outlines the key experimental methodologies.

This compound Extraction and Quantification

5.1.1. Tissue and Hemolymph Collection: Tissues of interest, such as ganglia or muscles, are dissected and immediately placed in an extraction solvent, typically acidified methanol, to prevent enzymatic degradation. Hemolymph is collected by puncturing the pericardial sinus and is immediately mixed with a protein precipitating agent like trichloroacetic acid (TCA).[1]

5.1.2. Radioimmunoassay (RIA): RIA is a highly sensitive method for quantifying this compound levels in tissue extracts and hemolymph. The general steps are:

  • Antiserum Production: Antibodies against this compound are raised in rabbits by immunizing them with a this compound-protein conjugate.

  • Radiolabeling: Synthetic this compound is radiolabeled, typically with ¹²⁵I.

  • Competitive Binding: A known amount of radiolabeled this compound is mixed with the antiserum and a sample containing an unknown amount of this compound. The unlabeled this compound in the sample competes with the radiolabeled this compound for binding to the antibodies.

  • Separation and Counting: The antibody-bound this compound is separated from the free this compound, and the radioactivity of the bound fraction is measured.

  • Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound, and the concentration in the sample is determined by interpolation.

5.1.3. High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify this compound from complex biological samples. A reversed-phase HPLC system is typically employed.

  • Sample Preparation: Tissue or hemolymph extracts are clarified by centrifugation and filtration.

  • Separation: The sample is injected onto a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., trifluoroacetic acid in water) is used to elute the peptides.

  • Detection: this compound is detected by its UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Quantification: The amount of this compound is quantified by comparing the peak area to that of a known standard.

5.1.4. Mass Spectrometry (MS): MS is a powerful tool for the definitive identification and quantification of this compound.

  • Ionization: The sample, often purified by HPLC, is ionized using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ionized peptide is measured by a mass analyzer (e.g., Time-of-Flight, TOF).

  • Identification: The measured m/z is compared to the theoretical mass of this compound. For unambiguous identification, tandem mass spectrometry (MS/MS) is used to fragment the peptide and match the fragmentation pattern to the known sequence of this compound.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_downstream Downstream Applications Tissue Tissue Dissection Extraction Extraction (e.g., Acidified Methanol) Tissue->Extraction Hemolymph Hemolymph Collection Hemolymph->Extraction HPLC HPLC Separation Extraction->HPLC RIA Radioimmunoassay (RIA) Extraction->RIA MS Mass Spectrometry (MS) HPLC->MS Quantification Quantification HPLC->Quantification RIA->Quantification Identification Identification MS->Identification Physiology Physiological Assays Quantification->Physiology Identification->Physiology

Caption: General Experimental Workflow for this compound Analysis.
Physiological Assays

5.2.1. Electrophysiology: Intracellular and extracellular recordings are used to study the effects of this compound on individual neurons and neuronal circuits.

  • Preparation: The relevant part of the nervous system (e.g., the stomatogastric nervous system or the ventral nerve cord) is dissected and placed in a recording chamber with physiological saline.

  • Recording: Microelectrodes are used to record the electrical activity of neurons.

  • This compound Application: this compound is bath-applied or focally applied to the preparation at known concentrations.

  • Data Analysis: Changes in neuronal firing patterns, membrane potential, and synaptic activity are analyzed.

5.2.2. Muscle Contractility Assays: The effects of this compound on muscle contraction are measured using force transducers.

  • Preparation: An isolated muscle or muscle fiber is mounted in a chamber with physiological saline and attached to a force transducer.

  • Stimulation: The muscle is stimulated electrically or with a pharmacological agent (e.g., caffeine) to induce contraction.

  • This compound Application: this compound is added to the bath at various concentrations.

  • Data Analysis: Changes in the force, duration, and frequency of muscle contractions are recorded and analyzed.

Receptor Binding Assays

Receptor binding assays are used to characterize the interaction of this compound with its receptor.

  • Membrane Preparation: Membranes from tissues known to express the this compound receptor are isolated by homogenization and centrifugation.

  • Radioligand Binding: The membranes are incubated with a radiolabeled this compound analog.

  • Competition Binding: The ability of unlabeled this compound and other compounds to displace the radioligand from the receptor is measured.

  • Data Analysis: The binding data are used to determine the affinity (Kd) of the receptor for this compound and to screen for potential agonists and antagonists. A study on the Drosophila this compound receptor expressed in mammalian cells reported an IC₅₀ of 4 nM for this compound in competition binding assays.

Logical Relationships of this compound's Actions

This compound's diverse actions are interconnected and contribute to the overall physiological state of the animal. Its modulation of CPGs and sensory neurons fine-tunes motor output, while its direct effects on muscles ensure efficient execution of these motor commands.

Proctolin_Functions cluster_neural Neural Targets cluster_muscular Muscular Targets Proctolin_Release This compound Release (Neurohormone/Neuromodulator) CPG Central Pattern Generators (e.g., STG, Swimmeret) Proctolin_Release->CPG Sensory Sensory Neurons Proctolin_Release->Sensory Skeletal Skeletal Muscle Proctolin_Release->Skeletal Cardiac Cardiac Muscle Proctolin_Release->Cardiac Visceral Visceral Muscle Proctolin_Release->Visceral Motor_Output Coordinated Motor Output CPG->Motor_Output modulates Sensory->Motor_Output modulates Skeletal->Motor_Output executes Cardiac->Motor_Output supports Visceral->Motor_Output supports

References

Distribution of Proctolin-Like Immunoreactivity in the Insect Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the distribution of proctolin-like immunoreactivity (PLI) within the central nervous system (CNS) of various insect species. This compound, the pentapeptide Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be sequenced and is known to function as a neuromodulator, neurotransmitter, and neurohormone, playing significant roles in muscle contraction, reproduction, and other physiological processes.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the neuroanatomy and neurophysiology of proctolinergic systems in insects.

Quantitative Distribution of this compound-Like Immunoreactive (PLI) Neurons

The distribution of neurons exhibiting this compound-like immunoreactivity has been mapped in several insect species, revealing a widespread yet specific pattern. The data presented below is compiled from immunohistochemical studies and provides a quantitative summary of PLI neuron distribution across different regions of the insect CNS.

Table 1: Distribution of this compound-Like Immunoreactive (PLI) Neurons in the CNS of Various Insect Species.

Insect SpeciesCNS RegionNumber of PLI NeuronsReference
Calliphora erythrocephala (Blowfly)Brain (including subesophageal ganglia)80-90[4]
Optic Lobe (lobula)200-250[4]
Thoracic Ganglia100-130[4]
Abdominal Ganglia~60[4]
Periplaneta americana (Cockroach)Genital GangliaHighest Concentration[5][6]
Cerebral GangliaLowest Concentration[5][6]
Rhodnius prolixus (Blood-feeding bug)Brain and Subesophageal GanglionClusters of bilaterally paired neurons[7]
Prothoracic GanglionClusters of bilaterally paired neurons[7]
Mesothoracic Ganglionic MassClusters of bilaterally paired neurons[7]
Drosophila melanogaster (Fruit fly larva)CNSA small, stereotyped population[8][9]

Key Observations from Distribution Studies:

  • In the blowfly, Calliphora erythrocephala, PLI neurons are diverse, including interneurons, efferent neurons (potentially motorneurons), and neurosecretory cells.[4]

  • Identifiable clusters of PLI neurons in the blowfly innervate key processing centers such as the central body of the protocerebrum and neuropil associated with the pars intercerebralis and mushroom bodies.[4]

  • In the cockroach, Periplaneta americana, PLI is widespread in the ganglia, with cell bodies in consistent, bilaterally symmetrical positions, suggesting they are individually identifiable.[5][6]

  • In Rhodnius prolixus, this compound-like immunoreactive processes are also found on peripheral tissues innervated by the CNS, including salivary glands, reproductive tissues, and the heart.[7][10]

  • In Drosophila melanogaster larvae, a specific subset of visceral and skeletal muscle fibers are innervated by proctolinergic efferents.[9]

Experimental Protocols

The following section details a generalized methodology for the immunohistochemical localization of this compound-like immunoreactivity in the insect CNS, based on protocols cited in the literature.

2.1. Tissue Preparation

  • Dissection: Dissect the CNS from the desired insect species in a cold physiological saline solution appropriate for that species.

  • Fixation: Immediately transfer the dissected CNS into a fixative solution. A common fixative is 4% paraformaldehyde in a phosphate buffer (e.g., 0.1 M phosphate-buffered saline, PBS, pH 7.4). The duration of fixation can vary from a few hours to overnight at 4°C, depending on the size and permeability of the tissue.

  • Washing: After fixation, wash the tissue thoroughly in several changes of PBS to remove the fixative. This is typically done over a period of several hours to a full day.

  • Cryoprotection (for frozen sections): If preparing frozen sections, incubate the tissue in a cryoprotectant solution, such as 20-30% sucrose in PBS, until it sinks. This prevents the formation of ice crystals during freezing.

  • Embedding and Sectioning:

    • Whole Mounts: For smaller ganglia or whole CNS preparations, tissues can be processed as whole mounts.

    • Paraffin Sections: Dehydrate the tissue through a graded series of ethanol, clear in an agent like xylene, and embed in paraffin wax. Sections are then cut on a microtome.

    • Frozen Sections: Embed the cryoprotected tissue in an embedding medium (e.g., OCT compound) and freeze rapidly. Cut sections on a cryostat.

2.2. Immunohistochemical Staining

  • Blocking: Incubate the tissue (sections or whole mounts) in a blocking solution to reduce non-specific antibody binding. A typical blocking solution consists of 1-5% normal goat serum (or serum from the species in which the secondary antibody was raised) and 0.1-0.5% Triton X-100 in PBS. Incubation is typically for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the tissue with the primary antibody raised against this compound. The antibody should be diluted in the blocking solution or a similar buffer. Optimal dilution and incubation time need to be determined empirically but often range from 1:500 to 1:2000, with incubation for 24-48 hours at 4°C.

  • Washing: Wash the tissue extensively in several changes of PBS containing a detergent (e.g., 0.1% Triton X-100) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the tissue with a fluorescently labeled secondary antibody that is specific for the species in which the primary antibody was raised (e.g., goat anti-rabbit IgG). The secondary antibody is diluted in the same buffer as the primary antibody. Incubation is typically for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Final Washing: Perform a final series of washes in PBS to remove unbound secondary antibody.

  • Mounting and Visualization: Mount the stained tissue on a microscope slide in an appropriate mounting medium, often containing an anti-fading agent. Visualize the immunoreactivity using a fluorescence or confocal microscope.

2.3. Antibody Characterization and Controls

To ensure the specificity of the immunoreactivity, several controls are essential:

  • Pre-adsorption Control: Incubate the primary antibody with an excess of the this compound peptide before applying it to the tissue. This should abolish all specific staining.

  • Omission of Primary Antibody: Incubate the tissue with only the secondary antibody. This should result in no staining and controls for non-specific binding of the secondary antibody.

  • Use of Different Antisera: If available, use multiple primary antibodies raised against this compound to see if they produce similar staining patterns.

Visualizations

Experimental Workflow for Immunohistochemistry

The following diagram illustrates the key steps in the immunohistochemical protocol for localizing this compound-like immunoreactivity in the insect CNS.

Immunohistochemistry_Workflow Dissection Dissection of CNS in cold saline Fixation Fixation (e.g., 4% Paraformaldehyde) Dissection->Fixation Washing1 Washing (PBS) Fixation->Washing1 Blocking Blocking (Normal Serum + Triton X-100) Washing1->Blocking PrimaryAb Primary Antibody Incubation (Anti-Proctolin) Blocking->PrimaryAb Washing2 Washing (PBS + Triton X-100) PrimaryAb->Washing2 Control Controls (Pre-adsorption, Omission of Primary Ab) PrimaryAb->Control SecondaryAb Secondary Antibody Incubation (Fluorescently Labeled) Washing2->SecondaryAb Washing3 Final Washing (PBS) SecondaryAb->Washing3 Mounting Mounting and Visualization (Microscopy) Washing3->Mounting

References

The Evolutionary Trajectory of a Unique Arthropod Neuromodulator: A Technical Guide to the Proctolin Signaling System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proctolin signaling system, a key player in arthropod physiology, offers a compelling case study in the evolution of neuropeptide communication. First identified in the American cockroach, Periplaneta americana, this compound was the first insect neuropeptide to be sequenced, revealing a highly conserved pentapeptide structure: Arginine-Tyrosine-Leucine-Proline-Threonine (RYLPT)[1]. This technical guide provides an in-depth exploration of the evolutionary history of the this compound signaling system, detailing its molecular components, signaling pathways, and the experimental methodologies used to elucidate its function. The remarkable specificity of this system to the arthropod lineage, and its variable presence within this phylum, make it a fascinating subject for evolutionary biology and a potential target for the development of novel insecticides.

Evolutionary History and Phylogenetic Distribution

The this compound signaling system is considered a hallmark of the phylum Arthropoda, with evidence of its presence in various insects and crustaceans[1][2]. However, unlike many other neuropeptide systems that have ancient origins tracing back to the last common ancestor of bilaterians, the this compound system appears to be a more recent evolutionary innovation, largely confined to this phylum.

1.1. The this compound Peptide and its Precursor

The this compound pentapeptide (RYLPT) is remarkably conserved across diverse arthropod species[1]. This high degree of conservation suggests strong selective pressure to maintain its structure and function.

The peptide is derived from a larger precursor protein, the this compound prepropeptide. In the fruit fly, Drosophila melanogaster, this precursor is encoded by the gene CG7105[1]. The prepropeptide is typically around 140 amino acids in length and contains a single copy of the this compound sequence. The mature peptide is liberated through proteolytic cleavage by a signal peptidase[1].

1.2. The this compound Receptor: A G Protein-Coupled Receptor

The biological effects of this compound are mediated by a specific G protein-coupled receptor (GPCR). In Drosophila melanogaster, this receptor is encoded by the gene CG6986[3][4][5][6]. The identification and deorphanization of this receptor were crucial steps in understanding the molecular basis of this compound signaling.

1.3. Phylogenetic Distribution and Gene Loss

While the this compound system is widespread among arthropods, it is notably absent in several major insect orders, including Hymenoptera (bees, wasps, ants) and Lepidoptera (butterflies and moths). This patchy distribution suggests that the this compound signaling system has been secondarily lost in certain arthropod lineages during their evolution. The reasons for these gene loss events are not yet fully understood but may be related to the evolution of alternative neuromodulatory systems in these insects.

The this compound Signaling Pathway

This compound acts as a neuromodulator, influencing a wide range of physiological processes, including muscle contraction, heart rate, and gut motility. Its signaling pathway is initiated by the binding of the this compound peptide to its specific GPCR on the surface of target cells. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Based on studies in various insect species, the this compound receptor primarily couples to a Gq-type G protein. Activation of the Gq protein initiates the following cascade:

  • Activation of Phospholipase C (PLC): The activated alpha subunit of the Gq protein stimulates the enzyme Phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7].

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol[7].

  • Activation of Protein Kinase C (PKC): The increased intracellular calcium concentration, along with DAG, activates Protein Kinase C, which in turn phosphorylates downstream target proteins, leading to the final physiological response.

There is also some evidence to suggest that the this compound receptor may also couple to other G proteins, potentially leading to the modulation of cyclic AMP (cAMP) levels, although the Gq/PLC pathway is considered the primary mechanism of action.

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (RYLPT) PR This compound Receptor (GPCR) This compound->PR Binding Gq Gq Protein (αβγ) PR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Activation Response Physiological Response (e.g., Muscle Contraction) PKC->Response Phosphorylation of Target Proteins

Caption: The this compound signaling pathway, a Gq-mediated cascade.

Quantitative Data on this compound Receptor Activity

The functional characterization of the this compound receptor has provided valuable quantitative data on its interaction with the this compound peptide. These parameters are crucial for understanding the sensitivity of the system and for the development of potential pharmacological agents.

SpeciesReceptorLigandEC50 (nM)IC50 (nM)Reference
Drosophila melanogasterCG6986This compound0.34[4][5][6]
Other Arthropods-This compoundData not readily availableData not readily available-

Note: While quantitative data for the this compound receptor in Drosophila melanogaster is well-established, there is a notable lack of comprehensive comparative data from a wider range of arthropod species. This represents a significant knowledge gap and an area ripe for future research to better understand the evolutionary tuning of this signaling system.

Experimental Protocols

The study of the this compound signaling system has employed a variety of molecular and physiological techniques. Below are outlines of key experimental protocols that have been instrumental in advancing our understanding.

4.1. Cloning of the this compound Precursor Gene

This protocol outlines the general steps for identifying and cloning the gene encoding the this compound precursor from a target arthropod species.

Cloning_Workflow cluster_prep Preparation cluster_pcr Amplification and Cloning cluster_analysis Analysis A Genomic DNA/cDNA Extraction from target arthropod tissue C PCR Amplification of the target gene fragment A->C B Design Degenerate Primers based on conserved regions of known This compound precursor sequences B->C D Gel Electrophoresis and purification of the PCR product C->D E Ligation of PCR product into a cloning vector (e.g., pGEM-T Easy) D->E F Transformation of competent E. coli cells E->F G Selection of transformed colonies (e.g., blue-white screening) F->G H Plasmid DNA Extraction from positive colonies G->H I Sanger Sequencing of the cloned insert H->I J Sequence Analysis and Confirmation of the this compound precursor gene I->J

Caption: A typical workflow for cloning the this compound precursor gene.

4.2. Deorphanization and Functional Characterization of the this compound Receptor

This protocol describes the key steps involved in identifying the this compound receptor and characterizing its function using a heterologous expression system.

  • Candidate Receptor Selection: Identify orphan GPCRs from the target arthropod's genome or transcriptome based on sequence homology to known neuropeptide receptors.

  • Receptor Cloning and Expression:

    • Clone the full-length coding sequence of the candidate GPCRs into a mammalian expression vector (e.g., pcDNA3.1).

    • Transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the expression constructs. These cells do not endogenously express the this compound receptor.

  • Functional Assays (Calcium Mobilization):

    • Culture the transfected cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Apply this compound at various concentrations to the cells.

    • Measure the change in intracellular calcium levels using a fluorescence plate reader. A significant increase in fluorescence upon this compound application indicates receptor activation.

  • Radioligand Binding Assays:

    • Membrane Preparation: Prepare cell membrane fractions from the transfected cells expressing the candidate receptor.

    • Saturation Binding: Incubate the membranes with increasing concentrations of a radiolabeled this compound analog (e.g., [¹²⁵I]-Proctolin) to determine the receptor density (Bmax) and the dissociation constant (Kd).

    • Competition Binding: Incubate the membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound to determine the inhibitory constant (Ki), which reflects the binding affinity of the unlabeled ligand.

    • Separation and Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.

Implications for Drug Development

The high degree of conservation of the this compound peptide and its receptor within many arthropod groups, coupled with their apparent absence in vertebrates, makes the this compound signaling system an attractive target for the development of species-specific insecticides. Targeting this system could lead to the creation of pesticides with high efficacy against key agricultural pests and disease vectors, while minimizing off-target effects on beneficial insects (like bees, which lack the receptor) and vertebrates.

The detailed understanding of the receptor's structure and its interaction with this compound, aided by molecular modeling, can guide the rational design of potent and selective agonists or antagonists. These compounds could disrupt critical physiological processes in target pests, leading to their control.

Conclusion

The evolutionary history of the this compound signaling system is a story of innovation and adaptation within the arthropod lineage. From its highly conserved pentapeptide ligand to its specific G protein-coupled receptor, this system plays a vital role in regulating the physiology of a vast array of insects and crustaceans. The variable presence of this system across different arthropod orders highlights the dynamic nature of neuropeptide signaling evolution, with instances of gene loss shaping the neuroendocrine landscapes of entire insect groups. A deeper understanding of the phylogenetic distribution and functional diversity of the this compound system will not only provide further insights into arthropod evolution but also pave the way for the development of novel and targeted pest management strategies. Future research focusing on the quantitative characterization of this compound receptors from a wider range of species will be crucial for a more complete picture of its evolutionary trajectory and for harnessing its potential in applied entomology.

References

Methodological & Application

Application Notes and Protocols for Proctolin Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of Proctolin (Arg-Tyr-Leu-Pro-Thr) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The methodology detailed below is based on established SPPS principles and is suitable for producing high-purity this compound for research and development purposes.

Introduction

This compound is a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (Arg-Tyr-Leu-Pro-Thr). It was the first insect neuropeptide to be chemically characterized and is known to have myotropic and cardioacceleratory effects in various insect species. Solid-phase peptide synthesis (SPPS) is the preferred method for the chemical synthesis of peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Fmoc/tBu (tert-Butyl) strategy is a widely adopted approach in SPPS, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups.

Principle of Fmoc Solid-Phase Peptide Synthesis

The synthesis of this compound via Fmoc-SPPS involves a cyclical process of deprotection and coupling steps. The C-terminal amino acid (Threonine) is first attached to a solid support resin. The synthesis then proceeds from the C-terminus to the N-terminus. Each cycle consists of two main steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a basic solution, typically piperidine in N,N-dimethylformamide (DMF), to expose a free amine.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine of the preceding amino acid, forming a peptide bond.

Washing steps are performed after each deprotection and coupling reaction to remove excess reagents and by-products. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Experimental Protocol

Materials and Reagents
Reagents Purpose Typical Grade/Purity
Fmoc-Thr(tBu)-Wang resinPre-loaded resin with the first amino acid0.3 - 0.8 mmol/g loading
Fmoc-Pro-OHProtected amino acid>99%
Fmoc-Leu-OHProtected amino acid>99%
Fmoc-Tyr(tBu)-OHProtected amino acid>99%
Fmoc-Arg(Pbf)-OHProtected amino acid>99%
N,N-Dimethylformamide (DMF)SolventPeptide synthesis grade
Dichloromethane (DCM)SolventACS grade
PiperidineFmoc deprotection reagentReagent grade
HBTU/HATUCoupling activator>98%
HOBt/OxymaCoupling additive>98%
N,N-Diisopropylethylamine (DIEA)Base for couplingPeptide synthesis grade
Trifluoroacetic acid (TFA)Cleavage reagentReagent grade
Triisopropylsilane (TIS)Scavenger>98%
Dithiothreitol (DTT)Scavenger>98%
Diethyl etherPeptide precipitationACS grade
Equipment
  • Solid-phase peptide synthesis vessel

  • Shaker or vortexer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Lyophilizer

Synthesis Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for Pro, Leu, Tyr, Arg) cluster_final_steps Final Cleavage and Purification Resin Fmoc-Thr(tBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O/DTT) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Workflow for the solid-phase synthesis of this compound.

Step-by-Step Procedure

1. Resin Preparation (Swelling)

  • Place the Fmoc-Thr(tBu)-Wang resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Synthesis Cycle (for Pro, Leu, Tyr, Arg)

This cycle is repeated for each amino acid in the sequence.

a. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

b. Amino Acid Coupling

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, 3-5 equivalents relative to resin loading), a coupling activator (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.

  • Pre-activate the mixture by allowing it to stand for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative test (beads remain colorless) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Table 1: Amino Acid Coupling Sequence and Protected Derivatives

Coupling Cycle Amino Acid to be Coupled Side-Chain Protection
1Fmoc-Pro-OHNone
2Fmoc-Leu-OHNone
3Fmoc-Tyr(OH)-OHtBu (tert-Butyl)
4Fmoc-Arg(Pbf)-OHPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

3. Final Cleavage and Deprotection

  • After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing Arginine, scavengers are crucial.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Table 2: Cleavage Cocktail Composition

Component Percentage (%) Function
Trifluoroacetic acid (TFA)95%Cleaves peptide from resin and removes side-chain protecting groups
Triisopropylsilane (TIS)2.5%Cation scavenger
Deionized Water2.5%Cation scavenger

4. Peptide Precipitation and Purification

  • Concentrate the TFA filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the pure this compound and confirm the identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Signaling Pathway and Logical Relationships

While this compound itself is a signaling molecule, the synthesis process is a chemical workflow rather than a biological signaling pathway. The logical relationship of the synthesis is a linear progression of chemical reactions.

Proctolin_Synthesis_Logic start Start: Fmoc-Thr(tBu)-Wang Resin deprotect_thr Deprotect Thr start->deprotect_thr couple_pro Couple Fmoc-Pro-OH deprotect_thr->couple_pro deprotect_pro Deprotect Pro couple_pro->deprotect_pro couple_leu Couple Fmoc-Leu-OH deprotect_pro->couple_leu deprotect_leu Deprotect Leu couple_leu->deprotect_leu couple_tyr Couple Fmoc-Tyr(tBu)-OH deprotect_leu->couple_tyr deprotect_tyr Deprotect Tyr couple_tyr->deprotect_tyr couple_arg Couple Fmoc-Arg(Pbf)-OH deprotect_tyr->couple_arg deprotect_arg Deprotect Arg couple_arg->deprotect_arg cleavage Cleave and Deprotect Side Chains deprotect_arg->cleavage purification Purify by HPLC cleavage->purification end_product Final Product: this compound purification->end_product

Caption: Logical flow of this compound synthesis steps.

Conclusion

This protocol outlines a robust and reliable method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis. Adherence to these guidelines, including the use of high-quality reagents and appropriate analytical monitoring, will facilitate the successful production of this important neuropeptide for various research applications. The quantitative data provided in the tables should serve as a useful reference for planning and executing the synthesis.

Application Note: Purification of Synthetic Proctolin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the synthetic pentapeptide, Proctolin (Arg-Tyr-Leu-Pro-Thr), using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a neuropeptide first identified in insects, serves as a crucial neuromodulator and neurohormone, making it a significant subject of study in neuroscience and pharmacology. The solid-phase peptide synthesis (SPPS) of this compound often results in impurities, such as deletion sequences, insertion sequences, and incompletely deprotected peptides, which can interfere with biological assays.[1][2][3] This protocol outlines a robust RP-HPLC method for the efficient removal of these impurities, yielding high-purity this compound suitable for research and drug development applications.

Introduction

This compound is a pentapeptide with the amino acid sequence Arginine-Tyrosine-Leucine-Proline-Threonine.[4] It was the first insect neuropeptide to be sequenced and has been shown to have a wide range of biological activities, including stimulating contractions of visceral and skeletal muscles in insects.[4] In arthropods, this compound functions as a neuromodulator and potentially as a neurohormone, often co-released with other neurotransmitters to enhance neuromuscular transmission.[5][6] Its mode of action involves second messenger systems, with evidence implicating the involvement of cAMP, phosphatidylinositol, and calcium.[5][6][7]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[7] This technique separates peptides based on their hydrophobicity, allowing for the isolation of the target peptide from more or less hydrophobic impurities.[8] This application note details a preparative RP-HPLC protocol for the purification of synthetic this compound, enabling researchers to obtain a highly purified product for their studies.

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • Preparative HPLC system with a gradient pump and UV detector

  • Reversed-phase C18 column (e.g., Supelcosil LC-18-DB, or equivalent)

  • Lyophilizer

  • Analytical HPLC system for purity analysis

Sample Preparation
  • Dissolve the crude synthetic this compound in a minimal amount of Mobile Phase A (see below).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Preparative HPLC Protocol
  • Column: C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • Flow Rate: A typical flow rate for a preparative column is determined based on the column's internal diameter. For scaling up from an analytical method, the linear flow rate should be kept constant.

  • Detection: Monitor the elution profile at 210 nm and 254 nm.

  • Gradient: A concave gradient is suggested for optimal separation of this compound from its impurities. An example gradient is as follows: A gradient of 90% Mobile Phase A to 40% Mobile Phase B over 60 minutes.[5]

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the purified this compound.

  • Post-Purification Processing: Combine the fractions containing the purified this compound and lyophilize to remove the mobile phase solvents.

Purity Analysis

The purity of the collected fractions should be assessed using an analytical RP-HPLC system.

  • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Gradient: A linear gradient suitable for resolving the this compound peak from any remaining impurities (e.g., 5% to 60% B over 30 minutes).

Data Presentation

The following table summarizes hypothetical data from a preparative HPLC purification of synthetic this compound.

ParameterAnalytical Run (Crude)Preparative Run (Purified)Analytical Run (Final Purity)
Column C18, 4.6x250 mm, 5 µmC18, 21.2x250 mm, 10 µmC18, 4.6x250 mm, 5 µm
Flow Rate 1.0 mL/min20.0 mL/min1.0 mL/min
Retention Time 15.2 min16.5 min15.3 min
Purity (%) ~65%N/A>98%
Yield (%) N/A~85%N/A

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound crude_product Crude Synthetic this compound synthesis->crude_product sample_prep Sample Preparation (Dissolution and Filtration) crude_product->sample_prep prep_hplc Preparative RP-HPLC sample_prep->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical RP-HPLC for Purity Check fraction_collection->purity_analysis lyophilization Lyophilization fraction_collection->lyophilization pure_this compound Pure this compound (>98%) purity_analysis->pure_this compound lyophilization->pure_this compound

Caption: Workflow of synthetic this compound purification.

proctolin_signaling_pathway Hypothesized this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound receptor This compound Receptor (GPCR) This compound->receptor g_protein G-Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ac Adenylate Cyclase (AC) g_protein->ac activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates muscle_contraction Muscle Contraction pka->muscle_contraction pkc->muscle_contraction ca2 Ca²⁺ er->ca2 releases ca2->muscle_contraction

Caption: this compound's potential signaling cascade.

References

Application Notes and Protocols for In Vitro Bioassay Measuring Proctolin Activity on Insect Hindgut

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in arthropods, playing a crucial role in regulating muscle contractions.[1][2] It was the first insect neuropeptide to be fully characterized and synthesized.[1] this compound is known to be a potent stimulator of visceral, cardiac, and skeletal muscles in a variety of insect species.[1][3] Its activity on the hindgut is of particular interest for understanding digestive processes and for the development of novel insecticides. This document provides detailed application notes and protocols for an in vitro bioassay to measure the activity of this compound on the insect hindgut.

The bioassay described herein allows for the quantitative assessment of this compound's effects on hindgut muscle contractility. By measuring changes in muscle tension in response to varying concentrations of this compound, researchers can determine key pharmacological parameters such as the half-maximal effective concentration (EC50). This information is invaluable for structure-activity relationship studies of this compound analogs and for screening compounds that may act as agonists or antagonists at the this compound receptor.

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of muscle cells.[4][5] The activation of this receptor initiates an intracellular signaling cascade that ultimately leads to an increase in muscle contraction. While the precise details of the pathway can vary between insect species, the general mechanism involves the modulation of second messengers. The binding of this compound to its receptor is thought to activate G-proteins, which in turn can lead to the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+), potentially through the phosphatidylinositol pathway.[6][7] This increase in intracellular Ca2+ is a key event that triggers the contraction of muscle fibers.

Proctolin_Signaling_Pathway This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binds to G_Protein G Protein Proctolin_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylate Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Activates Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector_Enzyme->Second_Messenger Generates Ca_Release Intracellular Ca²⁺ Release Second_Messenger->Ca_Release Triggers Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction Initiates

Caption: this compound signaling pathway in insect visceral muscle.

Experimental Protocols

Materials and Reagents
  • Insect Physiological Saline: The composition of the saline is critical for maintaining the viability of the hindgut tissue. A commonly used saline for mosquito hindgut contains:

    • 150 mM NaCl

    • 25 mM HEPES

    • 3.4 mM KCl

    • 7.5 mM NaOH

    • 1.8 mM NaHCO₃

    • 1 mM MgSO₄

    • 1.7 mM CaCl₂·2H₂O

    • 5 mM glucose

    • Adjust pH to 7.1.[8]

    • Note: The optimal saline composition may vary between insect species. It is recommended to consult the literature for the specific insect being studied.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in distilled water or a suitable buffer. Store at -20°C in aliquots.

  • Dissection Tools: Fine scissors, forceps, and minuten pins.

  • Dissection Dish: A petri dish lined with a layer of clear silicone (e.g., Sylgard).

  • Force Transducer and Amplifier: For measuring muscle tension.

  • Data Acquisition System: To record and analyze the output from the amplifier.

  • Perfusion System: To allow for the exchange of solutions in the experimental chamber.

Experimental Workflow

The overall workflow for the in vitro bioassay is depicted in the following diagram.

Experimental_Workflow Start Start: Prepare Reagents Dissection Insect Dissection and Hindgut Isolation Start->Dissection Mounting Mount Hindgut in Experimental Chamber Dissection->Mounting Equilibration Equilibration in Physiological Saline Mounting->Equilibration Baseline Record Baseline Contraction Equilibration->Baseline Proctolin_Application Apply this compound (Cumulative or Single Doses) Baseline->Proctolin_Application Recording Record Muscle Response Proctolin_Application->Recording Washout Washout with Saline Recording->Washout Data_Analysis Data Analysis (e.g., Dose-Response Curve) Recording->Data_Analysis Washout->Baseline Return to Baseline End End Data_Analysis->End

Caption: Experimental workflow for the in vitro hindgut bioassay.

Detailed Methodologies
  • Insect Dissection and Hindgut Isolation:

    • Anesthetize the insect by cooling on ice or with CO₂.

    • Dissect the insect under a stereomicroscope in a dish filled with cold physiological saline.

    • Carefully isolate the hindgut, removing any attached Malpighian tubules, fat body, and trachea.[8]

    • Handle the tissue gently with fine forceps to avoid damage.

  • Mounting the Hindgut:

    • Transfer the isolated hindgut to the experimental chamber containing fresh, oxygenated physiological saline.

    • Secure one end of the hindgut to a fixed pin or hook at the bottom of the chamber.

    • Attach the other end to a force transducer using a fine thread or a minuten pin hook.

    • Apply a small amount of initial tension to the muscle to ensure it is taut but not overstretched.

  • Equilibration and Baseline Recording:

    • Allow the preparation to equilibrate in the saline for at least 30-60 minutes, with continuous perfusion of fresh, oxygenated saline.

    • During equilibration, the baseline tension should stabilize.

    • Record the baseline contractile activity. Some insect hindguts exhibit spontaneous contractions, while others are quiescent.[1]

  • This compound Application and Recording:

    • Prepare a series of this compound dilutions in physiological saline.

    • Apply this compound to the bath in a cumulative or non-cumulative manner.

      • Cumulative Dosing: Add increasing concentrations of this compound to the bath without washing out the previous concentration. This is a faster method for generating a dose-response curve.

      • Non-cumulative Dosing: Apply a single concentration of this compound, record the response, and then wash the tissue thoroughly with saline until the baseline activity is restored before applying the next concentration. This method is more time-consuming but can prevent receptor desensitization.

    • Record the change in muscle tension until a stable response is achieved for each concentration.

  • Data Analysis:

    • Measure the amplitude and/or frequency of contractions, or the change in basal tonus in response to each this compound concentration.

    • Express the response as a percentage of the maximum response observed.

    • Plot the percentage response against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the EC50 value, which is the concentration of this compound that produces 50% of the maximum response.

Data Presentation

The following table summarizes representative quantitative data for this compound activity on insect hindgut and other visceral muscles.

Insect SpeciesTissueThis compound ConcentrationObserved EffectEC50Reference
Drosophila melanogaster (larva)Body wall muscle10⁻⁹ M to 10⁻⁸ MThreshold for sustained contractions8.5 x 10⁻⁷ M[9]
Rhodnius prolixusHindgut~10⁻⁹ MThreshold for increase in basal tonusNot determined[1]
Rhodnius prolixusHindgut10⁻⁶ MMaximum effect on basal tonusNot determined[1]
Drosophila melanogasterExpressed Receptor in mammalian cells-Second messenger activation0.3 nM[4][5]

Troubleshooting and Considerations

  • Tissue Viability: Ensure the physiological saline is fresh, properly constituted, and continuously oxygenated. The dissection should be performed quickly and gently to minimize tissue damage.

  • Baseline Stability: A stable baseline is crucial for accurate measurements. Allow for a sufficient equilibration period. If the baseline is unstable, check the perfusion system, temperature, and for any mechanical disturbances.

  • Receptor Desensitization: High concentrations of this compound or prolonged exposure can lead to receptor desensitization, resulting in a diminished response.[1] If this is suspected, use a non-cumulative dosing protocol with thorough washout periods.

  • Species Variation: The sensitivity to this compound and the nature of the contractile response can vary significantly between different insect species.[1] It is important to optimize the protocol for the specific insect being studied.

By following these detailed protocols and application notes, researchers can effectively utilize the in vitro insect hindgut bioassay to investigate the physiological roles of this compound and to screen for novel compounds targeting the this compound signaling pathway.

References

Application Notes and Protocols for Proctolin Immunohistochemistry in Whole-Mount Insect Brains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin (Arg-Tyr-Leu-Pro-Thr) is a pentapeptide neurotransmitter and neuromodulator found in insects and other arthropods. It is involved in a variety of physiological processes, including muscle contraction, cardioacceleration, and the modulation of neuronal activity. The study of this compound's distribution and function within the insect central nervous system (CNS) is crucial for understanding its role in insect behavior and physiology. Immunohistochemistry (IHC) on whole-mount brain preparations is a powerful technique to visualize the three-dimensional distribution of this compound-containing neurons and their projections. This document provides a detailed protocol for performing this compound immunohistochemistry on whole-mount insect brains, along with information on its signaling pathway and troubleshooting guidance.

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR). In Drosophila melanogaster, this receptor is encoded by the gene CG6986.[1][2] Upon binding of this compound, the receptor activates intracellular signaling cascades that can involve second messengers such as cyclic AMP (cAMP) and calcium (Ca2+), leading to a physiological response in the target cell.[3][4][5]

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR - CG6986) This compound->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Modulation) Second_Messenger->Cellular_Response Initiation

Caption: this compound signaling pathway.

Experimental Protocol: Whole-Mount this compound Immunohistochemistry

This protocol is a composite based on established whole-mount immunohistochemistry procedures for Drosophila and other insects and may require optimization for specific species and antibodies.

Materials and Reagents
  • Dissection Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Schneider's Insect Medium.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization and Wash Buffer (PBST): PBS with 0.5% Triton X-100.

  • Blocking Solution: 5% Normal Goat Serum (NGS) in PBST.

  • Primary Antibody: Rabbit anti-Proctolin antibody (Source and optimal dilution to be determined empirically, start with a range of 1:250 to 1:1000).

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted according to the manufacturer's instructions (typically 1:500).

  • Mounting Medium: Vectashield or similar anti-fade mounting medium.

Experimental Workflow

IHC_Workflow Dissection 1. Brain Dissection in cold PBS Fixation 2. Fixation 4% PFA, 1-2 hours at RT Dissection->Fixation Washing1 3. Washing 3x 15 min in PBST Fixation->Washing1 Blocking 4. Blocking 1-2 hours in 5% NGS at RT Washing1->Blocking PrimaryAb 5. Primary Antibody Incubation Anti-Proctolin, 48-72 hours at 4°C Blocking->PrimaryAb Washing2 6. Washing 4x 20 min in PBST PrimaryAb->Washing2 SecondaryAb 7. Secondary Antibody Incubation Fluorophore-conjugated, 24-48 hours at 4°C Washing2->SecondaryAb Washing3 8. Final Washing 3x 15 min in PBST, then 1x 15 min in PBS SecondaryAb->Washing3 Mounting 9. Mounting Transfer to slide with mounting medium Washing3->Mounting Imaging 10. Confocal Microscopy Mounting->Imaging

Caption: Whole-mount IHC workflow.

Detailed Method
  • Brain Dissection:

    • Anesthetize insects on ice.

    • Dissect out the brain in ice-cold dissection buffer under a stereomicroscope.

    • Carefully remove any surrounding fat tissue and trachea.

  • Fixation:

    • Transfer the dissected brains to a microcentrifuge tube containing 4% PFA in PBS.

    • Incubate for 1-2 hours at room temperature on a gentle rocker.

  • Washing:

    • Remove the fixative and wash the brains three times for 15 minutes each with PBST.

  • Blocking:

    • Incubate the brains in blocking solution (5% NGS in PBST) for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Remove the blocking solution and add the primary anti-proctolin antibody diluted in blocking solution.

    • Incubate for 48-72 hours at 4°C on a rocker. The extended incubation time is crucial for antibody penetration in whole-mount tissue.

  • Washing:

    • Remove the primary antibody solution and wash the brains four times for 20 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Incubate the brains in the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 24-48 hours at 4°C in the dark.

  • Final Washing:

    • Wash the brains three times for 15 minutes each with PBST, followed by one 15-minute wash with PBS to remove any residual detergent.

  • Mounting:

    • Carefully transfer the brains onto a microscope slide.

    • Wick away excess PBS and add a drop of mounting medium.

    • Gently lower a coverslip, avoiding air bubbles. Seal the edges with nail polish if desired.

  • Imaging:

    • Visualize the stained brains using a confocal microscope. Acquire z-stacks to reconstruct the 3D distribution of this compound-immunoreactive neurons.

Data Presentation

Antibody TargetAntibody TypeHost SpeciesDilution RangeReference
This compoundPolyclonalRabbit1:250 - 1:1000Optimization Required
SynapsinMonoclonalMouse1:25 - 1:50General IHC Protocols
GFPPolyclonalRabbit1:500 - 1:2000General IHC Protocols
PDFMonoclonalMouse1:500 - 1:1000General IHC Protocols

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Insufficient primary antibody concentration or incubation time.Increase antibody concentration and/or extend incubation time (up to 72 hours for primary).
Poor antibody penetration.Increase Triton X-100 concentration in PBST (up to 2%). Ensure adequate washing and blocking times.
Fixation issues (over-fixation masking the epitope).Reduce fixation time or try a different fixative such as zinc-formaldehyde.[6]
High Background Insufficient blocking.Increase blocking time or the concentration of normal goat serum.
Primary or secondary antibody concentration too high.Perform a dilution series to find the optimal antibody concentration.
Inadequate washing.Increase the number and duration of wash steps.
Patchy Staining Uneven penetration of reagents.Ensure constant, gentle agitation during all incubation and wash steps.
Tissue too large.For larger insect brains, consider increasing incubation times further or dissecting into smaller pieces if possible.

References

Application Note: Quantitative Analysis of Proctolin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proctolin, a pentapeptide with the sequence Arginyl-Tyrosyl-Leucyl-Prolyl-Threonine (RYLPT), is a bioactive neuropeptide primarily found in insects and other arthropods. It functions as a neuromodulator, neurohormone, and cotransmitter, playing crucial roles in regulating visceral and skeletal muscle contraction.[1][2][3] Accurate quantification of this compound in biological matrices is essential for understanding its physiological functions, elucidating its mechanism of action, and for the development of novel pest control agents targeting its signaling system. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the quantitative analysis of neuropeptides like this compound from complex biological samples.[4][5][6][7] This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using LC-tandem mass spectrometry (LC-MS/MS).

Principle of the Method This method employs a bottom-up proteomics approach, where the endogenous peptide is analyzed directly without prior enzymatic digestion.[7] Biological samples, such as central nervous system (CNS) tissue, are first homogenized and subjected to a peptide extraction procedure using an acidified organic solvent to precipitate larger proteins and maximize peptide recovery.[4][8] The resulting extract is then purified and concentrated using solid-phase extraction (SPE).

The purified peptide fraction is subsequently analyzed by a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), often a triple quadrupole instrument.[9] The HPLC separates this compound from other endogenous molecules based on its physicochemical properties. The eluting peptide is then ionized, typically by electrospray ionization (ESI), and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and one or more specific fragment ions are monitored. This highly selective detection method allows for accurate quantification, even at very low concentrations (pM–nM range), by comparing the signal intensity of the endogenous analyte to that of a stable isotope-labeled internal standard.[7][10]

Experimental Protocols

Sample Preparation: Peptide Extraction from Tissue

This protocol is adapted from established methods for neuropeptide extraction from neural tissues.[4][8]

Materials:

  • Biological tissue (e.g., insect CNS)

  • Extraction Solution: Acidified Acetone (40:6:1, acetone:water:hydrochloric acid) or Acidified Methanol (e.g., 10% glacial acetic acid in methanol).[8]

  • Homogenizer (e.g., bead beater or sonicator)

  • Microcentrifuge tubes

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Solid-Phase Extraction (SPE) C18 Cartridges

  • SPE Activation Solution: 50% acetonitrile / 0.1% formic acid

  • SPE Equilibration/Wash Solution: 0.1% formic acid in water

  • SPE Elution Solution: 50% acetonitrile / 0.1% formic acid

  • Vacuum manifold for SPE

  • Peptide concentrator/evaporator (e.g., vacuum centrifuge)

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Place the tissue in a microcentrifuge tube containing ice-cold Extraction Solution (use a 10:1 solvent-to-tissue ratio, v/w).[8]

    • Homogenize the tissue thoroughly until no visible particles remain.

    • Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.[8]

  • Centrifugation:

    • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[8]

    • Carefully collect the supernatant, which contains the peptide fraction, without disturbing the pellet.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Activate the C18 SPE cartridge by passing 1 mL of Activation Solution through it.

    • Equilibrate the cartridge by passing 2 mL of Equilibration/Wash Solution through it.

    • Load the peptide-containing supernatant onto the cartridge.

    • Wash the cartridge with 2 mL of Equilibration/Wash Solution to remove salts and other hydrophilic impurities.

    • Elute the peptides by passing 1 mL of Elution Solution through the cartridge into a clean collection tube.

  • Sample Concentration:

    • Dry the eluted sample completely using a vacuum centrifuge.

    • Reconstitute the dried peptide extract in a small, known volume (e.g., 50-100 µL) of LC-MS grade water with 0.1% formic acid for LC-MS/MS analysis.[8]

LC-MS/MS Quantification

Instrumentation:

  • HPLC or UPLC System

  • Triple Quadrupole Mass Spectrometer with an ESI source

Procedure:

  • Chromatographic Separation: Inject the reconstituted sample onto the LC system. The separation is typically achieved using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive ESI mode. Instrument parameters, including MRM transitions for this compound and an internal standard, must be optimized.

  • Standard Curve Generation: Prepare a series of calibration standards by spiking known concentrations of a this compound synthetic standard into a representative blank matrix. Process these standards alongside the unknown samples.

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards to generate a calibration curve. Quantify the amount of this compound in the unknown samples by interpolating their peak area ratios from this curve.

Data Presentation

Quantitative performance of an LC-MS/MS assay is evaluated through key validation parameters. The following tables summarize typical data and parameters for this compound quantification.

Table 1: Representative Quantitative Performance Data for this compound Analysis The values presented are typical for peptide quantification assays and serve as a benchmark.

ParameterRepresentative ValueNotes
Linear Range 0.1 - 100 ng/mLThe range over which the assay is accurate and precise.
Correlation Coefficient (R²) > 0.995Indicates the linearity of the standard curve.
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration that can be reliably detected.[11]
Limit of Quantification (LOQ) 0.1 ng/mLThe lowest concentration that can be accurately quantified.[11]
Intra-day Precision (%CV) < 15%Assesses precision within a single day's run.
Inter-day Precision (%CV) < 15%Assesses precision across different days.
Accuracy (% Recovery) 85 - 115%Measures how close the measured value is to the true value.

Table 2: Typical LC-MS/MS Parameters for this compound Quantification this compound (RYLPT) Monoisotopic Mass: 648.358 Da; [M+H]⁺ = 649.365

Parameter Setting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient5% B to 60% B over 10 minutes
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition 1 (Quantifier)649.4 -> 489.3 (Precursor -> y₄ ion)
MRM Transition 2 (Qualifier)649.4 -> 277.1 (Precursor -> b₂ ion)
Collision EnergyOptimized for each transition (typically 15-30 eV)
Dwell Time100 ms

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Collection Homogenize Homogenization in Acidified Solvent Tissue->Homogenize Extract Peptide Extraction (Centrifugation) Homogenize->Extract SPE Solid-Phase Extraction (C18 Cleanup) Extract->SPE Dry Sample Concentration (Vacuum Centrifugation) SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification (Standard Curve) Data->Quant Report Results Reporting Quant->Report

Caption: Workflow for this compound quantification by LC-MS/MS.

This compound Signaling Pathway (Conceptual)

The precise intracellular signaling cascade for this compound is not fully elucidated but is known to involve G-protein coupled receptors (GPCRs) and result in muscle contraction.[2]

G This compound This compound (RYLPT) Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messengers (e.g., Ca²⁺, cAMP) G_Protein->Second_Messenger Modulates Response Physiological Response (Muscle Contraction) Second_Messenger->Response Triggers

Caption: Conceptual signaling pathway for this compound.

References

Application Notes and Protocols for Creating a Stable Cell Line Expressing the Proctolin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the generation and characterization of a stable mammalian cell line constitutively expressing the insect Proctolin receptor, a G-protein coupled receptor (GPCR). These cell lines are invaluable tools for studying receptor pharmacology, signal transduction, and for the development of high-throughput screening assays for novel insecticides or therapeutic agents.

Introduction

This compound (Arg-Tyr-Leu-Pro-Thr) is a pentapeptide neurotransmitter and neuromodulator found in insects and other arthropods, where it plays crucial roles in muscle contraction, cardiac function, and other physiological processes.[1][2][3] The this compound receptor has been identified as the orphan G-protein coupled receptor CG6986 in Drosophila melanogaster.[1][4] Establishing a stable cell line expressing this receptor in a well-characterized mammalian host system (e.g., HEK293 or CHO cells) provides a consistent and reproducible platform for detailed investigation.[5][6][7][8]

Stable cell lines are generated by integrating the gene of interest into the host cell's genome, ensuring its continuous and heritable expression.[9][10][11] This is typically achieved by transfecting cells with an expression vector containing the this compound receptor cDNA and a selectable marker, which confers resistance to a specific antibiotic.[10][12][13][14]

Key Applications:

  • Drug Discovery: High-throughput screening (HTS) of compound libraries to identify novel agonists or antagonists.

  • Functional Genomics: Elucidation of the receptor's signaling pathways and downstream cellular responses.[9]

  • Biopharmaceutical Production: Large-scale production of the receptor for structural and biophysical studies.[5][6]

Experimental Overview

The generation of a stable cell line expressing the this compound receptor involves a multi-step process. This begins with the construction of a suitable expression vector, followed by transfection into a mammalian host cell line. Subsequently, a selection process is employed to eliminate non-transfected cells, and individual clones are isolated and expanded. Finally, the selected clones are rigorously validated for receptor expression and functionality.

G cluster_0 Phase 1: Vector Preparation cluster_1 Phase 2: Cell Culture & Transfection cluster_2 Phase 3: Selection & Cloning cluster_3 Phase 4: Validation Vector Construction Vector Construction Sequence Verification Sequence Verification Vector Construction->Sequence Verification Transfection Transfection Sequence Verification->Transfection Host Cell Culture Host Cell Culture Host Cell Culture->Transfection Antibiotic Selection Antibiotic Selection Single Cell Cloning Single Cell Cloning Antibiotic Selection->Single Cell Cloning Clonal Expansion Clonal Expansion Single Cell Cloning->Clonal Expansion Expression Analysis Expression Analysis Clonal Expansion->Expression Analysis Functional Assays Functional Assays Expression Analysis->Functional Assays Cryopreservation Cryopreservation Functional Assays->Cryopreservation G This compound This compound This compound Receptor (GPCR) This compound Receptor (GPCR) This compound->this compound Receptor (GPCR) Binds G-protein G-protein This compound Receptor (GPCR)->G-protein Activates Effector Enzyme (e.g., PLC, AC) Effector Enzyme (e.g., PLC, AC) G-protein->Effector Enzyme (e.g., PLC, AC) Activates Second Messengers (IP3, cAMP) Second Messengers (IP3, cAMP) Effector Enzyme (e.g., PLC, AC)->Second Messengers (IP3, cAMP) Increased Intracellular Ca2+ Increased Intracellular Ca2+ Second Messengers (IP3, cAMP)->Increased Intracellular Ca2+ Cellular Response Cellular Response Increased Intracellular Ca2+->Cellular Response

References

Application Notes and Protocols for Studying Neuromuscular Transmission in Periplaneta americana Using Proctolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proctolin, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be identified, originally isolated from the American cockroach, Periplaneta americana.[1] It functions as a potent neuromodulator and cotransmitter, often alongside the primary excitatory neurotransmitter L-glutamate, to enhance neuromuscular transmission and muscle contraction in arthropods.[1][2][3] this compound's activity is not limited to skeletal muscle; it also modulates visceral and reproductive tissues.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate neuromuscular function in Periplaneta americana, a classic model organism for neurobiology.

Mechanism of Action

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR).[4] While the complete downstream signaling cascade in Periplaneta americana neuromuscular junctions is still under investigation, studies in various insects suggest the involvement of second messengers such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and intracellular calcium.[1][5] In some systems, this compound has been shown to increase the amplitude of neurally evoked muscle contractions and can induce sustained contractions even in the absence of neural stimulation.[3][5] It is considered a neuromodulator because it modifies the postsynaptic response to other neurotransmitters rather than directly causing a significant change in postsynaptic conductance on its own.[1]

Signaling Pathway of this compound at the Insect Neuromuscular Junction

Proctolin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Fiber Glutamate Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds Proctolin_pre This compound Proctolin_Receptor This compound Receptor (GPCR) Proctolin_pre->Proctolin_Receptor Binds Vesicle Synaptic Vesicle Vesicle->Glutamate Release Vesicle->Proctolin_pre Release G_Protein G-Protein Proctolin_Receptor->G_Protein Activates Second_Messengers Second Messengers (e.g., IP3, Ca²⁺) G_Protein->Second_Messengers Activates Ca_Channels Voltage-gated Ca²⁺ Channels Second_Messengers->Ca_Channels Modulates Influx SR Sarcoplasmic Reticulum (SR) Second_Messengers->SR Stimulates Ca_release Ca²⁺ Release Ca_Channels->Ca_release Contributes to SR->Ca_release Contraction Muscle Contraction (Potentiation) Ca_release->Contraction Enhances Depolarization Depolarization (EPSP) Glutamate_Receptor->Depolarization Depolarization->Contraction Initiates

Caption: this compound signaling pathway at the neuromuscular junction.

Quantitative Data Summary

The following tables summarize the known effects of this compound on neuromuscular parameters. Note that specific dose-response data for Periplaneta americana skeletal muscle is limited, and some values are extrapolated from studies on other insects or tissue types.

Table 1: Dose-Dependent Effects of this compound on Muscle Contraction

Organism/TissueThis compound ConcentrationObserved EffectReference
Leucophea maderae (hindgut)1 x 10⁻¹⁰ M - 1 x 10⁻⁹ MMinimal effect on spontaneous electrical events, but potentiated muscle response to Ca²⁺.[6]
Drosophila melanogaster (larval body wall)1 µMInduced sustained muscle contractions.[3]
Drosophila melanogaster (larval body wall)Dose-dependentIncreased amplitude of nerve-evoked contractions.[3]
This compound Receptor (expressed in mammalian cells)EC₅₀ = 0.3 nMSecond messenger activation.[4]

Table 2: this compound's Modulation of Glutamatergic Transmission

ParameterEffect of this compoundNote
Excitatory Postsynaptic Potential (EPSP) AmplitudePotentiationThis compound enhances the muscle's response to glutamate.
Muscle Tension (nerve-evoked)Increased amplitude and/or durationThe overall contractile response to nerve stimulation is strengthened.
Basal Muscle ToneMay induce tonic contractionThis compound can cause a sustained contraction in the absence of nerve stimulation.

Experimental Protocols

Protocol 1: Periplaneta americana Nerve-Muscle Preparation

This protocol details the dissection of a coxal depressor muscle, a common preparation for studying neuromuscular transmission in the cockroach leg.

Materials:

  • Adult American cockroach (Periplaneta americana)

  • Dissecting dish with wax bottom

  • Dissecting microscope

  • Fine dissecting scissors and forceps

  • Minutien pins

  • Periplaneta physiological saline (see below for composition)

  • Suction electrode for nerve stimulation

  • Intracellular microelectrode (for electrophysiology) or force transducer (for contractility)

  • Amplifier and data acquisition system

Periplaneta Physiological Saline Composition: An isosmotic saline is crucial for maintaining the viability of the preparation. A commonly used composition is:

  • NaCl: 150 mM

  • KCl: 3.1 mM

  • CaCl₂: 5 mM

  • MgCl₂: 4 mM

  • HEPES buffer: 10 mM

  • Adjust pH to 7.2-7.4

Procedure:

  • Anesthetize a cockroach by cooling it on ice for 10-15 minutes.

  • Sever the head and legs. Isolate a metathoracic leg.

  • Pin the coxa and femur to the wax base of the dissecting dish, ventral side up.

  • Flood the preparation with chilled Periplaneta physiological saline.

  • Carefully remove the ventral cuticle of the coxa to expose the coxal depressor muscles.

  • Identify the main leg nerve trunk and carefully dissect away surrounding connective tissue and fat bodies.

  • For electrophysiology, carefully remove the muscle sheath to allow for microelectrode penetration.

  • Position the suction electrode over the motor nerve to be stimulated.

  • Position the recording electrode (intracellular or force transducer) on the target muscle fiber.

Protocol 2: Electrophysiological Recording of EPSPs

Objective: To measure the effect of this compound on the amplitude and frequency of excitatory postsynaptic potentials (EPSPs).

Procedure:

  • Prepare the nerve-muscle preparation as described in Protocol 1.

  • Impale a muscle fiber with a glass microelectrode (filled with 3 M KCl, resistance 10-20 MΩ) to record intracellularly.

  • Stimulate the motor nerve with single, short-duration pulses (e.g., 0.1 ms) at a low frequency (e.g., 0.5 Hz) to evoke EPSPs.

  • Record baseline EPSPs for 5-10 minutes in normal saline.

  • Perfuse the preparation with saline containing the desired concentration of this compound (e.g., starting at 10⁻⁹ M and increasing to 10⁻⁶ M).

  • Record the EPSPs in the presence of this compound for at least 10-15 minutes at each concentration to allow for the full effect to manifest.

  • Wash out the this compound with normal saline and record for another 10-15 minutes to observe any reversal of the effect.

  • Analyze the data by measuring the average amplitude and frequency of EPSPs before, during, and after this compound application.

Protocol 3: Muscle Contractility Assay

Objective: To measure the effect of this compound on nerve-evoked and tonic muscle contractions.

Procedure:

  • Prepare the nerve-muscle preparation as in Protocol 1.

  • Attach one end of the muscle or tendon to a fixed point and the other to an isometric force transducer.

  • Gently stretch the muscle to its optimal length (L₀), where twitch tension is maximal.

  • Stimulate the motor nerve with single pulses to elicit twitch contractions and with trains of pulses (e.g., 50 Hz for 500 ms) to elicit tetanic contractions.

  • Record baseline twitch and tetanic tension for 5-10 minutes.

  • Perfuse the preparation with saline containing this compound at various concentrations.

  • Record any changes in basal muscle tone (tonic contraction) in the absence of stimulation.

  • Measure twitch and tetanic tension in the presence of this compound.

  • Wash out the this compound and record the recovery of muscle tension.

  • Analyze the data by comparing the peak twitch and tetanic tension, as well as any changes in basal tension, across the different conditions.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Cockroach A2 Dissect Nerve-Muscle (Coxal Depressor) A1->A2 A3 Mount in Chamber with Physiological Saline A2->A3 B1 Position Stimulating and Recording Electrodes A3->B1 B2 Record Baseline Activity (EPSPs or Contractions) B1->B2 B3 Perfuse with this compound (Varying Concentrations) B2->B3 B4 Record Experimental Data B3->B4 B5 Washout with Saline B4->B5 B6 Record Recovery B5->B6 C1 Measure EPSP Amplitude/Frequency or Muscle Tension B6->C1 C2 Compare Baseline, this compound, and Washout Conditions C1->C2 C3 Generate Dose-Response Curves C2->C3

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the modulation of neuromuscular transmission. The protocols outlined here provide a framework for studying its effects on synaptic activity and muscle contractility in Periplaneta americana. Such studies can contribute to a better understanding of neuropeptide function in motor control and may inform the development of novel insecticides that target these signaling pathways.

References

Application Notes and Protocols for Studying Proctolin Degradation in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the degradation of the neuropeptide Proctolin (Arg-Tyr-Leu-Pro-Thr) in tissue homogenates. Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles and for the development of stable, long-acting analogs for therapeutic or pest control applications.

Introduction

This compound is a pentapeptide neurotransmitter and neuromodulator found in insects and crustaceans, where it plays a significant role in muscle contraction, heart rate, and reproductive processes.[1][2] The biological activity of this compound is terminated by enzymatic degradation. Studies have shown that this compound is primarily cleaved at the Arg-Tyr and Tyr-Leu bonds by peptidases present in various tissues.[1][3][4] The primary enzymes responsible for this degradation are aminopeptidases, with some contribution from endopeptidases.[1][3][5] These enzymes can be both soluble and membrane-bound.[1][3]

This document outlines protocols for the preparation of tissue homogenates, incubation with this compound, and the analysis of its degradation products using High-Performance Liquid Chromatography (HPLC).

Key Concepts in this compound Degradation

  • Primary Cleavage Sites: The most common points of enzymatic attack on the this compound molecule are the peptide bonds between Arginine (Arg) and Tyrosine (Tyr), and between Tyrosine (Tyr) and Leucine (Leu).[1][3][4]

  • Degrading Enzymes: Aminopeptidases are the key enzymes involved in cleaving the N-terminal Arginine.[1][3] Endopeptidases that cleave the internal Tyr-Leu bond have also been identified.[1]

  • Tissue-Specific Activity: The rate and pattern of this compound degradation can vary significantly between different tissues, such as the nervous system, gut, and hemolymph.[4][6]

  • Subcellular Localization: this compound-degrading enzymes are found in both soluble (cytosolic) and membrane-bound fractions of tissue homogenates.[3][4]

Experimental Workflow

The general workflow for studying this compound degradation involves tissue homogenization, incubation of the homogenate with this compound, separation of the resulting peptide fragments, and their identification and quantification.

experimental_workflow tissue Tissue Dissection homogenization Homogenization tissue->homogenization incubation Incubation with this compound homogenization->incubation termination Reaction Termination incubation->termination separation Separation of Metabolites (HPLC) termination->separation analysis Analysis and Quantification separation->analysis

Caption: General experimental workflow for studying this compound degradation.

Protocol 1: Preparation of Tissue Homogenates

This protocol describes the preparation of crude tissue homogenates from insect tissues.

Materials:

  • Insect tissue of interest (e.g., brain, ventral nerve cord, hindgut, midgut)

  • Dissection tools (forceps, scissors)

  • Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass or motorized homogenizer

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Dissect the desired tissue from the insect on a cold surface.

  • Immediately place the tissue in a pre-chilled microcentrifuge tube containing ice-cold homogenization buffer.

  • Homogenize the tissue using a glass or motorized homogenizer on ice. The volume of buffer will depend on the amount of tissue. A general starting point is 10 volumes of buffer to the weight of the tissue (e.g., 100 µL for 10 mg of tissue).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove large debris and nuclei.

  • Carefully collect the supernatant. This is the crude tissue homogenate. For studies on soluble versus membrane-bound enzymes, this supernatant can be further fractionated by ultracentrifugation (e.g., 100,000 x g for 60 minutes).[4][6]

  • Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing the degradation rates.

Protocol 2: In Vitro this compound Degradation Assay

This protocol details the incubation of this compound with the prepared tissue homogenate and the subsequent analysis of its degradation.

Materials:

  • Crude tissue homogenate (from Protocol 1)

  • This compound stock solution (e.g., 1 mM in water or buffer)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Reaction termination solution (e.g., 1 M HCl, or organic solvent like acetonitrile)

  • Water bath or incubator

  • HPLC system with a C18 reverse-phase column

  • HPLC mobile phases (e.g., Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile)

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes. A typical reaction mixture includes:

    • Tissue homogenate (a specific amount of protein, e.g., 10-50 µg)

    • Incubation buffer to bring the volume to a final desired volume (e.g., 100 µL)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding this compound to a final concentration of 100 µM.[3]

  • Incubate the reaction for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at the chosen temperature.

  • Terminate the reaction at each time point by adding the termination solution. For example, add an equal volume of 1 M HCl or two volumes of acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

  • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Collect the supernatant, which contains the remaining this compound and its degradation products.

  • Analyze the supernatant by reverse-phase HPLC.

    • Inject a specific volume (e.g., 20 µL) onto a C18 column.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm (due to the presence of Tyrosine).[7]

  • Identify the peaks corresponding to this compound and its metabolites by comparing their retention times with those of synthetic standards. The primary degradation products to look for are Tyr-Leu-Pro-Thr and Arg-Tyr.[3]

  • Quantify the peak areas to determine the rate of this compound degradation.

Data Presentation

The quantitative data from the this compound degradation assay should be summarized in a clear and structured table for easy comparison.

Table 1: this compound Degradation in Different Tissue Homogenates

TissueIncubation Time (min)This compound Remaining (%)Tyr-Leu-Pro-Thr Formation (nmol/mg protein)Arg-Tyr Formation (nmol/mg protein)
Brain 010000
15652.81.1
30355.42.3
60108.13.5
Midgut 010000
15404.91.5
30157.82.9
60<59.23.8
Hindgut 010000
15553.71.3
30256.52.6
6088.53.6

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Visualization of this compound Degradation Pathway

The enzymatic degradation of this compound can be visualized as a signaling pathway.

proctolin_degradation cluster_enzymes Peptidases This compound This compound (Arg-Tyr-Leu-Pro-Thr) Metabolite1 Tyr-Leu-Pro-Thr This compound->Metabolite1 Aminopeptidase Metabolite2 Arg-Tyr This compound->Metabolite2 Endopeptidase AminoAcids Further Degradation (Amino Acids) Metabolite1->AminoAcids Metabolite2->AminoAcids Aminopeptidase Aminopeptidase Endopeptidase Endopeptidase inhibitor_logic cluster_assay This compound Degradation Assay cluster_inhibitors Inhibitors This compound This compound Degradation Degradation This compound->Degradation Tissue Homogenate Amastatin Amastatin Amastatin->Degradation inhibits Aminopeptidases Thiorphan Thiorphan Thiorphan->Degradation inhibits Endopeptidases EDTA EDTA EDTA->Degradation inhibits Metallo-peptidases

References

Troubleshooting & Optimization

troubleshooting low signal in Proctolin immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Proctolin Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low signal output.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) that acts as a neuromodulator and neurotransmitter in insects and other arthropods. It is involved in various physiological processes, including muscle contraction, cardiac function, and gut motility. Immunoassays for this compound are crucial for studying its physiological roles, understanding insect neurology, and for the development of novel insecticides.

Q2: What are the common types of immunoassays for this compound?

This compound is typically measured using competitive immunoassays, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Immunoassay (EIA), or Radioimmunoassay (RIA). In these formats, this compound in the sample competes with a labeled (e.g., enzyme- or radioisotope-labeled) this compound for a limited number of antibody binding sites. Therefore, the signal generated is inversely proportional to the amount of this compound in the sample.

Q3: What are the primary causes of a low or no signal in a this compound immunoassay?

A low or absent signal in a competitive this compound immunoassay can stem from various factors related to reagents, protocol execution, and data acquisition. The most common culprits include problems with the primary antibody, the labeled this compound, improper incubation times or temperatures, and issues with the substrate or detection instrument.

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to identifying and resolving the root causes of low signal in your this compound immunoassay.

Issue 1: Suboptimal Antibody Performance

A common reason for a weak signal is related to the primary antibody's concentration or activity.

Possible Cause Recommended Solution
Incorrect Antibody Concentration Perform a titration experiment (checkerboard assay) to determine the optimal concentration of the primary antibody. Start with the manufacturer's recommended dilution and test a range of dilutions above and below it.
Low Antibody Affinity If possible, switch to a different monoclonal or polyclonal antibody with a higher affinity for this compound.
Antibody Degradation Ensure the antibody has been stored correctly (e.g., at the recommended temperature, protected from light if fluorescently labeled). Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the antibody.
Issue 2: Problems with Labeled this compound (Tracer)

The quality and concentration of the labeled this compound are critical for signal generation.

Possible Cause Recommended Solution
Incorrect Tracer Concentration Titrate the labeled this compound to find the optimal concentration that provides a strong signal in the absence of unlabeled this compound (maximum signal).
Degradation of Labeled this compound Ensure the tracer is stored under the recommended conditions. For enzyme-labeled this compound, check the expiration date. For radio-labeled this compound, consider the half-life of the isotope.
Inefficient Labeling If preparing the labeled this compound in-house, optimize the conjugation protocol to ensure efficient and consistent labeling.
Issue 3: Inefficient Assay Protocol

Deviations from the optimal protocol can significantly impact signal strength.

Possible Cause Recommended Solution
Insufficient Incubation Time Increase the incubation times for the antibody and labeled this compound steps to allow for sufficient binding. Incubation overnight at 4°C can sometimes improve signal.
Suboptimal Incubation Temperature Ensure all incubation steps are performed at the temperature specified in the protocol. Allow all reagents to reach room temperature before use if required.
Inadequate Washing Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibody or antigen. Follow the recommended number of washes and washing buffer volume.[1]
Improper Blocking Incomplete blocking of non-specific binding sites can result in high background and low signal-to-noise ratio. Ensure the blocking buffer is appropriate for your assay and that the blocking step is performed for the recommended duration.
Buffer Incompatibility Certain buffer components can interfere with the assay. For example, sodium azide is an inhibitor of Horseradish Peroxidase (HRP) and should be avoided in buffers for HRP-based assays.
Issue 4: Substrate and Detection Issues

The final steps of signal generation and detection are critical for obtaining a readable output.

Possible Cause Recommended Solution
Expired or Inactive Substrate Use a fresh, unexpired substrate solution. Ensure it has been stored correctly.
Insufficient Substrate Incubation Time Allow the substrate to incubate for the recommended time to ensure adequate signal development. For colorimetric assays, the color change should be visible.
Incorrect Wavelength Reading Ensure the plate reader is set to the correct wavelength for the substrate used.
Instrument Malfunction Verify that the plate reader or gamma counter is functioning correctly and has been recently calibrated.

Experimental Protocols

Representative Protocol for a Competitive this compound ELISA

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for specific antibodies and reagents.

Materials:

  • 96-well microtiter plates (high protein binding)

  • This compound standard

  • Anti-Proctolin primary antibody

  • Enzyme-conjugated this compound (e.g., this compound-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-Proctolin primary antibody to its optimal concentration in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or sample to the appropriate wells. Immediately add 50 µL of diluted enzyme-conjugated this compound to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate 5 times with Wash Buffer.

  • Substrate Incubation: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the Stop Solution.

Data Presentation

Table 1: Troubleshooting Low Signal in this compound Immunoassay
Problem Category Potential Cause Quantitative Parameter to Check Recommended Action
Reagents Incorrect primary antibody dilutionAntibody concentrationPerform a checkerboard titration.
Degraded labeled this compoundSignal from maximum binding wellsUse a fresh aliquot of labeled this compound.
Expired substrateSignal in positive control wellsReplace with a new, unexpired substrate.
Protocol Insufficient incubation timeSignal intensity vs. timeIncrease incubation time.
Suboptimal temperatureSignal at different temperaturesEnsure protocol-specified temperatures are maintained.
Inadequate washingBackground signalOptimize the number and vigor of wash steps.
Equipment Incorrect filter/wavelength settingAbsorbance/CPM valuesVerify instrument settings.
Instrument malfunctionPerformance of controlsCalibrate or service the instrument.

Mandatory Visualizations

This compound Immunoassay Workflow

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat Plate with Anti-Proctolin Antibody p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 a1 Add this compound Standard or Sample p4->a1 a2 Add Enzyme-labeled This compound a1->a2 a3 Incubate a2->a3 d1 Wash a3->d1 d2 Add Substrate d1->d2 d3 Incubate (Color Development) d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for a competitive this compound immunoassay.

This compound Signaling Pathway

This compound binds to a G-protein coupled receptor (GPCR), initiating a signaling cascade that can involve multiple second messengers. In insects, this signaling can lead to the activation of both the adenylyl cyclase and phospholipase C pathways.[2][3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor G_Protein G-Protein (Gq/Gs) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates AC Adenylyl Cyclase (AC) G_Protein->AC activates PIP2 PIP2 PLC->PIP2 cleaves ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response (e.g., Muscle Contraction) PKC->Cell_Response Ca_release->Cell_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cell_Response

Caption: this compound GPCR signaling cascade.

References

reducing non-specific binding in Proctolin receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in Proctolin receptor binding assays.

Troubleshooting Guide: Reducing Non-Specific Binding

High non-specific binding can obscure specific binding signals, leading to inaccurate affinity and concentration measurements. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.

Question: I am observing high non-specific binding in my this compound receptor binding assay. What are the potential causes and how can I reduce it?

Answer: High non-specific binding in this compound receptor binding assays can arise from several factors, primarily related to the interactions of the radioligand with components other than the receptor. Here is a step-by-step guide to troubleshoot and minimize non-specific binding:

Step 1: Optimize Blocking Agents

Non-specific binding often occurs due to the radioligand adhering to the assay plate, filter materials, or other proteins in the membrane preparation. The inclusion of blocking agents in the assay buffer is crucial to saturate these non-specific sites.

  • Problem: Insufficient or inappropriate blocking agents.

  • Solution:

    • Increase Bovine Serum Albumin (BSA) Concentration: BSA is a common blocking agent that can prevent the ligand from binding to charged surfaces and other proteins.[1][2] Typical concentrations range from 0.1% to 1%, but optimization may be required.

    • Try Alternative Blocking Agents: If BSA is ineffective, other proteins like casein or gelatin can be used.[3] Casein, in particular, has been shown to be a more effective blocking agent than BSA or gelatin in some immunoassays.[3]

    • Pre-treat Filters: For assays involving filtration to separate bound and free ligand, pre-treating the filters with a solution of polyethyleneimine (PEI) and/or BSA can significantly reduce ligand adsorption to the filter material.[4]

Step 2: Adjust Assay Buffer Composition

The physicochemical properties of the assay buffer can significantly influence non-specific interactions.

  • Problem: Suboptimal pH or ionic strength of the assay buffer.

  • Solution:

    • Optimize pH: The charge of both the ligand and the receptor preparation can be influenced by the pH of the buffer.[1] Experiment with a range of pH values around the physiological pH (typically 7.4) to find the optimal condition that minimizes non-specific binding.

    • Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can reduce electrostatic interactions that contribute to non-specific binding.[1][2] Test a range of NaCl concentrations (e.g., 50 mM to 200 mM) to find the optimal concentration that reduces non-specific binding without affecting specific binding.

Step 3: Incorporate Detergents

Hydrophobic interactions are another major cause of non-specific binding.

  • Problem: The radioligand is hydrophobically interacting with non-receptor components.

  • Solution:

    • Add Non-ionic Surfactants: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[1][2] It is important to use these at low concentrations (typically 0.01% to 0.1%) as higher concentrations can disrupt membrane integrity and receptor structure.

Step 4: Optimize Incubation Conditions

The time and temperature of the incubation can affect both specific and non-specific binding.

  • Problem: Incubation time is too long, or the temperature is promoting non-specific interactions.

  • Solution:

    • Reduce Incubation Time: While sufficient time is needed to reach equilibrium for specific binding, excessively long incubation times can lead to increased non-specific binding.[5] Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and non-specific binding is minimal.

    • Vary Incubation Temperature: Most binding assays are performed at room temperature or 37°C. However, lowering the temperature (e.g., to 4°C) can sometimes reduce non-specific binding, although it may also slow down the kinetics of specific binding.

Step 5: Evaluate the Radioligand

The properties of the radioligand itself can contribute to high non-specific binding.

  • Problem: The radioligand has high hydrophobicity or is used at too high a concentration.

  • Solution:

    • Use a Lower Radioligand Concentration: Non-specific binding is often non-saturable and increases linearly with the radioligand concentration.[6] Use the lowest concentration of radioligand that still provides a robust specific binding signal. This is typically at or below the Kd of the ligand for the receptor.

    • Consider a Different Radioligand: If available, a more hydrophilic radiolabeled analog of this compound might exhibit lower non-specific binding.

Summary of Troubleshooting Strategies

StrategyParameter to ModifyRecommended Range/ActionRationale
Blocking BSA Concentration0.1% - 1% (w/v)Saturates non-specific protein and surface binding sites.[1][2]
Alternative BlockersCasein, GelatinMay be more effective than BSA for certain systems.[3]
Buffer Composition pH6.5 - 8.0Optimizes charge interactions to minimize non-specific binding.[1]
Salt Concentration (NaCl)50 mM - 200 mMShields charged interactions.[1][2]
Detergents Non-ionic Surfactant (e.g., Tween-20)0.01% - 0.1% (v/v)Reduces hydrophobic interactions.[1][2]
Incubation TimeVaries (determine empirically)Minimizes non-specific binding that increases with time.[5]
Temperature4°C, Room Temp, 37°CLower temperatures can reduce non-specific interactions.
Radioligand Concentration≤ KdReduces non-saturable non-specific binding.[6]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of non-specific binding?

A1: Ideally, non-specific binding should be less than 10% of the total binding.[6] If non-specific binding exceeds 50% of the total binding, the assay window is too narrow for reliable quantification of specific binding.[6]

Q2: How is non-specific binding determined experimentally?

A2: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor.[6] This competitor, also known as a "cold" ligand, binds to the this compound receptors with high affinity, displacing the radioligand from the specific binding sites. Any remaining bound radioactivity is considered non-specific. The concentration of the unlabeled competitor should be at least 100-fold higher than its Kd for the receptor.[7]

Q3: Can the choice of filter material in a filtration assay affect non-specific binding?

A3: Yes, different filter materials have different propensities for binding radioligands. Glass fiber filters are commonly used, but some hydrophobic ligands may bind non-specifically to them. As mentioned in the troubleshooting guide, pre-treating filters with PEI or BSA is a standard method to reduce this type of non-specific binding.[4]

Q4: What is the signaling pathway of the this compound receptor?

A4: The this compound receptor is a G protein-coupled receptor (GPCR).[8][9] Upon binding of this compound, the receptor activates G proteins, which in turn can lead to the activation of multiple downstream signaling pathways. A primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ stimulates the release of intracellular calcium, and DAG activates protein kinase C. Evidence also suggests that this compound signaling can lead to an increase in cyclic AMP (cAMP) levels.[8][10]

Proctolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol This compound This compound PR This compound Receptor (GPCR) This compound->PR Binds G_protein G Protein PR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: this compound receptor signaling pathway.

Experimental Protocols

Protocol 1: Standard this compound Receptor Binding Assay

This protocol is a general guideline for a radioligand binding assay using membrane preparations expressing the this compound receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the this compound receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 7.5, 1x Hanks' balanced salt solution, 1.5% BSA, and protease inhibitors.[8]

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 50 µL of unlabeled this compound (1 µM final concentration, for non-specific binding).

      • 50 µL of radiolabeled this compound (e.g., ¹²⁵I-Proctolin) at the desired concentration (e.g., 100 pM).[8]

      • 100 µL of the membrane preparation (adjust protein amount for optimal signal).

    • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes) with gentle shaking.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) that has been pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials.

  • Quantification:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

    • Calculate specific binding: Total Binding - Non-Specific Binding.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quant Quantification Homogenize Homogenize Tissue/Cells LowSpeedCentrifuge Low-Speed Centrifugation Homogenize->LowSpeedCentrifuge HighSpeedCentrifuge1 High-Speed Centrifugation LowSpeedCentrifuge->HighSpeedCentrifuge1 Wash Wash Membrane Pellet HighSpeedCentrifuge1->Wash HighSpeedCentrifuge2 High-Speed Centrifugation Wash->HighSpeedCentrifuge2 Resuspend Resuspend in Assay Buffer HighSpeedCentrifuge2->Resuspend AddComponents Add Buffer, Radioligand, and Membranes to Plate Resuspend->AddComponents Incubate Incubate AddComponents->Incubate Filter Filter through GF/C Filter Incubate->Filter WashFilters Wash Filters Filter->WashFilters ScintillationCount Scintillation Counting WashFilters->ScintillationCount Calculate Calculate Specific Binding ScintillationCount->Calculate

Caption: Workflow for a this compound receptor binding assay.

References

optimizing Proctolin concentration for dose-response curves in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for proctolin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing this compound concentration in dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a dose-response bioassay?

A1: Based on published studies, a common starting concentration range for this compound is between 10⁻¹² M and 10⁻⁵ M.[1][2] The optimal range will depend on the specific tissue or cell type being assayed and the expected sensitivity of the this compound receptor. For example, in Drosophila larvae, the threshold for eliciting sustained muscle contractions was between 10⁻⁹ M and 10⁻⁸ M, with the effect saturating at or above 10⁻⁵ M.[1]

Q2: My dose-response curve is flat. What are the possible causes and solutions?

A2: A flat dose-response curve indicates no significant response to increasing concentrations of this compound. Several factors could be responsible:

  • Inactive this compound: Ensure the this compound peptide is properly stored and has not degraded. Prepare fresh solutions for each experiment.

  • Concentration Range Too Low or Too High: You may be operating outside the responsive range of the receptor. Conduct a wider range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 10⁻¹² M to 10⁻⁴ M).

  • Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to receptor desensitization.[3] Ensure adequate washout periods between applications.

  • Tissue Viability: Confirm that the tissue or cell preparation is viable and healthy. Poor tissue health can lead to a lack of response.

  • Incorrect Buffer/Saline Composition: The physiological saline must be appropriate for the specific insect species and tissue to ensure proper muscle function.

Q3: I'm observing a very steep dose-response curve. What does this signify and how can I improve it?

A3: A steep curve suggests a very sensitive, switch-like response to this compound.[4][5] While this indicates high potency, it can make it difficult to accurately determine the EC50. To improve the resolution of your curve, you should use a narrower range of concentrations with smaller incremental steps around the estimated EC50. A logarithmic spacing of doses is generally recommended.[6]

Q4: The response to this compound seems to be dependent on the neural activity of my preparation. Why is this?

A4: this compound often acts as a cotransmitter, modulating the effects of other neurotransmitters like glutamate.[7][8] Studies in Drosophila larvae have shown that increasing neural activity can lower the threshold and EC50 for this compound's effects on nerve-evoked muscle contractions.[1][2][9] This suggests that the physiological state of the preparation, including baseline neural input, can significantly influence the observed dose-response relationship.

Q5: What is the mechanism of action for this compound?

A5: this compound is a neuropeptide that binds to a specific G protein-coupled receptor (GPCR) on the surface of target cells, such as muscle cells.[10][11] Activation of the this compound receptor can initiate intracellular signaling cascades involving second messengers like inositol trisphosphate (IP₃), cAMP, and calcium.[10][12] This ultimately leads to a physiological response, such as muscle contraction, by increasing intracellular calcium levels.[10][13][14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Variability Between Replicates Inconsistent tissue dissection or size.Standardize dissection techniques to ensure consistent tissue preparations.
Pipetting errors leading to inaccurate concentrations.Calibrate pipettes regularly and use fresh tips for each dilution.
Fluctuation in experimental conditions (e.g., temperature).Maintain a constant and optimal temperature for the bioassay.
No Response at Any Concentration Degraded this compound.Prepare fresh this compound stock solutions and store them appropriately.
Non-viable tissue preparation.Ensure the physiological saline is fresh and the tissue is handled gently. Check for spontaneous activity if expected.
Absence of this compound receptors in the target tissue.Verify from literature that the chosen tissue expresses this compound receptors.
Biphasic Dose-Response Curve (Hormesis) Complex receptor pharmacology or off-target effects at high concentrations.This can be a real biological effect. Analyze the data using a suitable non-linear regression model that can fit a biphasic curve. Consider potential receptor subtypes or downstream signaling complexities.
Low Maximal Efficacy Insufficient receptor number or downstream signaling components.Ensure the tissue is healthy and has not been damaged during preparation.
Partial agonism of the this compound analog being tested.If using an analog, compare its maximal effect to that of native this compound.

Data Presentation

Table 1: this compound Concentrations for Sustained Muscle Contractions in Drosophila melanogaster Larvae

ParameterConcentration (M)Reference
Threshold10⁻⁹ - 10⁻⁸[1]
EC₅₀8.5 x 10⁻⁷[1]
Saturation≥ 10⁻⁵[1]

Table 2: this compound Receptor Binding and Activation in HEK Cells Expressing the Drosophila Receptor (CG6986)

ParameterConcentration (M)Reference
EC₅₀ (Second Messenger Activation)3 x 10⁻¹⁰[10][11]
IC₅₀ (Competition Binding)4 x 10⁻⁹[10][11]

Table 3: Threshold this compound Concentrations for Enhancing Nerve-Evoked Contractions in Drosophila Larvae at Different Stimulation Frequencies

Intraburst Stimulus Frequency (Hz)Threshold Concentration (M)EC₅₀ (M)Reference
2 - 510⁻¹⁰ - 10⁻⁹Not specified[2]
10 - 2010⁻¹¹ - 10⁻¹⁰Not specified[2]
32 - 4010⁻¹² - 10⁻¹¹Not specified[2]

Experimental Protocols

Protocol 1: Bioassay for this compound-Induced Muscle Contraction

This protocol is adapted from studies on insect visceral and skeletal muscle preparations.[3]

  • Tissue Dissection:

    • Dissect the target muscle tissue (e.g., hindgut, oviduct, or larval body wall) from the insect in appropriate physiological saline.[3]

    • Carefully remove surrounding tissues and fat bodies.

    • Mount the preparation in a perfusion chamber, attaching one end to a fixed point and the other to an isometric force transducer.

  • Equilibration:

    • Perfuse the tissue with fresh saline and allow it to equilibrate for at least 30 minutes, or until a stable baseline recording is achieved.

  • This compound Application:

    • Prepare a series of this compound dilutions in the physiological saline. It is advisable to use a logarithmic dilution series (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, etc.).

    • Apply the lowest concentration of this compound to the bath and record the muscle response until it reaches a plateau.

    • Wash the tissue thoroughly with fresh saline until the baseline tension is re-established.

    • Repeat the application and wash steps for each concentration in ascending order.

  • Data Analysis:

    • Measure the peak amplitude of the contraction for each this compound concentration.

    • Normalize the data, for example, by expressing each response as a percentage of the maximal contraction observed.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data with a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 and other parameters.[15]

Protocol 2: this compound Receptor Activation Assay in a Heterologous System

This protocol is based on the expression of the this compound receptor in mammalian cell lines (e.g., HEK cells).[10]

  • Cell Culture and Transfection:

    • Culture HEK cells under standard conditions.

    • Transfect the cells with a plasmid encoding the this compound receptor (e.g., Drosophila CG6986).[10]

    • Select for stably transfected cells if required.

  • Calcium Imaging:

    • Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) according to the manufacturer's instructions.[10]

  • This compound Stimulation and Measurement:

    • Prepare a range of this compound concentrations in a suitable buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence of the cells.

    • Add the different concentrations of this compound to the wells and immediately begin measuring the change in intracellular calcium by monitoring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence change for each this compound concentration.

    • Plot the change in fluorescence against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 for receptor activation.

Visualizations

Proctolin_Signaling_Pathway This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binds G_Protein G-Protein (Gq) Proctolin_Receptor->G_Protein Activates Ca_Channel Ca²⁺ Channel Proctolin_Receptor->Ca_Channel Modulates Voltage-Gated Ca²⁺ Channels PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on ER Ca_Influx Ca²⁺ Influx ER->Ca_Influx Releases Ca²⁺ Ca_Channel->Ca_Influx Extracellular Ca²⁺ entry Muscle_Contraction Muscle Contraction Ca_Influx->Muscle_Contraction Triggers

Caption: this compound signaling pathway leading to muscle contraction.

Dose_Response_Workflow Start Start: Define Concentration Range Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions (Logarithmic Scale) Prepare_Stock->Serial_Dilution Apply_Doses Apply Doses Sequentially (Low to High) Serial_Dilution->Apply_Doses Tissue_Prep Prepare Bioassay (e.g., Muscle Tissue) Tissue_Prep->Apply_Doses Washout Washout Between Doses Apply_Doses->Washout Record_Response Record Physiological Response Washout->Record_Response Record_Response->Apply_Doses Next Dose Data_Analysis Data Analysis: Normalize & Plot Record_Response->Data_Analysis Curve_Fit Fit to Non-Linear Regression Model Data_Analysis->Curve_Fit EC50 Determine EC₅₀, Slope, Max Response Curve_Fit->EC50

Caption: Experimental workflow for a this compound dose-response bioassay.

Troubleshooting_Logic Start Issue: Flat Dose-Response Curve Check_Peptide Is this compound Solution Fresh? Start->Check_Peptide Make_Fresh Action: Prepare Fresh This compound Solution Check_Peptide->Make_Fresh No Check_Tissue Is Tissue Preparation Viable? Check_Peptide->Check_Tissue Yes Make_Fresh->Check_Tissue Improve_Dissection Action: Refine Dissection & Handling Technique Check_Tissue->Improve_Dissection No Check_Range Is Concentration Range Appropriate? Check_Tissue->Check_Range Yes Resolved Problem Resolved Improve_Dissection->Resolved Broaden_Range Action: Test a Wider Range of Concentrations Check_Range->Broaden_Range No Check_Range->Resolved Yes Broaden_Range->Resolved

Caption: Troubleshooting logic for a flat dose-response curve.

References

Proctolin Antibody Production and Validation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during proctolin antibody production and validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing a high-quality this compound antibody?

A1: this compound is a small pentapeptide (Arg-Tyr-Leu-Pro-Thr), which presents several challenges for antibody production. Due to its small size, it is not immunogenic on its own and must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response. The choice of conjugation strategy is critical to ensure the this compound molecule is presented to the immune system in a way that generates antibodies recognizing the native peptide. Furthermore, the resulting polyclonal sera can have variable titers and may contain antibodies that cross-react with other endogenous peptides.

Q2: How can I assess the titer of my this compound antibody?

A2: The titer, or concentration, of your this compound antibody can be determined using an indirect Enzyme-Linked Immunosorbent Assay (ELISA). This involves coating a microplate with the this compound-carrier conjugate, incubating with serial dilutions of your antiserum, and detecting the bound antibodies with a labeled secondary antibody. The titer is typically defined as the dilution that gives a signal of 50% of the maximum absorbance.

Q3: What is antibody cross-reactivity and why is it a concern for this compound antibodies?

A3: Cross-reactivity occurs when an antibody raised against one antigen (in this case, this compound) also binds to other, structurally similar molecules. This is a significant concern for neuropeptide antibodies because of the existence of peptide families with conserved amino acid sequences. For instance, an anti-proctolin antibody might cross-react with other neuropeptides present in the biological sample, leading to false-positive results in immunoassays. It is crucial to test for cross-reactivity against related peptides and this compound analogues.

Q4: How can I validate the specificity of my this compound antibody?

A4: Antibody specificity validation is a multi-step process that should employ several techniques. Western blotting can be used to detect the this compound precursor protein in tissue extracts. Immunohistochemistry (IHC) or immunocytochemistry (ICC) on tissues known to express this compound can demonstrate specific labeling of neurons and their processes. A crucial validation step is pre-adsorption control, where the antibody is incubated with an excess of the this compound peptide before being used for staining; this should abolish the specific signal.

Troubleshooting Guides

Low or No Signal in Immunoassays
Possible Cause Troubleshooting Step
Low Antibody Titer Screen multiple animals if producing polyclonal antibodies to find one with a higher titer. Consider different immunization strategies or adjuvants. For monoclonal antibodies, screen more hybridoma clones.
Poor Antigen Coating (ELISA) Ensure the this compound-carrier conjugate is properly coated onto the ELISA plate. Optimize coating concentration and incubation time. Try a different type of ELISA plate.
Inefficient Antibody Binding Optimize primary antibody concentration and incubation time/temperature for your specific assay (ELISA, WB, IHC). For IHC, ensure proper tissue fixation and antigen retrieval methods are used.
Inactive Secondary Antibody or Substrate Use a fresh, properly stored secondary antibody and substrate. Confirm the secondary antibody is appropriate for the primary antibody's host species and isotype.
Low this compound Expression in Sample Use a positive control tissue or cell line known to express high levels of this compound. For IHC, this compound-like immunoreactivity is well-documented in the central nervous system and gut of many insect species.
High Background or Non-Specific Staining
Possible Cause Troubleshooting Step
Primary Antibody Concentration Too High Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background.
Inadequate Blocking Increase the concentration and/or duration of the blocking step. Use a blocking buffer containing normal serum from the same species as the secondary antibody.
Cross-Reactivity of Primary Antibody Perform pre-adsorption controls with this compound and related peptides to confirm the specificity of the staining. If cross-reactivity is observed, affinity purification of the antibody may be necessary.
Non-Specific Binding of Secondary Antibody Run a control where the primary antibody is omitted. If background staining persists, the secondary antibody may be binding non-specifically. Use a pre-adsorbed secondary antibody.
Endogenous Peroxidase/Phosphatase Activity (Enzyme-based detection) For IHC using HRP or AP conjugates, quench endogenous enzyme activity with appropriate blocking agents (e.g., hydrogen peroxide for peroxidase).

Quantitative Data Summary

The following tables provide representative data that researchers might expect to generate during the production and validation of a this compound antibody.

Table 1: Representative this compound Antibody Titer by Indirect ELISA

Animal IDPre-immune Serum (1:100)Test Bleed 1 (1:10,000)Test Bleed 2 (1:20,000)Final Bleed (1:50,000)
Rabbit #10.0521.8751.5321.250
Rabbit #20.0482.1501.9801.890
Rabbit #30.0611.5401.1200.850
Data are presented as Optical Density (OD) at 450 nm. Titer is determined as the dilution giving an OD of ~1.0.

Table 2: Representative Cross-Reactivity Profile of a this compound Polyclonal Antibody by Competitive ELISA

Competing PeptideSequence% Cross-Reactivity
This compound Arg-Tyr-Leu-Pro-Thr 100%
[Tyr(3-NH2)]-ProctolinArg-Tyr(3-NH2)-Leu-Pro-Thr85%
[Phe(p-OEt)]-ProctolinArg-Phe(p-OEt)-Leu-Pro-Thr60%
FMRFamidePhe-Met-Arg-Phe-NH2<0.1%
Substance PArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2<0.1%
Leucokinin IAsp-Pro-Ala-Phe-Asn-Ser-Trp-Gly-NH2<0.1%
% Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing peptide) x 100.

Experimental Protocols

Protocol 1: Indirect ELISA for this compound Antibody Titer Determination
  • Antigen Coating: Dilute the this compound-KLH conjugate to 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of the antiserum (e.g., from 1:100 to 1:1,000,000) in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, followed by a final wash with PBS.

  • Substrate Development: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Allow the color to develop in the dark.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Absorbance: Measure the optical density at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Protocol 2: Western Blot for this compound Precursor Detection
  • Sample Preparation: Homogenize insect central nervous system tissue in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 3% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-proctolin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using a CCD camera or X-ray film. The expected size of the this compound precursor will vary depending on the species.

Protocol 3: Immunohistochemistry for this compound Localization in Insect Tissue
  • Tissue Preparation: Fix insect ganglia or gut tissue in 4% paraformaldehyde in PBS for 2-4 hours at 4°C. Cryoprotect in 30% sucrose in PBS overnight at 4°C. Embed in OCT and section on a cryostat (10-20 µm).

  • Antigen Retrieval (if necessary): For some fixation methods, antigen retrieval may be required. This can involve heating the slides in a citrate buffer (pH 6.0).

  • Permeabilization: Incubate sections in PBS with 0.3% Triton X-100 for 15-30 minutes.

  • Blocking: Block non-specific binding by incubating sections in blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the anti-proctolin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Washing: Repeat the wash step as in step 6.

  • Counterstaining (optional): Counterstain nuclei with DAPI.

  • Mounting: Mount coverslips using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations

Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_purification Antibody Purification This compound This compound Peptide Synthesis Conjugation Conjugation This compound->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunize Immunize Host (Rabbit) Conjugation->Immunize Immunogen Boost Booster Injections Immunize->Boost Bleed Collect Antiserum Boost->Bleed Purify Affinity Purification (Optional) Bleed->Purify

Caption: Workflow for polyclonal this compound antibody production.

Antibody_Validation_Workflow Start Crude Antiserum ELISA Titer Determination (ELISA) Start->ELISA WB Specificity Check (Western Blot) ELISA->WB High Titer IHC Localization (IHC/ICC) WB->IHC Specific Band CrossReact Cross-Reactivity (Competitive ELISA) IHC->CrossReact Correct Localization Final Validated Antibody CrossReact->Final Low Cross-Reactivity

Caption: Logical workflow for this compound antibody validation.

preventing Proctolin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the neuropeptide Proctolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent this compound degradation during your experimental sample preparation.

Troubleshooting Guides

This section addresses common issues encountered during this compound sample preparation in a question-and-answer format.

Question: I am observing low or inconsistent this compound levels in my samples. What could be the cause?

Answer: Low or inconsistent this compound levels are often due to degradation by endogenous peptidases present in the tissue homogenates. This compound is susceptible to cleavage by both aminopeptidases and carboxypeptidases. To mitigate this, it is crucial to implement a robust sample preparation protocol that includes the use of protease inhibitors and optimal temperature and pH control.

Question: My samples are showing significant degradation even with the use of a general protease inhibitor cocktail. Why is this happening?

Answer: While general protease inhibitor cocktails are beneficial, they may not be sufficient to completely inhibit the specific peptidases that degrade this compound. The primary enzymes responsible for this compound degradation are aminopeptidases that cleave the Arg-Tyr bond and other endopeptidases that cleave the Tyr-Leu bond. The effectiveness of these enzymes can also be pH-dependent. For instance, in Locusta migratoria, aminopeptidase activity is predominant at pH 7.4 and 9.2, while carboxypeptidase and endopeptidase activities are more significant at pH 6. Therefore, a targeted approach with specific inhibitors may be necessary.

Question: What are the optimal temperature and pH conditions for preserving this compound during sample preparation?

Answer: To minimize enzymatic degradation, all sample preparation steps should be performed at low temperatures, ideally on ice or at 4°C. The optimal pH for this compound stability depends on the specific tissue and the predominant peptidases present. Generally, maintaining a neutral pH of around 7.0 is a good starting point, as an aminopeptidase from Schistocerca gregaria nervous tissue shows optimal activity at this pH. However, depending on the tissue, adjusting the pH might be necessary to inhibit specific degrading enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation?

A1: The primary enzymes that degrade this compound are peptidases, specifically aminopeptidases that cleave the N-terminal arginine-tyrosine bond and endopeptidases that cleave the internal tyrosine-leucine bond. Carboxypeptidase activity has also been observed.

Q2: Which specific protease inhibitors are most effective at preventing this compound degradation?

A2: The effectiveness of protease inhibitors can be species and tissue-specific. However, studies have shown that amastatin is a potent inhibitor of the aminopeptidase that degrades this compound, with an IC50 of 0.3 µM in Schistocerca gregaria nervous tissue. Other effective inhibitors include o-phenanthroline (particularly at pH 6) and (2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)-butan

improving the stability of Proctolin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Proctolin in aqueous solutions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is enzymatic degradation by peptidases.[1][2] These enzymes cleave the peptide bonds of this compound, leading to its inactivation. The main initial cleavage sites are the Arg-Tyr and Tyr-Leu bonds.[1][2]

Q2: What are the optimal storage conditions for this compound in an aqueous solution?

A2: For short-term storage (days to weeks), it is recommended to store this compound solutions at 0 - 4°C in the dark. For long-term storage (months to years), freezing the solution at -20°C is advisable.[3] The choice of buffer and pH are also critical factors.

Q3: How does pH affect the stability of this compound?

A3: The pH of the aqueous solution significantly influences the rate of enzymatic degradation. Aminopeptidase activity, a major degradation pathway, is optimal at a neutral to slightly alkaline pH of around 7.0 to 9.2.[4][5] At a more acidic pH of 6, aminopeptidase activity is reduced, but carboxypeptidase and endopeptidase activity may increase.[5] For general peptide stability, a slightly acidic pH of around 5.0 has been found to be optimal for other peptides like gonadorelin and triptorelin, which could be a good starting point for this compound optimization.[6]

Q4: Can I autoclave my this compound solution to sterilize it?

A4: While some peptides can withstand autoclaving, there is no specific data on the thermal stability of this compound under these conditions. High temperatures can accelerate the degradation of peptides.[7][8] It is generally recommended to sterilize peptide solutions by filtration through a 0.22 µm filter to avoid potential degradation.

Q5: Are there any chemical modifications that can enhance this compound's stability?

A5: Yes, several chemical modifications can improve this compound's resistance to enzymatic degradation. These include:

  • D-amino acid substitution : Replacing one or more of the L-amino acids with their D-isomers can make the peptide less recognizable to peptidases.[9][10]

  • Peptidomimetics : Incorporating non-natural amino acids or modifying the peptide backbone can enhance stability.[10]

  • N-acetylation and C-amidation : Modifying the N- and C-termini of the peptide can block the action of exopeptidases.[11]

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound activity in my bioassay.

Possible Cause Troubleshooting Step
Enzymatic Degradation 1. Prepare this compound solutions fresh before each experiment. 2. If using tissue homogenates or in vivo models, consider adding peptidase inhibitors to your buffer.[4][12] 3. Optimize the pH of your experimental buffer to minimize peptidase activity (e.g., slightly acidic).[5]
Incorrect Storage 1. Ensure stock solutions are stored at -20°C or below. 2. Avoid repeated freeze-thaw cycles.[13] Aliquot stock solutions into single-use volumes.
Adsorption to Surfaces 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer, if compatible with your assay.

Problem: My this compound solution appears cloudy or has precipitates.

Possible Cause Troubleshooting Step
Poor Solubility 1. Ensure the this compound is fully dissolved. This compound is soluble in DMSO and water.[3] For aqueous solutions, gentle vortexing or sonication may be required. 2. Check the pH of your solution; solubility can be pH-dependent.
Contamination 1. Prepare solutions under sterile conditions to prevent microbial growth. 2. Filter-sterilize the solution using a 0.22 µm filter.

Data Presentation

Table 1: Summary of Factors Influencing this compound Stability

FactorEffect on StabilityOptimal Conditions/Mitigation StrategyReferences
Enzymes (Peptidases) Decreases stability through cleavage of peptide bonds.Addition of peptidase inhibitors (e.g., amastatin, bestatin).[4][5][12]
pH Influences the rate of enzymatic and chemical degradation.Optimal pH is likely slightly acidic (e.g., ~5.0) to minimize peptidase activity.[5][6]
Temperature Higher temperatures generally decrease stability.Store solutions at 0-4°C for short-term and -20°C for long-term.[3]

Table 2: Peptidase Inhibitors for this compound Stabilization

InhibitorTarget Enzyme ClassEffective ConcentrationReferences
Amastatin AminopeptidasesIC50 = 0.3 µM[4][5]
Bestatin Aminopeptidases-[5][12]
o-Phenanthroline Metalloproteases0.1 mM (effective at pH 6)[5]
Puromycin Aminopeptidases-[4]

Experimental Protocols

Protocol 1: Evaluation of this compound Degradation by HPLC

This protocol outlines a method to assess the degradation of this compound in an aqueous solution over time.

  • Preparation of this compound Solution : Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0 or phosphate buffer, pH 7.4).

  • Incubation : Aliquot the this compound solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling : At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation temperature.

  • Sample Quenching : Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 0.1%).

  • HPLC Analysis :

    • Inject the quenched samples into a reverse-phase HPLC system.

    • Use a C18 column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis : Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the time 0 sample.

Protocol 2: Synthesis of a D-amino Acid Substituted this compound Analog

This protocol provides a general workflow for synthesizing a more stable this compound analog using solid-phase peptide synthesis (SPPS).

  • Resin Preparation : Start with a pre-loaded Thr-Wang resin or a similar suitable resin for C-terminal threonine.

  • Amino Acid Coupling Cycles :

    • Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

    • Activation and Coupling : Activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Pro-OH) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA). Add this activated amino acid to the resin to form the peptide bond.

    • Washing : Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

    • Repeat this cycle for each amino acid in the sequence (Fmoc-Leu-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH).

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification : Purify the crude peptide using preparative reverse-phase HPLC.

  • Characterization : Confirm the identity and purity of the synthesized analog using mass spectrometry and analytical HPLC.

Mandatory Visualizations

Proctolin_Degradation_Pathway This compound This compound (Arg-Tyr-Leu-Pro-Thr) Metabolite1 Arg + Tyr-Leu-Pro-Thr This compound->Metabolite1 Aminopeptidase Metabolite2 Arg-Tyr + Leu-Pro-Thr This compound->Metabolite2 Endopeptidase Metabolite3 Tyr Metabolite1->Metabolite3 Further Degradation

Caption: Enzymatic degradation pathway of this compound.

Proctolin_Stability_Troubleshooting Start Rapid Loss of this compound Activity? Cause1 Enzymatic Degradation Start->Cause1 Yes Cause2 Incorrect Storage Start->Cause2 Yes Cause3 Adsorption to Surfaces Start->Cause3 Yes Solution1a Prepare Fresh Solutions Cause1->Solution1a Solution1b Add Peptidase Inhibitors Cause1->Solution1b Solution1c Optimize pH Cause1->Solution1c Solution2a Store at -20°C or Below Cause2->Solution2a Solution2b Aliquot to Avoid Freeze-Thaw Cause2->Solution2b Solution3 Use Low-Binding Plastics Cause3->Solution3

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Optimizing Fixation for Proctolin Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Proctolin immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing fixation methods and troubleshooting common issues encountered during this compound IHC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixative for this compound immunohistochemistry in insect tissues?

A1: For insect central nervous system (CNS) tissue, a commonly used and effective fixative is 2% paraformaldehyde (PFA) in Schneider's Insect Medium or a similar insect-specific saline. Some protocols may also utilize 4% PFA in a phosphate-buffered saline (PBS). It is crucial to optimize the fixation time, which can range from 2 to 4 hours at room temperature or overnight at 4°C, depending on the tissue size and thickness.

Q2: Can I use formalin for this compound IHC?

A2: While formalin is a widely used fixative in histology, for neuropeptides like this compound, freshly prepared paraformaldehyde is often preferred. Formalin can sometimes contain impurities or have a lower pH, which may negatively impact the antigenicity of the peptide. If using a formaldehyde-based fixative, 10% neutral buffered formalin (NBF) is a common choice in general histopathology.[1] However, for delicate neuropeptide antigens, it is advisable to test and compare its performance against freshly made PFA.

Q3: Are there alternatives to aldehyde-based fixatives for this compound IHC?

A3: Yes, precipitating fixatives like cold acetone or methanol can be used, particularly for frozen sections. These fixatives can sometimes offer better preservation of certain epitopes. However, they may not preserve morphology as well as cross-linking fixatives like PFA. A combination of fixatives, such as paraformaldehyde-glutaraldehyde, has been used for other neuropeptides, but it's important to note that high concentrations of glutaraldehyde (1% or higher) can abolish immunoreactivity for some neuropeptides.[2]

Q4: How critical is the fixation method (immersion vs. perfusion)?

A4: The choice between immersion and perfusion fixation depends on the tissue and the experimental goals. For smaller tissues or dissected ganglia, immersion fixation is often sufficient. For larger, intact nervous systems, perfusion with the fixative can provide more uniform and rapid fixation. Studies on other neuropeptides have shown that immersion fixation can sometimes yield better results in specific brain regions.[2]

Troubleshooting Guide

Problem 1: Weak or No Staining Signal
Possible Cause Suggested Solution
Suboptimal Fixation The fixative may be masking the this compound epitope. Try a different fixative (e.g., switch from PFA to a non-aldehyde fixative for frozen sections). Optimize fixation time and temperature; over-fixation can lead to epitope masking. Consider using an antigen retrieval step if using a cross-linking fixative.
Low Antibody Concentration Increase the concentration of the primary anti-Proctolin antibody. Perform a titration experiment to determine the optimal concentration.
Inactive Primary/Secondary Antibody Ensure antibodies have been stored correctly and have not expired. Run a positive control to verify antibody activity.
Low Abundance of this compound Use a signal amplification system (e.g., biotin-streptavidin-HRP) to enhance the signal.
Problem 2: High Background Staining
Possible Cause Suggested Solution
Non-specific Antibody Binding Increase the concentration and/or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody. Ensure the secondary antibody is not cross-reacting with the tissue by running a secondary-only control.
Endogenous Peroxidase Activity (for HRP-based detection) Quench endogenous peroxidase activity by incubating the tissue in 3% hydrogen peroxide in methanol or PBS before the blocking step.[3][4]
High Primary Antibody Concentration Reduce the concentration of the primary antibody. High concentrations can lead to non-specific binding.
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies effectively.[3]

Experimental Protocols

Recommended Protocol for this compound IHC in Insect CNS (Paraffin-Embedded)

This protocol is a general guideline and may require optimization for your specific tissue and antibody.

  • Dissection and Fixation:

    • Dissect the insect central nervous system in cold Schneider's Insect Medium or appropriate insect saline.

    • Immediately transfer the tissue to a vial containing 2% paraformaldehyde in Schneider's Insect Medium.

    • Fix for 2-4 hours at room temperature with gentle agitation.

  • Dehydration and Embedding:

    • Wash the tissue in PBS (3 x 10 minutes).

    • Dehydrate through a graded ethanol series (e.g., 50%, 70%, 90%, 100% ethanol, 10 minutes each).

    • Clear in xylene or a xylene substitute (2 x 10 minutes).

    • Infiltrate with molten paraffin wax (2-3 changes, 1 hour each at 60°C).

    • Embed the tissue in a paraffin block.

  • Sectioning and Staining:

    • Cut 5-10 µm thick sections using a microtome and mount on adhesive-coated slides.

    • Deparaffinize sections in xylene (2 x 10 minutes) and rehydrate through a graded ethanol series to water.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).

    • Wash in PBS (3 x 5 minutes).

    • Block non-specific binding with a suitable blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate with the primary anti-Proctolin antibody at the optimal dilution overnight at 4°C.

    • Wash in PBS (3 x 10 minutes).

    • Incubate with the appropriate secondary antibody (e.g., biotinylated anti-rabbit IgG) for 1-2 hours at room temperature.

    • Wash in PBS (3 x 10 minutes).

    • Incubate with an avidin-biotin-peroxidase complex (if using a biotinylated secondary) for 1 hour at room temperature.

    • Wash in PBS (3 x 10 minutes).

    • Develop the signal with a suitable chromogen substrate (e.g., DAB).

    • Counterstain with hematoxylin (optional).

    • Dehydrate, clear, and mount with a permanent mounting medium.

Data Presentation

Currently, there is a lack of publicly available quantitative data directly comparing the efficacy of different fixatives specifically for this compound immunohistochemistry. Researchers are encouraged to perform their own optimization experiments. A suggested comparison table is provided below for organizing your results.

FixativeFixation TimeFixation Temp.Signal Intensity (e.g., 1-5 scale)Background Staining (e.g., 1-5 scale)Morphological PreservationNotes
2% PFA in SIM2 hoursRoom Temp.
4% PFA in PBS2 hoursRoom Temp.
10% NBF4 hoursRoom Temp.
Cold Acetone10 min-20°CFor frozen sections
Cold Methanol10 min-20°CFor frozen sections

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Dissection Dissect Tissue (e.g., Insect CNS) Fixation Fixation (e.g., 2% PFA in SIM) Dissection->Fixation Dehydration Dehydration (Graded Ethanol) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning & Mounting Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Optional) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-Proctolin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Microscopy Microscopy & Imaging Counterstain->Microscopy

Caption: Workflow for this compound Immunohistochemistry.

Troubleshooting_Fixation Start Start: Poor Staining Result WeakSignal Weak or No Signal? Start->WeakSignal HighBackground High Background? WeakSignal->HighBackground No CheckFixation Is Fixation Optimized? WeakSignal->CheckFixation Yes CheckBlocking Is Blocking Sufficient? HighBackground->CheckBlocking Yes TryDifferentFixative Action: - Try different fixative - Reduce fixation time - Add antigen retrieval CheckFixation->TryDifferentFixative No IncreaseAb Action: Increase Antibody Concentration CheckFixation->IncreaseAb Yes IncreaseBlocking Action: - Increase blocking time/conc. - Use correct serum CheckBlocking->IncreaseBlocking No ReduceAb Action: Reduce Primary Antibody Concentration CheckBlocking->ReduceAb Yes CheckWashing Are Washes Adequate? ReduceAb->CheckWashing IncreaseWashing Action: Increase number and duration of washes CheckWashing->IncreaseWashing No

Caption: Troubleshooting Decision Tree for Fixation Issues.

References

Validation & Comparative

A Comparative Analysis of Proctolin and Octopamine on Insect Heart Rate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of two key neuromodulators, Proctolin and octopamine, on the heart rate of various insect species. The information presented is collated from multiple experimental studies to assist researchers in understanding their distinct and overlapping roles in cardioregulation. This document includes quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways.

Data Presentation: Quantitative Effects on Heart Rate

The following table summarizes the dose-dependent effects of this compound and octopamine on the heart rate of several insect species as reported in the scientific literature.

NeuromodulatorInsect SpeciesConcentrationEffect on Heart RateReference
This compound Rhodnius prolixus10⁻⁹ MThreshold for increased frequency[1]
10⁻⁷ MMaximum frequency increase[1]
Schistocerca americana gregaria10⁻¹¹ - 10⁻¹² MThreshold for stimulatory action[2]
Octopamine Apis mellifera macedonica> 10⁻¹² MStrong acceleratory effect[3]
10⁻¹⁴ MInhibitory effect[3]
Bactrocera oleae> 50 x 10⁻⁹ MStrong acceleratory effect[3]
10⁻⁹ MPersistent inhibition[3]
Periplaneta americanaDose-dependentSignificant increase within 2 minutes[4]
Schistocerca americana gregaria10⁻⁹ - 10⁻¹⁰ MThreshold for inhibitory action[2]
Drosophila melanogaster1 nMIncrease in heart rate[5]

Experimental Protocols

The following methodologies are commonly employed for measuring the effects of this compound and octopamine on insect heart rate.

Semi-Isolated Heart Preparation

This is a widely used in vitro method that allows for direct application and observation of neuromodulators on the insect heart.

Procedure:

  • Dissection: An adult insect is anesthetized and dissected dorsally to expose the heart, which is a dorsal vessel running along the midline of the abdomen. The ventral cuticle and internal organs are carefully removed to isolate the heart while keeping its connections to the segmental nerves intact.[6]

  • Immobilization: The preparation is pinned to a dissecting dish, often lined with a silicone elastomer.

  • Perfusion: The isolated heart is continuously bathed in a physiological saline solution (e.g., artificial adult hemolymph) to maintain its viability.[6] The composition of the saline is critical and typically includes a mixture of salts (NaCl, KCl, CaCl₂, MgCl₂), a buffer (e.g., HEPES), and energy sources (e.g., sucrose, trehalose).[6]

  • Drug Application: this compound or octopamine solutions of varying concentrations are added to the saline bath.

  • Heart Rate Measurement: Heart contractions are observed and recorded using one of the following methods:

    • Optical Recording: A high-speed camera connected to a microscope is used to record the heartbeats. The recordings are then analyzed using software to determine the heart rate and other cardiac parameters.[6]

    • Electrophysiological Recording: A microelectrode is placed near the heart to record the field potentials generated by the contracting heart muscle. This method provides accurate information on both the rate and amplitude of the cardiac action potentials.[5]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_rec Recording & Analysis insect Insect Specimen dissection Dissection & Isolation of Heart insect->dissection mounting Mounting in Perfusion Chamber dissection->mounting perfusion Perfusion with Saline mounting->perfusion drug_app Application of this compound/Octopamine perfusion->drug_app optical Optical Recording drug_app->optical electrical Electrophysiological Recording drug_app->electrical analysis Data Analysis (Heart Rate) optical->analysis electrical->analysis

Caption: Experimental workflow for insect heart rate measurement.

Signaling Pathways

Both this compound and octopamine exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of cardiac muscle cells, initiating intracellular signaling cascades that modulate heart rate.

This compound Signaling Pathway

This compound binding to its receptor, which is coupled to a Gq protein, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to muscle contraction and an increased heart rate.[7][8]

proctolin_pathway This compound This compound receptor This compound Receptor (GPCR) This compound->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release triggers heart_rate Increased Heart Rate ca_release->heart_rate leads to

Caption: this compound signaling pathway in insect heart muscle.
Octopamine Signaling Pathway

Octopamine can bind to different types of GPCRs, leading to varied effects. The most common pathway for cardioacceleration involves β-adrenergic-like octopamine receptors coupled to a Gs protein. This activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in an increased heart rate.[9][10] Conversely, binding to α₂-adrenergic-like receptors can couple to a Gi protein, inhibiting adenylyl cyclase and leading to a decrease in heart rate.[10]

octopamine_pathway cluster_excitatory Excitatory Pathway cluster_inhibitory Inhibitory Pathway octopamine Octopamine receptor_beta β-adrenergic-like Receptor octopamine->receptor_beta receptor_alpha α₂-adrenergic-like Receptor octopamine->receptor_alpha g_protein_s Gs Protein receptor_beta->g_protein_s activates ac_e Adenylyl Cyclase (AC) g_protein_s->ac_e activates atp_e ATP ac_e->atp_e converts camp cAMP atp_e->camp pka Protein Kinase A (PKA) camp->pka activates heart_rate_inc Increased Heart Rate pka->heart_rate_inc leads to g_protein_i Gi Protein receptor_alpha->g_protein_i activates ac_i Adenylyl Cyclase (AC) g_protein_i->ac_i inhibits heart_rate_dec Decreased Heart Rate ac_i->heart_rate_dec leads to

Caption: Octopamine signaling pathways in insect heart muscle.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent neuropeptide families in insects: Proctolin and FMRFamide-related peptides (FaRPs). We delve into their physiological functions, signaling mechanisms, and the experimental methodologies used to elucidate their roles, presenting a comprehensive resource for researchers in insect neurobiology and those exploring novel insecticide targets.

Overview of this compound and FMRFamide-Related Peptides

This compound is a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr) first isolated from the cockroach Periplaneta americana.[1] It is known for its potent myotropic and cardioacceleratory effects across a wide range of insect species.[2][3] In contrast, FMRFamide-related peptides (FaRPs) are a diverse family of neuropeptides characterized by a C-terminal -RFamide motif.[4][5] While FMRFamide itself is not found in insects, a variety of N-terminally extended FaRPs are encoded by multiple genes and play crucial roles in modulating muscle activity, heart rate, and other physiological processes.[5][6] Both this compound and FaRPs act as neuromodulators and neurohormones, often co-localized with classical neurotransmitters like glutamate.

Comparative Physiological Effects

This compound and FaRPs exhibit both overlapping and distinct effects on insect physiology, particularly on muscle contractility and heart rate. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Effects on Visceral and Skeletal Muscle Contraction

Both neuropeptide families are potent modulators of muscle function, influencing the force and frequency of contractions in the gut, reproductive tissues, and skeletal muscles.

NeuropeptideInsect SpeciesTissueEffectThreshold ConcentrationEC50 / Max Effect ConcentrationReference
This compound Drosophila melanogaster (larva)Body wall muscleInduces sustained contractions10⁻⁹ - 10⁻⁸ M8.5 x 10⁻⁷ M[7]
Rhodnius prolixusHindgutIncreases basal tonus~10⁻⁹ M10⁻⁶ M (Max effect)
Tenebrio molitorOviductStimulatory-10⁻⁷ M (Used as positive control)[4]
FaRPs (NSNFLRFa) Tenebrio molitorHindgutMyostimulatory-10⁻⁵ M[4]
Zophobas atratusHindgutMyostimulatory-10⁻⁵ M[4]
FaRPs (YGGFMRFamide) Schistocerca gregariaExtensor tibiae musclePotentiates neurally evoked tension10⁻⁹ - 10⁻⁸ M-[8]
FaRPs (SDPFLRFamide) Schistocerca gregariaExtensor tibiae musclePotentiates neurally evoked tension10⁻¹⁰ - 10⁻⁹ M-[8]
Effects on Heart Rate

The modulation of heart rate is a critical function for both this compound and FaRPs, with their effects often being species- and peptide-specific.

NeuropeptideInsect SpeciesEffect on Heart RateThreshold ConcentrationMax Effect ConcentrationReference
This compound Tenebrio molitorCardioacceleratory--[3]
Zophobas atratusCardioacceleratory--[3]
FaRPs (NSNFLRFa) Tenebrio molitorSlight inhibition--[4]
Zophobas atratusStimulatory--[4]
FaRPs (YGGFMRFamide) Schistocerca gregariaBiphasic (excitation then inhibition)10⁻⁹ - 10⁻⁸ M>10⁻⁷ M (inhibition)[8]
FaRPs (SDPFLRFamide) Schistocerca gregariaExcitatory10⁻¹⁰ - 10⁻⁹ M-[8]

Signaling Pathways

Both this compound and FaRPs exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[6][9][10] Activation of these receptors triggers intracellular second messenger cascades, leading to the observed physiological responses.

The this compound receptor has been identified in Drosophila melanogaster as the product of the gene CG6986.[10][11] Studies suggest that it primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC).[9] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium stores and activate protein kinase C, respectively.

FaRPs also bind to specific GPCRs, and their signaling is known to modulate intracellular calcium levels.[5][6] The downstream pathways can be complex and may involve different G-protein subtypes, leading to varied cellular responses depending on the specific FaRP and the target tissue.

proctolin_signaling This compound This compound Proctolin_Receptor This compound Receptor (GPCR - CG6986) This compound->Proctolin_Receptor Gq Gq protein Proctolin_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release releases Muscle_Contraction Muscle Contraction Ca2_release->Muscle_Contraction PKC->Muscle_Contraction farp_signaling FaRP FMRFamide-related Peptide (FaRP) FaRP_Receptor FaRP Receptor (GPCR) FaRP->FaRP_Receptor G_protein G-protein (subtype varies) FaRP_Receptor->G_protein activates Second_Messengers Second Messengers (e.g., Ca²⁺, cAMP) G_protein->Second_Messengers modulates Cellular_Response Cellular Response (e.g., Muscle Contraction, Altered Ion Channel Activity) Second_Messengers->Cellular_Response muscle_bioassay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect Muscle in Saline Mounting Mount Muscle in Perfusion Chamber Dissection->Mounting Attachment Attach to Force Transducer Mounting->Attachment Equilibration Equilibrate and Record Baseline Attachment->Equilibration Peptide_Application Apply Neuropeptide (Varying Concentrations) Equilibration->Peptide_Application Recording Record Contraction Changes Peptide_Application->Recording Washout Washout Recording->Washout Dose_Response Construct Dose-Response Curve Recording->Dose_Response Washout->Peptide_Application Next Concentration EC50 Determine EC50 Dose_Response->EC50

References

Validating a Novel Proctolin Antibody for Western Blotting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers specializing in neuroscience and drug development, the accurate detection of neuropeptides like Proctolin is paramount. This guide provides a comprehensive framework for the validation of a new this compound antibody for use in Western Blotting. It outlines a detailed comparison with an existing, commercially available antibody (Antibody A) and presents supporting experimental data and protocols.

Comparative Performance Analysis

The performance of the "New this compound Antibody" was evaluated against "Antibody A" based on key Western Blotting validation metrics: specificity, sensitivity, and signal-to-noise ratio. The results are summarized below.

Parameter New this compound Antibody Antibody A (Existing) Comments
Specificity Single band at expected MW (~0.6 kDa)Single band at expected MW (~0.6 kDa)Both antibodies demonstrate high specificity with no off-target bands observed.
Sensitivity (Limit of Detection) 5 ng10 ngThe new antibody shows a two-fold higher sensitivity.
Signal-to-Noise Ratio 15:18:1The new antibody provides a significantly cleaner signal with lower background.
Optimal Working Dilution 1:20001:1000The new antibody is effective at a higher dilution, indicating higher affinity.
Cross-Reactivity No cross-reactivity with related peptidesMinor cross-reactivity with FMRFamideThe new antibody shows superior specificity against closely related neuropeptides.

Experimental Workflow

The validation process follows a standard Western Blotting workflow, from sample preparation to signal detection. Proper antibody validation is crucial for reproducible research findings.[1]

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis Tissue_Homogenization Tissue Homogenization Protein_Extraction Protein Extraction Tissue_Homogenization->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Separation Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (New Ab vs. Antibody A) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL_Detection Chemiluminescent Detection (ECL) Secondary_Ab->ECL_Detection Imaging Imaging ECL_Detection->Imaging Analysis Data Analysis Imaging->Analysis

Figure 1: Western Blotting workflow for the validation of a new this compound antibody.

Detailed Experimental Protocols

Reproducibility in Western Blotting is highly dependent on a consistent and well-documented protocol.[1] The following protocols were used for the validation experiments.

Sample Preparation (Insect Neural Tissue)
  • Homogenize 100 mg of insect neural tissue in 1 mL of ice-cold RIPA lysis buffer supplemented with protease inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Prepare aliquots of the protein lysate and store at -80°C.

SDS-PAGE and Western Blotting
  • Mix protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20 µg of protein per well onto a 4-20% precast Tris-Glycine gel.

  • Run the gel at 150V for 60-90 minutes until the dye front reaches the bottom.[2][3]

  • Transfer the separated proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes.

  • Confirm the transfer efficiency by Ponceau S staining.

Immunodetection
  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4][5]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (New this compound Antibody at 1:2000 or Antibody A at 1:1000) in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody (1:10,000 dilution) in 5% non-fat milk in TBST for 1 hour at room temperature.[2]

  • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Analyze the band intensity and signal-to-noise ratio using image analysis software.

Comparison with Other Alternatives

While Western Blotting is a standard technique for protein detection, other methods can also be employed for the quantification of this compound.

Method Principle Advantages Disadvantages
Western Blotting Immuno-detection of size-separated proteins on a membrane.Provides information on protein size and specificity.Semi-quantitative, lower throughput.
ELISA (Enzyme-Linked Immunosorbent Assay) Immuno-detection of a target protein in a multi-well plate format.Highly quantitative, high throughput, and sensitive.[6]Does not provide information on protein size.
Mass Spectrometry Identification and quantification of peptides based on mass-to-charge ratio.Highly specific and sensitive, can identify post-translational modifications.[7]Requires specialized equipment and expertise.

Signaling Pathway Context

This compound is a neuropeptide that acts as a neurotransmitter and neuromodulator in invertebrates, primarily insects. It is involved in the regulation of muscle contraction, heart rate, and other physiological processes. Its signaling is initiated by binding to a G-protein coupled receptor (GPCR) on the cell surface.

Proctolin_Signaling This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR G_Protein G-Protein (Gq) GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Muscle_Contraction Muscle Contraction Ca_release->Muscle_Contraction leads to PKC->Muscle_Contraction contributes to

Figure 2: Simplified this compound signaling pathway leading to muscle contraction.

Conclusion

The "New this compound Antibody" demonstrates superior performance in Western Blotting applications compared to the existing "Antibody A." Its higher sensitivity, better signal-to-noise ratio, and lack of cross-reactivity make it a more reliable tool for the specific detection of this compound. This guide provides the necessary framework for researchers to validate and compare new antibodies, ensuring the generation of accurate and reproducible data in their studies of neuropeptide function.

References

Comparative Analysis of Proctolin Receptor Sequences Across Insect Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This guide provides a comprehensive comparative analysis of Proctolin receptor sequences across various insect species, offering valuable insights for researchers, scientists, and professionals in drug development. The document details the diversity of these receptors, their signaling pathways, and the experimental protocols for their study, supported by current scientific data.

Introduction to the this compound System

This compound, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (RYLPT), was the first insect neuropeptide to be chemically characterized.[1] It functions as a neuromodulator and neurohormone, playing a crucial role in regulating various physiological processes, including muscle contraction, heart rate, and reproductive functions.[1][2] The biological effects of this compound are mediated by its specific G protein-coupled receptor (GPCR), making the this compound receptor a significant subject of study for understanding insect physiology and for the potential development of novel, species-specific insecticides.[3][4]

Comparative Analysis of this compound Receptor Sequences

A key finding in the study of the this compound system is the varied presence of its receptor across different insect orders. This phylogenetic divergence presents a unique opportunity for comparative genomics and evolutionary studies. The following table summarizes the presence and sequence information of the this compound receptor in several key insect species.

Insect SpeciesOrderThis compound Receptor PresenceUniProt/GenBank AccessionSequence Length (Amino Acids)
Drosophila melanogaster (Fruit Fly)DipteraPresentQ9W4H3545
Locusta migratoria (Migratory Locust)OrthopteraPresentA0A1S3G9W9548
Rhodnius prolixus (Kissing Bug)HemipteraPresentA0A0B3H4Z8528
Periplaneta americana (American Cockroach)BlattodeaPresentA0A6B0A6V9528
Tribolium castaneum (Red Flour Beetle)ColeopteraPresentXP_008196095.1464
Acyrthosiphon pisum (Pea Aphid)HemipteraPresentXP_003240138.1988
Apis mellifera (Honey Bee)HymenopteraAbsentN/AN/A
Bombyx mori (Silk Moth)LepidopteraAbsentN/AN/A

Note: Sequence lengths may vary slightly between different database entries and isoforms.

The absence of the this compound receptor in major insect orders such as Hymenoptera and Lepidoptera is a significant observation, suggesting that these insects have evolved alternative signaling pathways to regulate the physiological functions governed by this compound in other species.[2][4]

This compound Receptor Signaling Pathway

The this compound receptor is a canonical G protein-coupled receptor that signals through the Gq alpha subunit.[5][6][7] Upon binding of this compound, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses into the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[10][11][12] This elevation of intracellular calcium is a key event that initiates a cascade of downstream cellular responses, most notably muscle contraction.[1][13]

Gq_Signaling_Pathway This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binds G_Protein G Protein (Gαq, Gβγ) Proctolin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release IP3_Receptor->Ca2_release Opens to trigger Cellular_Response Cellular Responses (e.g., Muscle Contraction) Ca2_release->Cellular_Response Initiates

Caption: The this compound receptor Gq-coupled signaling cascade.

Experimental Protocols for this compound Receptor Analysis

The characterization of this compound receptors relies on a combination of molecular and cellular techniques. A general workflow for these experiments is outlined below.

Experimental_Workflow A 1. Receptor Gene Identification (e.g., BLAST search) B 2. Cloning into Expression Vector A->B C 3. Heterologous Expression (e.g., HEK293, CHO cells) B->C D 4. Functional Characterization C->D E Radioligand Binding Assays D->E F Calcium Mobilization Assays D->F G Data Analysis (Kd, Bmax, EC50) E->G F->G

Caption: A typical experimental workflow for this compound receptor analysis.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of this compound for its receptor.[1]

  • Objective: To quantify the binding characteristics of a ligand to its receptor.

  • Methodology:

    • Membrane Preparation: Membranes from cells heterologously expressing the this compound receptor are isolated.

    • Radiolabeling: this compound is radioactively labeled, typically with Iodine-125 (¹²⁵I).[1]

    • Competition Binding: A fixed concentration of radiolabeled this compound is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

    • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured.

    • Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can be converted to the binding affinity (Ki).

Calcium Mobilization Assays

These functional assays measure the downstream signaling of the this compound receptor by detecting changes in intracellular calcium levels.[1]

  • Objective: To measure the functional response of the receptor to ligand binding.

  • Methodology:

    • Cell Preparation: Cells expressing the this compound receptor are plated in a multi-well format.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

    • Ligand Application: this compound is added to the cells, and the resulting change in fluorescence is measured over time using a fluorometric plate reader.

    • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀), a measure of the ligand's potency.

Conclusion

The comparative analysis of this compound receptor sequences reveals fascinating evolutionary divergences among insect species. The presence of this receptor in some orders and its absence in others underscores the potential for developing highly selective pest control agents. The detailed signaling pathway and established experimental protocols provided in this guide offer a solid foundation for further research into this important class of insect receptors, which could ultimately lead to innovative strategies in agriculture and public health.

References

A Comparative Guide to the Development and Validation of Proctolin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of currently identified proctolin receptor antagonists, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate the replication and further investigation of these compounds.

The neuropeptide this compound (Arg-Tyr-Leu-Pro-Thr) is a key signaling molecule in invertebrates, primarily arthropods, where it modulates a wide range of physiological processes including muscle contraction, cardiac function, and neuronal activity. Its receptor, a G protein-coupled receptor (GPCR), represents a potential target for the development of novel insecticides or for dissecting the physiological roles of the this compound system. The development of selective antagonists is crucial for these endeavors.

This compound Receptor Signaling

The this compound receptor is known to couple to Gq and Gs alpha subunits. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

This compound Receptor Signaling Pathway This compound This compound PR This compound Receptor (GPCR) This compound->PR Binds to Gq Gq PR->Gq Activates Gs Gs PR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response PKC->Response PKA->Response

Caption: this compound receptor signaling cascade.

Comparative Analysis of this compound Receptor Antagonists

Several analogues of this compound have been synthesized and evaluated for their antagonistic properties. The following table summarizes the key findings from published studies. It is important to note that direct comparative studies with standardized binding affinity (Ki) and functional antagonism (IC50) values are limited in the publicly available literature. The primary method of characterization has been the locust oviduct bioassay, which measures the ability of an antagonist to inhibit this compound-induced muscle contractions.

AntagonistChemical NatureKey Experimental FindingsReference
[alpha-methyl-L-tyrosine2]this compound Modified pentapeptideActs as an antagonist in the locust oviduct bioassay with a threshold of 5 x 10-9 M. Shifts the this compound dose-response curve to the right.
[N-methyl-L-tyrosine2]this compound Modified pentapeptideExhibits antagonistic properties in the locust oviduct bioassay with a threshold of 5 x 10-9 M. Shifts the this compound dose-response curve to the right.
Cyclothis compound Cyclic pentapeptide analogueShows no agonistic activity up to 10-5 M. Antagonizes this compound-induced contractions in a dose-dependent manner in the locust oviduct bioassay. A concentration of 2 x 10-5 M shifts the this compound dose-response curve nearly two orders of magnitude to the right.
Leu-Pro-Thr Tripeptide (this compound metabolite)Displays minimal agonistic effects. When co-applied with this compound, it significantly decreases the maximum response and increases the ED50 value of this compound in the locust oviduct bioassay.

Experimental Protocols for Antagonist Validation

A systematic approach is required to validate novel this compound receptor antagonists. This typically involves a combination of in vitro bioassays, radioligand binding assays, and functional assays in a heterologous expression system.

Antagonist Validation Workflow Start Putative Antagonist (e.g., Synthetic Analogue) Bioassay In Vitro Bioassay (e.g., Locust Oviduct Contraction) Start->Bioassay Initial Screening BindingAssay Radioligand Binding Assay (Competition for [125I]this compound binding) Bioassay->BindingAssay Determine Binding Affinity (Ki) FunctionalAssay Functional Assay (e.g., Calcium or cAMP measurement in HEK293 cells expressing the receptor) BindingAssay->FunctionalAssay Assess Functional Antagonism (IC50) Validated Validated Antagonist FunctionalAssay->Validated Confirmation

Caption: Generalized workflow for this compound receptor antagonist validation.
Locust Oviduct Bioassay

This ex vivo assay is a classical method for assessing the myotropic effects of this compound and the inhibitory action of its antagonists on a native tissue preparation.

Methodology:

  • Tissue Dissection: Isolate the paired oviducts from adult female locusts (e.g., Locusta migratoria).

  • Organ Bath Setup: Suspend one oviduct in an organ bath containing physiological saline (e.g., locust saline) maintained at a constant temperature (e.g., 30°C) and aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).

  • Transducer Attachment: Attach one end of the oviduct to a fixed point and the other to an isometric force transducer to record muscle contractions.

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes, with regular washes, until a stable baseline is achieved.

  • This compound Dose-Response Curve: Generate a cumulative dose-response curve for this compound by adding increasing concentrations of the peptide to the organ bath and recording the resulting contractions.

  • Antagonist Evaluation:

    • Pre-incubate the tissue with a fixed concentration of the antagonist for a defined period (e.g., 15-20 minutes).

    • Generate a second this compound dose-response curve in the presence of the antagonist.

  • Data Analysis: Compare the dose-response curves in the presence and absence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The degree of the shift can be used to estimate the antagonist's potency.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]this compound) for binding to the this compound receptor. It is typically performed using membranes from cells heterologously expressing the receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK-293 or CHO) stably expressing the this compound receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled this compound (e.g., [125I]this compound).

    • Add increasing concentrations of the unlabeled antagonist.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled this compound).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: Wash the filters with cold buffer to remove any remaining unbound radioligand. Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the antagonist concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) of the antagonist using the Cheng-Prusoff equation.

Functional Assay in a Heterologous System

Functional assays measure the ability of an antagonist to block the intracellular signaling events triggered by this compound binding to its receptor. These assays are typically performed in cell lines (e.g., HEK-293) that do not endogenously express the this compound receptor but have been engineered to do so.

Methodology (Calcium Mobilization Assay):

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in a suitable medium.

    • Transiently or stably transfect the cells with a plasmid encoding the this compound receptor.

  • Loading with a Calcium-Sensitive Dye:

    • Plate the transfected cells in a multi-well plate.

    • Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Add the antagonist at various concentrations to the wells and incubate for a specific period.

  • This compound Stimulation: Add a fixed concentration of this compound (typically the EC80 concentration, which gives 80% of the maximal response) to stimulate the cells.

  • Measurement of Intracellular Calcium: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Plot the this compound-induced calcium response as a function of the antagonist concentration.

    • Fit the data to a dose-response inhibition curve to determine the IC50 value of the antagonist.

Conclusion

The development of potent and selective this compound receptor antagonists is an active area of research with significant potential for both basic science and applied applications. The methodologies outlined in this guide provide a robust framework for the identification and characterization of novel antagonist compounds. While the currently identified antagonists have been primarily characterized using bioassays, the application of radioligand binding and functional assays in heterologous systems will be crucial for obtaining quantitative measures of their affinity and potency, thereby enabling a more direct and comprehensive comparison.

A Comparative Guide to Validating the Specificity of a Proctolin ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurate quantification of the neuropeptide Proctolin is crucial for a variety of physiological and pharmacological studies. While Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a convenient method for this purpose, rigorous validation of their specificity is paramount to ensure reliable data. This guide provides a comprehensive comparison of a hypothetical this compound ELISA kit with alternative quantification methods, supported by experimental protocols and data presented for comparative analysis.

Note on Availability: As of late 2025, commercially available ELISA kits specifically for this compound (Arg-Tyr-Leu-Pro-Thr) are not widely documented. The following comparison is based on the expected performance of a competitive ELISA for a small peptide, using data from similar neuropeptide ELISA kits as a reference.

Comparative Analysis of this compound Quantification Methods

The selection of an appropriate assay for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available equipment. Below is a comparison of a hypothetical competitive this compound ELISA with established methods such as Radioimmunoassay (RIA), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

FeatureCompetitive ELISA (Hypothetical)Radioimmunoassay (RIA)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Competitive binding between labeled and unlabeled this compound for a limited number of antibody binding sites.Competitive binding between radiolabeled and unlabeled this compound for antibody binding sites.Separation of this compound from other sample components based on its physicochemical properties, followed by UV or fluorescence detection.Ionization of this compound and separation of ions based on their mass-to-charge ratio for highly specific detection and quantification.
Sensitivity 10-100 pg/mL1-50 pg/mL1-10 ng/mL0.1-10 pg/mL
Specificity Dependent on the cross-reactivity of the antibody. Potential for cross-reactivity with this compound analogs or other structurally similar peptides.Generally high, but can be subject to cross-reactivity with related peptides depending on the antibody used.High, based on retention time. Co-elution of similar compounds can be a challenge.Very high, based on mass-to-charge ratio and fragmentation patterns. Considered the gold standard for specificity.
Dynamic Range 100-1000 pg/mL50-1000 pg/mL10-1000 ng/mL1-10,000 pg/mL
Sample Volume 50-100 µL100-200 µL20-100 µL10-50 µL
Throughput High (96-well plate format)Moderate to HighLow to ModerateLow to Moderate
Cost per Sample Low to ModerateModerate (requires handling of radioactive materials)ModerateHigh
Advantages High throughput, non-radioactive, relatively simple protocol.High sensitivity.Good for purification and quantification.Unmatched specificity and sensitivity, can identify and quantify multiple analytes simultaneously.
Disadvantages Potential for antibody cross-reactivity, performance can vary between kits and lots.Use of radioactive materials, requires specialized equipment and disposal procedures.Lower sensitivity compared to immunoassays and MS, requires more extensive sample preparation.High initial equipment cost, requires specialized expertise.

Visualizing the Methodologies

To better understand the principles and workflows, the following diagrams have been generated using Graphviz.

ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-Proctolin Antibody Bound_Complex Antibody-Proctolin Complex Antibody->Bound_Complex Binds Bound_Labeled_Complex Antibody-Labeled this compound Complex Antibody->Bound_Labeled_Complex Binds This compound This compound (Sample) This compound->Bound_Complex Labeled_this compound This compound-Enzyme Conjugate Labeled_this compound->Bound_Labeled_Complex Substrate Substrate Bound_Labeled_Complex->Substrate Enzyme Action Color_Product Colorimetric Signal Substrate->Color_Product Converts to

Caption: Principle of a competitive ELISA for this compound detection.

Specificity_Validation_Workflow Start Start: Obtain this compound ELISA Kit and Potential Cross-Reactants Prepare_Standards Prepare this compound Standard Curve Start->Prepare_Standards Prepare_CrossReactants Prepare Serial Dilutions of Potential Cross-Reactants (e.g., this compound analogs, other neuropeptides) Start->Prepare_CrossReactants Run_ELISA Perform Competitive ELISA Prepare_Standards->Run_ELISA Prepare_CrossReactants->Run_ELISA Measure_Absorbance Measure Absorbance at 450 nm Run_ELISA->Measure_Absorbance Analyze_Data Data Analysis Measure_Absorbance->Analyze_Data Calculate_IC50 Calculate IC50 for this compound and Each Cross-Reactant Analyze_Data->Calculate_IC50 Calculate_CrossReactivity Calculate Percent Cross-Reactivity: %CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100 Calculate_IC50->Calculate_CrossReactivity Report_Results Report Specificity Data Calculate_CrossReactivity->Report_Results

Caption: Workflow for validating the specificity of a this compound ELISA kit.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

This protocol is a representative example for a competitive ELISA designed to quantify this compound.

Materials:

  • Microtiter plate pre-coated with a capture antibody against this compound.

  • This compound standard solution.

  • This compound-horseradish peroxidase (HRP) conjugate.

  • Assay buffer.

  • Wash buffer concentrate.

  • TMB substrate.

  • Stop solution.

  • Samples containing unknown amounts of this compound.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the hypothetical kit manual.

  • Standard and Sample Addition: Add 50 µL of this compound standards and samples to the appropriate wells.

  • Competitive Reaction: Add 50 µL of this compound-HRP conjugate to each well. Incubate for 2 hours at room temperature. During this incubation, the sample this compound and the this compound-HRP conjugate compete for binding to the capture antibody.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of this compound in the sample.

Materials:

  • Anti-Proctolin antibody.

  • ¹²⁵I-labeled this compound.

  • This compound standard solution.

  • Assay buffer.

  • Precipitating reagent (e.g., secondary antibody).

  • Gamma counter.

Procedure:

  • Assay Setup: In duplicate tubes, pipette assay buffer, this compound standards or unknown samples, and a fixed amount of anti-Proctolin antibody.

  • Tracer Addition: Add a known amount of ¹²⁵I-labeled this compound to each tube.

  • Incubation: Vortex all tubes and incubate for 24 hours at 4°C to allow for competitive binding.

  • Precipitation: Add the precipitating reagent to separate the antibody-bound this compound from the free this compound. Incubate for a further 2 hours at 4°C.

  • Centrifugation: Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.

  • Data Acquisition: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound ¹²⁵I-labeled this compound as a function of the concentration of unlabeled this compound standard. Calculate the this compound concentration in the unknown samples from this curve.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase HPLC column.

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

  • This compound standard solution.

  • Sample extracts.

Procedure:

  • Sample Preparation: Extract this compound from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction.

  • HPLC Separation: Inject the prepared sample onto the C18 column. Elute this compound using a gradient of mobile phase B.

  • Mass Spectrometry Detection: Introduce the eluent from the HPLC into the mass spectrometer. Set the MS to monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions.

  • Data Analysis: Quantify this compound by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

Specificity Validation: Cross-Reactivity Testing

A critical step in validating a this compound ELISA is to assess its cross-reactivity with structurally related peptides.

Procedure:

  • Prepare serial dilutions of potential cross-reactants (e.g., this compound analogs with single amino acid substitutions, other insect neuropeptides).

  • Run the competitive ELISA as described above, using these dilutions as "samples."

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both this compound and each potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

A lower percentage indicates higher specificity of the antibody for this compound. This data is essential for interpreting results from complex biological samples where related peptides may be present.

comparing the efficacy of different Proctolin synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for synthesizing Proctolin (Arg-Tyr-Leu-Pro-Thr), a crucial neuropeptide in insects and crustaceans. We will delve into the efficacy of solid-phase versus liquid-phase synthesis, presenting available experimental data, detailed protocols, and a visualization of this compound's signaling pathway to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparing Synthesis Efficacies

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Typical Crude Purity ≥95%[1]90–98%[1]
Typical Final Purity >98% achievable with purification[3]High purity achievable with purification after each step
Overall Yield Dependent on peptide length and sequence; can be lower for longer peptides due to multiple reaction steps on the resin.[3]Can be higher for shorter peptides due to purification of intermediates, but losses can occur at each step.
Reaction Time Faster due to simplified purification steps and potential for automation.[1]Slower and more labor-intensive due to the need for purification after each coupling step.[2]
Scalability Well-suited for milligram to gram-scale synthesis.[1]Can be more cost-effective and scalable for large-scale (kilogram) production of short peptides.
Automation Easily automated.[1]More challenging to automate.

This compound Signaling Pathway

This compound initiates its physiological effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The activated G-protein, in turn, modulates the activity of effector enzymes such as adenylyl cyclase and phospholipase C. This results in the production of second messengers, namely cyclic AMP (cAMP) and inositol trisphosphate (IP3), which then propagate the signal within the cell to elicit a final physiological response.[4][5]

Proctolin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR G_Protein G-Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates PLC Phospholipase C G_Protein->PLC activates cAMP cAMP (Second Messenger) AC->cAMP IP3 IP3 (Second Messenger) PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Response Physiological Response PKA->Response PIP2 PIP2 PIP2->IP3 cleaves PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release induces PKC Protein Kinase C DAG->PKC activates Ca_Release->Response PKC->Response

This compound G-protein coupled receptor signaling pathway.

Experimental Protocols

Below are detailed, generalized methodologies for the two primary synthesis approaches. Specific reaction conditions and reagents may require optimization based on the scale of synthesis and the specific this compound analogs being produced.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol outlines the manual synthesis of this compound on a resin support using Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry.

1. Resin Preparation and Swelling:

  • Start with a suitable resin, such as Rink Amide resin, for a C-terminally amidated peptide.[6]

  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]

2. First Amino Acid Coupling (Threonine):

  • If not using a pre-loaded resin, couple the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) to the resin.

  • Activate the amino acid using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.[7]

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF to remove excess reagents.

3. Deprotection of the Fmoc Group:

  • Treat the resin with a 20% solution of piperidine in DMF for about 20 minutes to remove the Fmoc protecting group from the N-terminus of the attached amino acid.[6]

  • Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.

4. Subsequent Amino Acid Couplings (Pro, Leu, Tyr, Arg):

  • Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH) following the deprotection and coupling cycle described in steps 2 and 3.

  • After each coupling step, a small sample of the resin can be taken for a Kaiser test to confirm the completion of the reaction (absence of free primary amines).[8]

5. Cleavage and Final Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIPS) to cleave the peptide from the resin and remove the side-chain protecting groups.[9] A common mixture is 95% TFA, 2.5% water, and 2.5% TIPS.

  • The reaction is typically carried out for 2-3 hours at room temperature.

6. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry to confirm its identity and purity.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Couple_Thr Couple Fmoc-Thr(tBu)-OH Swell->Couple_Thr Wash1 Wash (DMF) Couple_Thr->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Couple_Pro Couple Fmoc-Pro-OH Wash2->Couple_Pro Wash3 Wash (DMF) Couple_Pro->Wash3 Deprotect2 Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash (DMF) Deprotect2->Wash4 Couple_Leu Couple Fmoc-Leu-OH Wash4->Couple_Leu Wash5 Wash (DMF) Couple_Leu->Wash5 Deprotect3 Fmoc Deprotection Wash5->Deprotect3 Wash6 Wash (DMF) Deprotect3->Wash6 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Wash6->Couple_Tyr Wash7 Wash (DMF) Couple_Tyr->Wash7 Deprotect4 Fmoc Deprotection Wash7->Deprotect4 Wash8 Wash (DMF) Deprotect4->Wash8 Couple_Arg Couple Fmoc-Arg(Pbf)-OH Wash8->Couple_Arg Wash9 Wash (DMF/DCM) Couple_Arg->Wash9 Cleave Cleavage & Deprotection (TFA Cocktail) Wash9->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify End Pure this compound Purify->End

Fmoc-based Solid-Phase Peptide Synthesis workflow.
Liquid-Phase Peptide Synthesis (LPPS)

This protocol outlines the classical solution-phase synthesis of this compound, which involves the stepwise coupling of protected amino acids in a homogenous solution, with purification of the intermediate di-, tri-, and tetrapeptides.[10][11]

1. Synthesis of the C-terminal Dipeptide (Pro-Thr):

  • Protect the C-terminus of Threonine, for example, as a methyl ester (H-Thr-OMe).

  • Couple Boc-Pro-OH to H-Thr-OMe using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable organic solvent (e.g., DCM or DMF).

  • After the reaction is complete, purify the resulting dipeptide (Boc-Pro-Thr-OMe) by extraction and/or crystallization.

2. Deprotection of the N-terminus:

  • Remove the Boc protecting group from the dipeptide using an acid such as TFA in DCM.

  • Neutralize the resulting amine salt to obtain the free amine (H-Pro-Thr-OMe).

3. Synthesis of the Tripeptide (Leu-Pro-Thr):

  • Couple Boc-Leu-OH to the deprotected dipeptide (H-Pro-Thr-OMe) using the same coupling method as in step 1.

  • Purify the resulting tripeptide (Boc-Leu-Pro-Thr-OMe).

4. Stepwise Elongation:

  • Repeat the deprotection and coupling steps to sequentially add Boc-Tyr(Bzl)-OH and Boc-Arg(Tos)-OH. Purify the intermediate peptide after each coupling step.

5. Final Deprotection:

  • Once the full-length protected pentapeptide (Boc-Arg(Tos)-Tyr(Bzl)-Leu-Pro-Thr-OMe) is synthesized, remove all protecting groups.

  • The ester can be saponified using a base like NaOH.

  • The Boc, Bzl, and Tos groups are typically removed by strong acidolysis (e.g., HF) or catalytic hydrogenation.

6. Final Purification:

  • Purify the final this compound peptide using techniques such as ion-exchange chromatography followed by RP-HPLC.

  • Characterize the product by mass spectrometry and amino acid analysis.

LPPS_Workflow Start Start with Protected Amino Acids Couple1 Couple Boc-Pro-OH and H-Thr-OMe Start->Couple1 Purify1 Purify Dipeptide Couple1->Purify1 Deprotect1 Boc Deprotection (TFA) Purify1->Deprotect1 Couple2 Couple Boc-Leu-OH Deprotect1->Couple2 Purify2 Purify Tripeptide Couple2->Purify2 Deprotect2 Boc Deprotection Purify2->Deprotect2 Couple3 Couple Boc-Tyr(Bzl)-OH Deprotect2->Couple3 Purify3 Purify Tetrapeptide Couple3->Purify3 Deprotect3 Boc Deprotection Purify3->Deprotect3 Couple4 Couple Boc-Arg(Tos)-OH Deprotect3->Couple4 Purify4 Purify Pentapeptide Couple4->Purify4 Final_Deprotect Final Deprotection (e.g., HF or Hydrogenation) Purify4->Final_Deprotect Final_Purify Final Purification (Chromatography) Final_Deprotect->Final_Purify End Pure this compound Final_Purify->End

Classical Liquid-Phase Peptide Synthesis workflow.

References

A Functional Comparison of Proctolin and Its Synthetic Agonists/Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuropeptide Proctolin and its synthetic analogs. It summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological processes to facilitate a deeper understanding of their structure-activity relationships and functional implications.

This compound, a pentapeptide with the sequence Arginyl-Tyrosyl-Leucyl-Prolyl-Threonine (RYLPT), is a pioneering discovery in the field of insect neuropeptides. It exhibits a wide range of biological activities, primarily acting as a neuromodulator and neurohormone in arthropods, influencing muscle contraction, heart rate, and other physiological processes. The development of synthetic agonists and antagonists has been instrumental in dissecting its physiological roles and in identifying its receptors. This guide offers a comparative overview of the functional characteristics of this compound and its key synthetic analogs.

Data Presentation: A Comparative Analysis of Biological Activity

The functional potency of this compound and its synthetic analogs is typically assessed through bioassays that measure their ability to induce or inhibit muscle contractions. The following tables summarize the available quantitative and semi-quantitative data from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental preparations and conditions.

CompoundOrganismBioassayActivityEC50 / IC50 / ThresholdReference
This compound (RYLPT) Drosophila melanogasterRecombinant Receptor (in HEK cells)AgonistEC50: 0.3 nM[1][2][3]
This compound (RYLPT) Drosophila melanogasterRecombinant Receptor (in HEK cells)Binding AffinityIC50: 4 nM[1][2][3]
This compound (RYLPT) Locusta migratoriaOviduct ContractionAgonistThreshold: 10⁻⁹ M[4]
[D-Arg¹]-proctolinTenebrio molitorHeart CardioexcitatoryAgonistHigh activity at 10⁻¹¹ - 10⁻¹⁰ M
[N-Me-Arg¹]-proctolinTenebrio molitorHeart CardioexcitatoryAgonistFull cardiotropic activity[5]
Canavanine³-proctolinTenebrio molitorHeart CardioexcitatoryAgonistFull cardiotropic activity[5]
[α-methyl-L-tyrosine²]this compoundLocusta migratoriaOviduct ContractionAntagonistThreshold: 5 x 10⁻⁹ M[6]
[N-methyl-L-tyrosine²]this compoundLocusta migratoriaOviduct ContractionAntagonistThreshold: 5 x 10⁻⁹ M[6]
Cyclothis compoundLocusta migratoriaOviduct ContractionAntagonistNo agonistic activity up to 10⁻⁵ M[6]
Leu-Pro-ThrLocusta migratoriaOviduct ContractionPartial Agonist/AntagonistMinimal agonistic effect; increases this compound ED50[6]

Table 1: Comparative biological activity of this compound and its synthetic agonists. The table highlights the agonistic activity of various synthetic analogs compared to the native this compound. Modifications at the N-terminal arginine and other positions can significantly impact potency.

CompoundOrganismBioassayEffect on this compound's Dose-Response CurveReference
[α-methyl-L-tyrosine²]this compound Locusta migratoriaOviduct ContractionShifts curve to the right by one order of magnitude[6]
[N-methyl-L-tyrosine²]this compound Locusta migratoriaOviduct ContractionShifts curve to the right by one order of magnitude[6]
Cyclothis compound (2 x 10⁻⁵ M) Locusta migratoriaOviduct ContractionShifts curve to the right by nearly two orders of magnitude[6]
Leu-Pro-Thr Locusta migratoriaOviduct ContractionDecreases maximum response and increases ED50[6]

Table 2: Functional effects of this compound antagonists. This table illustrates the antagonistic properties of synthetic analogs by their ability to alter the dose-response relationship of this compound, indicating competitive or non-competitive inhibition.

Experimental Protocols

The functional characterization of this compound and its analogs relies on a set of established in vitro bioassays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound and its analogs to its receptor.

  • Membrane Preparation:

    • Dissect tissues of interest (e.g., insect visceral muscles) or use cultured cells expressing the this compound receptor.

    • Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a microtiter plate, combine the prepared membranes, a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-Proctolin), and varying concentrations of the unlabeled competitor (this compound or its analogs).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Muscle Contraction Assay (Locust Oviduct Bioassay)

This is a classic physiological assay to measure the myotropic activity of this compound and its analogs.

  • Preparation of Locust Oviducts:

    • Dissect the paired oviducts from adult female locusts (Locusta migratoria).

    • Mount one of the oviducts in a temperature-controlled organ bath containing physiological saline.

    • Attach one end of the oviduct to a fixed point and the other to an isometric force transducer.

  • Experimental Procedure:

    • Allow the preparation to equilibrate until a stable baseline tension is achieved.

    • Add this compound or its analogs to the organ bath in a cumulative or non-cumulative manner, recording the resulting muscle contractions.

    • For antagonist studies, pre-incubate the preparation with the antagonist for a specific period before adding the agonist (this compound).

  • Data Analysis:

    • Measure the amplitude of the muscle contractions in response to different concentrations of the test compounds.

    • Construct dose-response curves by plotting the contraction amplitude against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

    • For antagonists, analyze the shift in the agonist's dose-response curve to determine the nature and potency of the antagonism.

Second Messenger Assays (cAMP and IP3)

These assays are used to investigate the intracellular signaling pathways activated by the this compound receptor.

  • Cell Culture and Stimulation:

    • Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the this compound receptor.

    • Plate the cells in a multi-well format and grow to a suitable confluency.

    • Wash the cells with an appropriate buffer and then stimulate them with varying concentrations of this compound or its agonists for a specific time.

  • Measurement of cAMP:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit.

  • Measurement of Inositol Trisphosphate (IP3):

    • Stop the reaction by adding a suitable reagent (e.g., ice-cold trichloroacetic acid).

    • Extract the inositol phosphates.

    • Quantify the IP3 levels using a competitive binding assay with a specific IP3 binding protein or by using a mass spectrometry-based method.

  • Data Analysis:

    • Generate dose-response curves by plotting the second messenger levels against the logarithm of the agonist concentration.

    • Determine the EC50 values for the stimulation of second messenger production.

Visualization of Key Processes

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Proctolin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds Gq Gq Receptor->Gq Activates Gs Gs Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Contraction Muscle Contraction Ca2->Contraction PKA->Contraction PKC->Contraction Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Functional Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound Analogs Binding Receptor Binding Assay (Determine Ki) Synthesis->Binding Myotropic In Vitro Muscle Contraction Assay (Determine EC50/IC50) Synthesis->Myotropic Signaling Second Messenger Assay (cAMP/IP3) Synthesis->Signaling SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Myotropic->SAR Signaling->SAR Comparison Functional Comparison (Agonist vs. Antagonist) SAR->Comparison

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Proctolin Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of Proctolin, a neuropeptide that requires careful management due to its potential health effects and environmental toxicity.

This compound is a pentapeptide that, according to safety data sheets, is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of down the drain or in regular waste streams[2][3]. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1].

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Workflow start This compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid this compound Waste (e.g., powder, contaminated vials) waste_type->solid_waste Solid liquid_waste Liquid this compound Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid spill_check Accidental Spill? collect_solid->spill_check collect_liquid->spill_check spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes no_spill Continue Normal Operation spill_check->no_spill No storage Store waste in a designated Satellite Accumulation Area. spill_procedure->storage no_spill->storage disposal_pickup Arrange for pickup by licensed hazardous waste disposal service. storage->disposal_pickup end Proper Disposal Complete disposal_pickup->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

The core principle of this compound disposal is to treat it as hazardous chemical waste. Segregation of waste streams is crucial for safe and compliant disposal[4][5].

Solid this compound Waste Disposal

This category includes unused or expired solid this compound powder, contaminated empty vials, and weighing papers.

Experimental Protocol for Solid Waste Disposal:

  • Container Preparation: Obtain a designated hazardous waste container that is compatible with solid chemical waste. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Toxic to Aquatic Life").

  • Waste Collection: Carefully place the solid this compound waste into the labeled container. Avoid creating dust. If transferring powder, do so in a fume hood.

  • Sealing: Securely seal the container to prevent any leakage or release of contents.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials[6]. This area should be clearly marked and secure.

  • Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][5].

Liquid this compound Waste Disposal

This includes solutions containing this compound, as well as the first rinse of any glassware or containers that held this compound.

Experimental Protocol for Liquid Waste Disposal:

  • Container Preparation: Use a designated, leak-proof hazardous waste container suitable for liquid chemical waste.

  • Labeling: Label the container with "Hazardous Waste," "this compound," the solvent used (e.g., water, buffer), and the approximate concentration. Include all relevant hazard warnings.

  • Waste Collection: Pour the liquid this compound waste into the labeled container.

  • Rinsing: For emptied containers that held this compound, the first rinse should be collected as hazardous waste. Subsequent rinses of glassware can typically be disposed of down the drain, but consult your institutional guidelines.

  • Sealing: Securely cap the liquid waste container.

  • Storage: Store the container in the designated SAA, ensuring it is segregated from incompatible waste streams.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal service for pickup and proper disposal[4][5].

Decontamination and Chemical Inactivation

While enzymatic degradation of this compound has been noted in research contexts, a more practical approach for laboratory disposal is chemical inactivation. However, without specific, validated protocols for this compound, it is recommended to treat all this compound waste as hazardous without attempting inactivation. Any inactivation procedure would need to be thoroughly validated to ensure the resulting products are not hazardous.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Workflow

This compound Spill Cleanup Workflow spill This compound Spill Occurs evacuate Evacuate and secure the area. Alert colleagues. spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat). evacuate->ppe contain Contain the spill with absorbent material. ppe->contain cleanup_solid For solid spills, gently sweep into a dustpan. contain->cleanup_solid Solid Spill cleanup_liquid For liquid spills, cover with absorbent pads. contain->cleanup_liquid Liquid Spill collect Place all contaminated materials into a labeled hazardous waste container. cleanup_solid->collect cleanup_liquid->collect decontaminate Decontaminate the spill area with an appropriate cleaner. collect->decontaminate dispose Dispose of all waste as hazardous waste. decontaminate->dispose report Report the spill to your supervisor and EHS department. dispose->report end Spill Cleanup Complete report->end

Caption: Step-by-step workflow for the safe cleanup of a this compound spill.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.

  • Containment: For liquid spills, use absorbent pads or other suitable material to contain the spill. For solid spills, be careful not to create dust.

  • Cleanup:

    • Solid Spills: Gently sweep the solid material into a dustpan and place it in a labeled hazardous waste container[2].

    • Liquid Spills: Use absorbent pads to soak up the liquid. Place the used pads into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Disposal: Seal the hazardous waste container containing all spill cleanup materials and store it in the SAA for pickup.

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS department.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling Proctolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Proctolin, a neuropeptide found in insects and crustaceans.[1][2] Adherence to these procedures will help minimize risks and ensure a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive approach to personal protection is necessary to prevent potential irritation and harmful exposure.[3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage
Eye/Face Protection Safety goggles with side-shieldsMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][4]
Hand Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3]
Body Protection Laboratory coat or impervious clothingThe type of body protection should be chosen based on the concentration and amount of the hazardous substance at the specific workplace.[3][4]
Respiratory Protection N95 (US) or P1 (EN 143) dust masksRecommended when dealing with nuisance levels of dust to prevent respiratory tract irritation.[3]

Safe Handling and Storage

Proper handling and storage protocols are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[3][5]

  • Prevent the formation of dust and aerosols.[3]

  • Ensure adequate ventilation, using a fume hood when necessary.[4][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][6]

  • Wash hands thoroughly after handling.[3][4]

Storage:

  • Keep the container tightly sealed.[4]

  • Store in a cool, well-ventilated area.[4]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[4]

  • Avoid strong oxidizing agents, as they are incompatible.[3]

Emergency Procedures and Disposal

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water.[3][4]

  • Skin Contact: Wash off with soap and plenty of water.[3][4]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration.[3][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[3][4]

  • In all cases of exposure, consult a physician.[3]

Spills:

  • Evacuate personnel to a safe area.

  • Prevent further leakage or spillage if it is safe to do so.

  • Avoid generating dust.

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.[3]

  • It is recommended to use a licensed, professional waste disposal company.[3]

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for the safe handling of this compound in a laboratory setting.

proctolin_handling_workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Personal Protective Equipment Review SDS->Don PPE Proceed if understood Weigh this compound Weigh this compound in Ventilated Area Don PPE->Weigh this compound Prepare Solution Prepare Solution (if required) Weigh this compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Properly Decontaminate Workspace->Dispose of Waste Doff PPE Doff and Dispose of PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.